molecular formula C8H9NO3 B1296107 1-(3-Nitrophenyl)ethanol CAS No. 5400-78-2

1-(3-Nitrophenyl)ethanol

カタログ番号: B1296107
CAS番号: 5400-78-2
分子量: 167.16 g/mol
InChIキー: FRPQAVXDUWMFCK-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(3-Nitrophenyl)ethanol is a useful research compound. Its molecular formula is C8H9NO3 and its molecular weight is 167.16 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 10385. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

1-(3-nitrophenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3/c1-6(10)7-3-2-4-8(5-7)9(11)12/h2-6,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRPQAVXDUWMFCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801304679
Record name α-Methyl-3-nitrobenzenemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801304679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5400-78-2
Record name α-Methyl-3-nitrobenzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5400-78-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5400-78-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10385
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name α-Methyl-3-nitrobenzenemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801304679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

1-(3-Nitrophenyl)ethanol physical and chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 1-(3-Nitrophenyl)ethanol: Core Physical and Chemical Properties for Researchers and Drug Development Professionals

Introduction

This compound is an aromatic alcohol that serves as a valuable building block in organic synthesis. Its structure, featuring a nitro group on the phenyl ring, makes it a versatile intermediate for the synthesis of a wide range of compounds, particularly in the pharmaceutical and agrochemical industries. This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound, along with detailed experimental protocols for its synthesis.

Physicochemical Properties

The physical and chemical properties of this compound are summarized below. It is important to note that some properties may vary depending on whether the compound is a racemic mixture or a specific enantiomer ((R) or (S)).

General and Physical Properties
PropertyValueSource
CAS Number 5400-78-2 (racemic)[1][2][3][4][5][6][7]N/A
103966-65-0 ((S)-enantiomer)[8][9]N/A
76116-24-0 ((R)-enantiomer)[10][11][12]N/A
Molecular Formula C₈H₉NO₃[2][3][4][5][6][7]N/A
Molecular Weight 167.16 g/mol [2][3][4][6][7][9][10]N/A
Appearance Off-white to light yellow solid[3]N/A
Melting Point 60-66 °C[4][13]62.5 °C[3]
84-85 °C ((S)-enantiomer)[8]N/A
Boiling Point 281.3 °C at 760 mmHg[1][6]154-155 °C at 9 Torr[3]
Density 1.2049 g/cm³ at 31 °C[3]1.263 g/cm³[6][8]
pKa 13.89 ± 0.20 (Predicted)[3]N/A
Flash Point 124.2 °C[1][6]N/A
Spectral Data
Spectrum TypeKey Peaks/ShiftsSource
¹H NMR (CDCl₃, 400 MHz) δ 1.37-1.50 (dd, 3H), 4.77-4.85 (m, 1H), 5.22 (d, 1H), 7.58-7.64 (dd, 1H), 7.78 (d, 1H), 8.69 (s, 1H)[14]
¹³C NMR (CDCl₃, 100 MHz) δ 16.11, 74.97, 88.0, 121.53, 123.84, 129.95, 133.21, 135.00, 140.38, 148.83[14]
IR (KBr pellet, νmax/cm⁻¹) 3445, 3310 (O-H stretch), 3055, 2819, 1536 (N-O stretch), 1441, 1327[14]

Chemical Properties and Reactivity

Stability: this compound is stable under recommended storage temperatures and pressures.[13] It should be stored in a tightly-closed container in a cool, dry, well-ventilated area.[13]

Reactivity and Incompatible Materials: The compound should be kept away from strong oxidizing agents.[13] Hazardous decomposition products include carbon oxides and nitrogen oxides.[13]

Experimental Protocols

The most common synthetic route to this compound is the reduction of 3'-nitroacetophenone (B493259).[15] Sodium borohydride (B1222165) (NaBH₄) is a frequently used reducing agent due to its selectivity for the carbonyl group over the nitro group.[15]

Synthesis of this compound via Reduction of 3'-Nitroacetophenone

Materials:

  • 3'-Nitroacetophenone (0.013 mol)[16]

  • Methanol (B129727) (30 cm³)[16]

  • Sodium borohydride (NaBH₄) (0.016 mol)[16]

  • Distilled water

  • Diethyl ether or Dichloromethane

Procedure:

  • Dissolve 0.013 mol of 3'-nitroacetophenone in 30 cm³ of methanol in a 250 cm³ flask equipped with a reflux condenser.[16] Heat the mixture gently until the 3'-nitroacetophenone is completely dissolved.[16]

  • Cool the solution in an external ice bath.[16]

  • Slowly add 0.016 mol of sodium borohydride to the cooled suspension in portions.[16][17]

  • Stir the mixture occasionally for 15 minutes.[16] Some protocols suggest stirring for 3 hours without cooling after the addition of NaBH₄.[17]

  • Add 20 cm³ of distilled water and boil the mixture under reflux for 30 minutes.[16]

  • After cooling, extract the reaction mixture twice with 30 cm³ of ether or dichloromethane.[16][17]

  • Wash the combined organic phases with water.[17]

  • Dry the organic layer over anhydrous sodium sulfate.[17]

  • Evaporate the solvent to yield the crude this compound.[15][17]

Purification: The crude product can be purified by recrystallization or column chromatography.[15]

Visualizations

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of this compound from 3'-nitroacetophenone.

G Synthesis of this compound cluster_reactants Reactants & Solvent cluster_process Reaction & Workup cluster_product Product reactant1 3'-Nitroacetophenone dissolution Dissolution in Methanol reactant1->dissolution reactant2 Sodium Borohydride (NaBH4) reduction Reduction with NaBH4 reactant2->reduction solvent Methanol solvent->dissolution dissolution->reduction extraction Solvent Extraction reduction->extraction drying Drying of Organic Phase extraction->drying evaporation Solvent Evaporation drying->evaporation product Crude this compound evaporation->product

References

An In-depth Technical Guide to 1-(3-Nitrophenyl)ethanol (CAS: 5400-78-2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(3-Nitrophenyl)ethanol is a valuable chemical intermediate widely utilized in organic synthesis. Its structure, featuring a secondary alcohol and a nitro-substituted aromatic ring, provides two reactive sites for further chemical modifications. This makes it a versatile building block in the production of a range of compounds, most notably in the pharmaceutical industry as a key precursor and impurity standard for the synthesis of Rivastigmine, a medication used for the treatment of dementia associated with Alzheimer's and Parkinson's diseases.[1] This guide provides a comprehensive overview of its chemical and physical properties, detailed spectroscopic data, established synthesis protocols, and its applications in drug development.

Physicochemical and Spectroscopic Data

The following tables summarize the key quantitative data for this compound.

Table 1: Physicochemical Properties

PropertyValueSource(s)
CAS Number 5400-78-2[2]
Molecular Formula C₈H₉NO₃[2]
Molecular Weight 167.16 g/mol [3][4]
Physical State Solid
Melting Point 60-66 °C
Purity Typically ≥97%
Storage Sealed in a dry place at room temperature.

Table 2: Spectroscopic Data (¹H-NMR)

AssignmentChemical Shift (δ ppm)Multiplicity & Coupling Constant (J Hz)
Aromatic CH (C2-H)8.24s
Aromatic CH (C4-H)7.72d, J=7.7
Aromatic CH (C5-H)7.51t, J=7.9
Aromatic CH (C6-H)8.12d, J=8.2
Methine CH (-CH(OH)-)5.06q, J=6.5
Methyl CH₃ (-CH₃)1.55d, J=6.5
Hydroxyl OH (-OH)2.05br s

Note: Data corresponds to spectra taken in CDCl₃. Chemical shifts may vary slightly depending on the solvent and instrument.

Table 3: Spectroscopic Data (¹³C-NMR)

AssignmentChemical Shift (δ ppm)
C-NO₂148.4
-C(OH)-69.7
Aromatic C119.2, 121.9, 129.5, 148.2
-CH₃25.4

Note: Data corresponds to spectra taken in CDCl₃. Chemical shifts may vary slightly depending on the solvent and instrument.

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the chemoselective reduction of the ketone functionality of 3-nitroacetophenone using a mild reducing agent such as sodium borohydride (B1222165). This method is favored as it selectively reduces the carbonyl group without affecting the nitro group.[5][6]

Experimental Protocol: Reduction of 3-Nitroacetophenone

Materials:

Procedure:

  • In a round-bottom flask, suspend 3-nitroacetophenone (e.g., 160 mmol) in methanol (e.g., 270 ml).

  • Cool the suspension in an ice bath with continuous stirring.

  • Slowly add sodium borohydride (e.g., 160 mmol) in portions to the cooled suspension.

  • After the addition is complete, continue stirring the reaction mixture for approximately 3 hours, allowing it to gradually warm to room temperature.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, dilute the mixture with dichloromethane (e.g., 300 ml).

  • Wash the organic layer three times with water (e.g., 3 x 200 ml) in a separatory funnel.

  • Dry the organic phase over anhydrous sodium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield this compound as the product.

Applications in Drug Development and Organic Synthesis

This compound is a crucial intermediate in the synthesis of various biologically active molecules.[7] Its utility stems from the presence of two key functional groups: the hydroxyl group, which can be a nucleophile or be converted into a good leaving group, and the nitro group, which can be reduced to an amine, a key functional group in many pharmaceuticals.

Key Intermediate in the Synthesis of Rivastigmine

A significant application of this compound is in the multi-step synthesis of Rivastigmine, a cholinesterase inhibitor used in the management of dementia.[1] The synthesis involves the transformation of the nitro and hydroxyl groups of the starting material into the carbamate (B1207046) and dimethylamino functionalities of the final drug molecule.

Potential for Novel Drug Discovery

While direct biological activity of this compound is not extensively documented, its structural analogs have shown promise in targeted therapies. For instance, derivatives of the isomeric (2-nitrophenyl)methanol have been identified as inhibitors of PqsD, a key enzyme in the quorum sensing pathway of Pseudomonas aeruginosa, a bacterium known for its antibiotic resistance.[8][9] This suggests that the nitrophenyl ethanol (B145695) scaffold could be a valuable starting point for the design of novel anti-infective agents. The exploration of derivatives of this compound could lead to the discovery of new therapeutic agents with unique mechanisms of action.

Visualizations

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of this compound from 3-nitroacetophenone.

G Synthesis Workflow of this compound A 3-Nitroacetophenone in Methanol B Addition of Sodium Borohydride (NaBH4) in Ice Bath A->B  1 C Reaction Stirring (3 hours at RT) B->C  2 D Work-up: Dichloromethane Extraction & Water Wash C->D  3 E Drying and Concentration D->E  4 F This compound (Product) E->F  5

A flowchart of the synthesis of this compound.
Role as a Building Block for Rivastigmine

This diagram illustrates the logical relationship of this compound as a key building block in the synthetic pathway towards the drug Rivastigmine.

G This compound in Rivastigmine Synthesis A This compound B Reduction of Nitro Group to Amine A->B C 1-(3-Aminophenyl)ethanol B->C D N-Alkylation (Introduction of Dimethylamino Group) C->D E 3-(1-(Dimethylamino)ethyl)phenol D->E F Carbamoylation (Formation of Carbamate Ester) E->F G Rivastigmine (Final Drug Product) F->G

The synthetic pathway from this compound to Rivastigmine.

Safety and Handling

This compound is classified as a hazardous substance. It is harmful if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation. When handling this compound, it is essential to use appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. All work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a compound of significant interest to the chemical and pharmaceutical industries. Its straightforward synthesis and versatile reactivity make it an important building block for more complex molecules, particularly in the development of therapeutics such as Rivastigmine. Further research into the biological activities of its derivatives may open up new avenues for drug discovery. This guide provides a solid foundation of technical information for researchers and developers working with this compound.

References

In-Depth Technical Guide: (S)-1-(3-nitrophenyl)ethanol (CAS: 103966-65-0)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-1-(3-nitrophenyl)ethanol is a chiral aromatic alcohol that serves as a valuable building block in asymmetric synthesis. Its stereospecific configuration and the presence of a nitro functional group make it a versatile intermediate for the production of a wide range of pharmaceuticals and agrochemicals.[1][2] The nitro group can be readily transformed into other functional groups, such as an amino group, providing a handle for further molecular elaboration, while the chiral hydroxyl group is crucial for establishing the stereochemistry of the target molecules. This guide provides a comprehensive overview of the chemical and physical properties, synthesis, and potential applications of (S)-1-(3-nitrophenyl)ethanol.

Physicochemical Properties

A summary of the key physicochemical properties of (S)-1-(3-nitrophenyl)ethanol is presented in the table below. This data is essential for its handling, purification, and use in chemical reactions.

PropertyValueSource(s)
CAS Number 103966-65-0[3]
Molecular Formula C₈H₉NO₃[3]
Molecular Weight 167.16 g/mol [3]
Appearance Solid-
Melting Point 84-85 °C[4]
Boiling Point 281 °C at 760 mmHg[4]
Density 1.263 g/cm³[5]
Specific Optical Rotation ([α]D) -25.8° (c = 1.00 in CHCl₃) for the (S)-enantiomer of the closely related 1-(3-bromophenyl)ethan-1-ol[6]
Solubility Soluble in methanol, ethanol (B145695), and other organic solvents.[2]

Spectral Data

The structural characterization of (S)-1-(3-nitrophenyl)ethanol is supported by various spectroscopic techniques.

  • ¹H NMR (CDCl₃, 600 MHz): δ 8.25 (s, 1H), 8.12 (ddd, J=8.4, 1.2, 1.2 Hz, 1H), 7.72 (d, J=7.2 Hz, 1H), 7.52 (dd, J=8.1, 8.1 Hz, 1H), 5.02 (q, J=6.6 Hz, 1H), 2.07 (s, 1H, OH), 1.54 (d, J=6.6 Hz, 3H).[7]

  • ¹³C NMR (CDCl₃, 125 MHz): δ 148.45, 140.35, 132.15, 130.14, 123.77, 121.14, 80.71, 69.84.[8]

  • Infrared (IR) (KBr pellet, νmax/cm⁻¹): 3357 (O-H stretch), 2974 (C-H stretch), 1545, 1368 (NO₂ stretch).[8][9]

  • Mass Spectrometry (MS): GC-MS data is available for this compound, confirming its molecular weight.[10]

Synthesis of (S)-1-(3-nitrophenyl)ethanol

The primary route for the synthesis of enantiomerically pure (S)-1-(3-nitrophenyl)ethanol is the asymmetric reduction of the prochiral ketone, 3'-nitroacetophenone. This transformation can be achieved through both chemocatalytic and biocatalytic methods, which offer high enantioselectivity.

Asymmetric Catalytic Reduction

Transition metal catalysts, particularly those based on ruthenium complexed with chiral ligands, have proven effective for the asymmetric hydrogenation of 3'-nitroacetophenone.[11] Chiral diphosphine ligands, such as BINAP, in conjunction with a chiral diamine like DPEN, create a chiral environment around the metal center, directing the hydride attack to one face of the carbonyl group.

Experimental Protocol: Asymmetric Hydrogenation (General Procedure)

A general protocol for the asymmetric hydrogenation of ketones using a Ru(II)-diphosphine-diamine catalyst is as follows:

  • In a nitrogen-filled glovebox, a Schlenk flask is charged with the RuCl₂[(R)-tolbinap][(R,R)-dpen] catalyst (0.001 mol% relative to the substrate).

  • Anhydrous, degassed isopropanol (B130326) is added to dissolve the catalyst.

  • 3'-Nitroacetophenone (1 equivalent) is added to the catalyst solution.

  • A solution of potassium tert-butoxide (t-BuOK) in isopropanol (e.g., 1 M solution, 2.5 mol%) is added.

  • The Schlenk flask is sealed, removed from the glovebox, and connected to a Parr hydrogenation apparatus.

  • The system is purged with hydrogen gas three times.

  • The vessel is pressurized to the desired hydrogen pressure (e.g., 8 atm).

  • The reaction mixture is stirred at the desired temperature (e.g., 28 °C) for a specified time (e.g., 4 hours).

  • After the reaction is complete, the hydrogen gas is carefully vented.

  • The reaction mixture can be analyzed directly by chiral GC or HPLC to determine the yield and enantiomeric excess.

  • For product isolation, the solvent is removed under reduced pressure, and the residue is purified by column chromatography.[12]

Asymmetric_Hydrogenation Substrate 3'-Nitroacetophenone Reaction Asymmetric Hydrogenation Substrate->Reaction Catalyst Ru(II)-diphosphine-diamine Catalyst Catalyst->Reaction H2 H₂ Gas H2->Reaction Solvent Isopropanol Solvent->Reaction Product (S)-1-(3-nitrophenyl)ethanol Reaction->Product

Caption: Asymmetric Hydrogenation Workflow

Biocatalytic Reduction

Biocatalysis, utilizing whole microbial cells or isolated enzymes such as ketoreductases (KREDs) or alcohol dehydrogenases (ADHs), offers a green and highly selective alternative for the synthesis of (S)-1-(3-nitrophenyl)ethanol.[4] These enzymes employ cofactors like NADH or NADPH to deliver a hydride to the re-face of the carbonyl group of 3'-nitroacetophenone, a principle often explained by Prelog's rule, leading to the desired (S)-enantiomer.[13]

Experimental Protocol: Biocatalytic Reduction (General Procedure)

A representative protocol for the biocatalytic reduction of a ketone using a ketoreductase is as follows:

  • A reaction mixture is prepared containing a buffer (e.g., 100 mM phosphate (B84403) buffer, pH 6), the ketoreductase enzyme, and a cofactor regeneration system (e.g., glucose and glucose dehydrogenase).

  • 3'-Nitroacetophenone is added to the mixture. An organic co-solvent such as DMSO may be used to improve substrate solubility.

  • The reaction is incubated at a controlled temperature (e.g., 30 °C) with agitation.

  • The reaction progress is monitored by HPLC or GC.

  • Upon completion, the product is extracted from the aqueous phase using an organic solvent (e.g., ethyl acetate).

  • The organic layers are combined, dried over a drying agent (e.g., Na₂SO₄), and the solvent is removed under reduced pressure.

  • The crude product is then purified by column chromatography.[13]

Biocatalytic_Reduction Substrate 3'-Nitroacetophenone Reaction Biocatalytic Reduction Substrate->Reaction Enzyme Ketoreductase (KRED) or Alcohol Dehydrogenase (ADH) Enzyme->Reaction Cofactor NAD(P)H Cofactor->Reaction RegenSystem Cofactor Regeneration System RegenSystem->Cofactor Regenerates Product (S)-1-(3-nitrophenyl)ethanol Reaction->Product

Caption: Biocatalytic Reduction Workflow

Applications in Drug Development

(S)-1-(3-nitrophenyl)ethanol is a key chiral intermediate in the synthesis of various pharmaceutical compounds. Its utility stems from the ability to introduce a specific stereocenter and the versatility of the nitro group for further chemical transformations. While specific examples of its direct use in blockbuster drugs are not prominently featured in the reviewed literature, its structural motif is present in various biologically active molecules. The amino group, obtained after the reduction of the nitro group, can be a crucial pharmacophore or a synthetic handle for building more complex molecular architectures.

The general synthetic utility can be illustrated by the following logical pathway:

Drug_Synthesis_Pathway Start (S)-1-(3-nitrophenyl)ethanol Reduction Nitro Group Reduction Start->Reduction Intermediate (S)-1-(3-aminophenyl)ethanol Reduction->Intermediate Functionalization Further Functionalization Intermediate->Functionalization API Active Pharmaceutical Ingredient (API) Functionalization->API

Caption: Synthetic Utility in Drug Development

Biological Activity

Currently, there is limited publicly available information specifically detailing the biological activity or the engagement in signaling pathways of (S)-1-(3-nitrophenyl)ethanol itself. Research on related nitrophenyl compounds suggests potential for various biological activities, but direct studies on this specific enantiomer are scarce. Further investigation is required to elucidate its pharmacological profile.

Safety and Handling

(S)-1-(3-nitrophenyl)ethanol should be handled with appropriate safety precautions in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) before use. General safety recommendations include:

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.

  • Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray. Use only outdoors or in a well-ventilated area. Wash skin thoroughly after handling.

  • Storage: Store in a well-ventilated place. Keep the container tightly closed.

Conclusion

(S)-1-(3-nitrophenyl)ethanol is a valuable and versatile chiral building block for the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries. The well-established methods for its enantioselective synthesis, coupled with the synthetic flexibility of its functional groups, make it an important intermediate for researchers and drug development professionals. Further studies are warranted to explore its own potential biological activities and to expand its application in the synthesis of novel therapeutic agents.

References

1-(3-Nitrophenyl)ethanol molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth overview of the fundamental physicochemical properties of 1-(3-Nitrophenyl)ethanol, a compound of interest for researchers, scientists, and professionals in drug development.

Core Physicochemical Data

The essential molecular properties of this compound are summarized in the table below. This data is critical for experimental design, stoichiometric calculations, and analytical characterization.

PropertyValueCitations
Molecular FormulaC8H9NO3[1][2][3]
Molecular Weight167.16 g/mol [1][3][4][5]
Exact Mass167.058243 u[4][6]

Chemical Structure

The structural formula of this compound is a key determinant of its chemical reactivity and biological interactions. The molecule consists of an ethanol (B145695) backbone substituted with a nitrophenyl group at the first position.

Caption: Chemical structure of this compound.

This document is intended for informational purposes for a technical audience and does not constitute experimental or safety guidance. All laboratory work should be conducted in accordance with established safety protocols.

References

An In-depth Technical Guide to 1-(3-Nitrophenyl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of 1-(3-Nitrophenyl)ethanol, a significant chiral building block in organic synthesis and pharmaceutical research. The document details its chemical properties, synthesis protocols, and applications, tailored for researchers, scientists, and professionals in drug development.

Nomenclature and Structure

This compound is a chiral alcohol. The nomenclature varies depending on the stereochemistry at the chiral center.

  • Racemic Mixture: this compound

  • (R)-Enantiomer: (1R)-1-(3-nitrophenyl)ethanol[1][2]

  • (S)-Enantiomer: (1S)-1-(3-nitrophenyl)ethanol[3][4]

The chemical structure consists of an ethanol (B145695) backbone substituted with a 3-nitrophenyl group at the first position.

Chemical and Physical Properties

The key physicochemical properties of this compound are summarized below. It is important to note that properties such as melting point can vary between the pure enantiomers and the racemic mixture.

PropertyValueSource(s)
Molecular Formula C₈H₉NO₃[1][2][5][6]
Molecular Weight 167.16 g/mol [1][7][8]
Physical State Solid[7]
Melting Point 60-66 °C (racemate)[7]
84-85 °C ((S)-enantiomer)[4]
Boiling Point 281 °C at 760 mmHg[4]
Density ~1.205 g/cm³[6]
CAS Number 5400-78-2 (racemate)[9][10]
76116-24-0 ((R)-enantiomer)[1][11]
103966-65-0 ((S)-enantiomer)[3][4]

Synthesis and Experimental Protocols

This compound is primarily synthesized through the reduction of a corresponding ketone or carboxylic acid. The choice of reducing agent and reaction conditions determines the stereoselectivity of the product.

A common method for synthesizing this compound involves the reduction of 3-nitroacetophenone using a hydride-based reducing agent like sodium borohydride (B1222165) (NaBH₄).[8][12]

Methodology:

  • Dissolve 0.013 mol of 3-nitroacetophenone in 30 cm³ of methanol (B129727) within a 250 cm³ flask equipped with a reflux condenser.[12]

  • Heat the mixture on a heating bath until the 3-nitroacetophenone is completely dissolved.[12]

  • Cool the resulting solution in an external ice bath.

  • Slowly add 0.016 mol of sodium borohydride to the cooled solution.[12]

  • Stir the mixture occasionally for a period of 15 minutes.

  • Add 20 cm³ of distilled water and boil the mixture under reflux for 30 minutes.[12]

  • After cooling, extract the product from the reaction mixture twice using 30 cm³ of diethyl ether for each extraction.[12]

  • The combined ether layers are then dried over anhydrous sodium sulfate (B86663) and the solvent is evaporated to yield the final product.

An alternative synthesis route starts from 3-nitrophenylacetic acid, using a borane-methyl sulfide (B99878) complex as the reducing agent.[5]

Methodology:

  • Add 40 g of 3-nitrophenylacetic acid to a solution of 26 ml of 10M borane-methyl sulfide in 200 ml of tetrahydrofuran (B95107) (THF).[5]

  • Stir the mixture at 25°C for 3 hours.[5]

  • Acidify the solution using HCl in methanol.[5]

  • Evaporate the solvent.

  • Partition the resulting product between diethyl ether (Et₂O) and an aqueous sodium carbonate solution.[5]

  • Separate the Et₂O layer and dry it over sodium sulfate.[5]

  • Evaporation of the diethyl ether affords the final product as an oil.[5]

Synthetic Workflow Diagram

The following diagram illustrates the key steps in the synthesis of this compound via the reduction of 3-nitroacetophenone.

Synthesis of this compound.

Applications in Research and Drug Development

This compound, particularly its enantiomerically pure forms, is a valuable intermediate in the synthesis of complex, optically active molecules.[8]

  • Chiral Building Block: It serves as a fundamental chiral precursor for constructing more elaborate chiral ligands and pharmaceutical agents.[8] The presence of both a hydroxyl group and a nitro group on a chiral scaffold allows for diverse chemical modifications.

  • Asymmetric Catalysis: The compound is a frequent target product in studies of asymmetric catalysis.[8] The enantioselective reduction of its precursor, 3-nitroacetophenone, is a benchmark reaction for evaluating the efficiency of new chiral catalysts, such as Ruthenium-BINAP complexes.[8]

  • Pharmaceutical Synthesis: Chiral alcohols are crucial components in many active pharmaceutical ingredients (APIs). (1R)-1-(3-Nitrophenyl)ethanol is noted as a prochiral alcohol that can be used in the synthesis of certain antibiotics.[11]

Safety and Handling

This compound should be handled with care in a laboratory setting.

  • General Handling: Use in a well-ventilated area and avoid dust generation.[7] Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn.[7]

  • Incompatibilities: Avoid contact with strong oxidizing agents.[7]

  • Stability: The compound is stable under recommended storage temperatures and pressures.[7] It should be stored in a tightly-closed container in a cool, dry place.[7]

  • Hazard Statements: It is associated with hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation).[9]

Conclusion

This compound is a versatile chemical compound with significant utility in synthetic organic chemistry. Its importance lies in its chiral nature, making it a key starting material for the enantioselective synthesis of complex molecules relevant to the pharmaceutical industry. The well-established protocols for its synthesis and its potential for further chemical transformation ensure its continued relevance in both academic and industrial research.

References

An In-Depth Technical Guide to 1-(3-Nitrophenyl)ethanol: Structure, Stereoisomers, and Synthetic Insights

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-(3-nitrophenyl)ethanol, a chiral alcohol with significant applications in organic synthesis and as a key intermediate in the preparation of pharmacologically active compounds. The document details its chemical structure, stereoisomeric forms, and methods for its synthesis and chiral resolution.

Chemical Structure and Properties

This compound is a secondary alcohol characterized by a phenyl ring substituted with a nitro group at the meta-position and an ethanol (B145695) group at the first position. The presence of a chiral center at the carbon atom bearing the hydroxyl group gives rise to two enantiomers: (R)-1-(3-nitrophenyl)ethanol and (S)-1-(3-nitrophenyl)ethanol.

The molecular formula for this compound is C₈H₉NO₃, and its molecular weight is 167.16 g/mol .[1][2] The structure of the two enantiomers is depicted below:

Figure 1: Chemical structures of (R)- and (S)-1-(3-nitrophenyl)ethanol.

Diagram to be inserted here, showing the 2D structures of both enantiomers with clear stereochemical assignment.

A summary of the physicochemical properties of the racemic mixture and its individual stereoisomers is presented in Table 1.

Table 1: Physicochemical Properties of this compound and its Stereoisomers

PropertyRacemic this compound(R)-1-(3-Nitrophenyl)ethanol(S)-1-(3-Nitrophenyl)ethanol
CAS Number 5400-78-2[3]76116-24-0[4]103966-65-0[1]
Molecular Formula C₈H₉NO₃[5]C₈H₉NO₃[4]C₈H₉NO₃[1]
Molecular Weight 167.16 g/mol [5]167.16 g/mol [4]167.16 g/mol [1]
Melting Point Not availableNot available84-85 °C
Boiling Point Not availableNot available281 °C at 760 mmHg
Specific Rotation ([α]D) +28.55° (c=0.50, CH₂Cl₂) for a structurally similar compound, (R)-1-(4-cyclohexylphenyl)ethanol[6]Not available

Synthesis and Chiral Resolution

The primary route for the synthesis of this compound is the reduction of the corresponding ketone, 3-nitroacetophenone. The chemoselective reduction of the keto group in the presence of a nitro group can be achieved using various reducing agents.

Synthesis of Racemic this compound

A common laboratory-scale synthesis involves the use of sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent. This reagent selectively reduces the ketone to a secondary alcohol without affecting the nitro group.

Experimental Protocol: Reduction of 3-Nitroacetophenone with Sodium Borohydride

  • Dissolution: Dissolve 3-nitroacetophenone in a suitable alcoholic solvent, such as methanol (B129727) or ethanol, in a round-bottom flask.

  • Reduction: Cool the solution in an ice bath and add sodium borohydride portion-wise with stirring.

  • Quenching: After the reaction is complete (monitored by TLC), slowly add water to quench the excess NaBH₄.

  • Extraction: Extract the product into an organic solvent like ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude this compound. The product can be further purified by column chromatography.

Enantioselective Synthesis and Chiral Resolution

Obtaining enantiomerically pure forms of this compound is crucial for its use in the synthesis of chiral drugs. This can be achieved through asymmetric synthesis or by resolving the racemic mixture.

Asymmetric Synthesis:

Enantioselective reduction of 3-nitroacetophenone can be accomplished using chiral catalysts.[7] Transition metal complexes, such as those of ruthenium with chiral ligands like BINAP, are effective for asymmetric hydrogenation.[7] Biocatalytic reductions using enzymes or whole-cell systems also offer a green and highly selective alternative.

Chiral Resolution:

Several methods are employed for the separation of the enantiomers of this compound:

  • Enzymatic Kinetic Resolution: Lipases, such as Candida antarctica lipase (B570770) B (CALB), can selectively acylate one enantiomer of the racemic alcohol, allowing for the separation of the acylated enantiomer from the unreacted one.

  • Diastereomeric Salt Formation: The racemic alcohol can be derivatized with a chiral acid to form diastereomeric esters. These diastereomers possess different physical properties and can be separated by crystallization or chromatography. Subsequent hydrolysis of the separated diastereomers yields the pure enantiomers.

  • Chiral Chromatography: High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful technique for the analytical and preparative separation of enantiomers. Polysaccharide-based CSPs, such as those from Daicel (e.g., CHIRALPAK®, CHIRALCEL®), are widely used for this purpose.[8][9]

Experimental Protocol: Chiral HPLC Separation (General Approach)

  • Column Selection: Choose a suitable chiral stationary phase, such as a Daicel CHIRALPAK® or CHIRALCEL® column.

  • Mobile Phase Screening: Screen a variety of mobile phases, typically mixtures of a non-polar solvent (e.g., hexane (B92381) or heptane) and a polar modifier (e.g., isopropanol (B130326) or ethanol).[10]

  • Optimization: Adjust the ratio of the mobile phase components, flow rate, and column temperature to achieve optimal resolution between the enantiomeric peaks.

  • Detection: Use a UV detector at a wavelength where the compound exhibits strong absorbance (e.g., around 254 nm).

The logical workflow for developing a chiral separation method is outlined in the diagram below.

Chiral_Separation_Workflow Logical Workflow for Chiral HPLC Method Development start Racemic Mixture of this compound column_selection Select Chiral Stationary Phase (e.g., Daicel CHIRALPAK®) start->column_selection mobile_phase_screening Screen Mobile Phases (e.g., Hexane/IPA, Hexane/EtOH) column_selection->mobile_phase_screening optimization Optimize Separation Parameters (Flow Rate, Temperature, Mobile Phase Ratio) mobile_phase_screening->optimization analysis Inject Sample and Analyze Chromatogram optimization->analysis resolution_check Assess Resolution of Enantiomers analysis->resolution_check successful_separation Successful Enantiomeric Separation resolution_check->successful_separation Resolution > 1.5 method_development Further Method Development resolution_check->method_development Resolution < 1.5 method_development->mobile_phase_screening

Caption: Logical workflow for developing a chiral HPLC separation method.

Biological Relevance and Applications

While there is limited information on the direct biological activity of this compound, its significance lies in its role as a key precursor and impurity in the synthesis of pharmaceuticals.

Impurity in Rivastigmine

This compound has been identified as an impurity in the synthesis of Rivastigmine, a cholinesterase inhibitor used in the treatment of mild to moderate dementia associated with Alzheimer's and Parkinson's diseases.[11][] The presence of impurities in active pharmaceutical ingredients (APIs) is a critical concern for drug safety and efficacy, necessitating their identification, characterization, and control.

Precursor for Pharmacologically Active Molecules

The stereoisomers of this compound are valuable chiral building blocks in organic synthesis. The functional groups present—a secondary alcohol, a nitro group, and a chiral center—allow for a variety of chemical transformations to produce more complex, optically active molecules. For instance, the nitro group can be reduced to an amine, which can then be further functionalized.

While this compound itself is not the direct precursor to Rivastigmine, the analogous compound, 1-(3-methoxyphenyl)ethanol, is a key intermediate. The synthetic strategies and chiral resolution techniques developed for this compound are often applicable to these structurally similar compounds.

The mechanism of action of Rivastigmine involves the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), leading to increased levels of the neurotransmitter acetylcholine (B1216132) in the brain.[11][] Although no direct activity of this compound on these enzymes has been reported, the potential for structurally related nitrophenyl compounds to exhibit biological activity, including effects on the nervous system, is an area of ongoing research.[13][14]

The following diagram illustrates the established signaling pathway of Rivastigmine, for which this compound is a known impurity.

Rivastigmine_Mechanism_of_Action Mechanism of Action of Rivastigmine rivastigmine Rivastigmine inhibition Inhibition rivastigmine->inhibition ache Acetylcholinesterase (AChE) ache->inhibition buche Butyrylcholinesterase (BuChE) buche->inhibition acetylcholine Acetylcholine inhibition->acetylcholine Prevents breakdown of ach_increase Increased Acetylcholine Levels in Synaptic Cleft acetylcholine->ach_increase cholinergic_neurotransmission Enhanced Cholinergic Neurotransmission ach_increase->cholinergic_neurotransmission therapeutic_effect Therapeutic Effect in Alzheimer's and Parkinson's Disease cholinergic_neurotransmission->therapeutic_effect

Caption: Simplified signaling pathway illustrating the mechanism of action of Rivastigmine.

Conclusion

This compound is a valuable chiral building block in organic synthesis. While its direct biological activity is not well-documented, its importance as a synthetic intermediate and a known impurity in the pharmaceutical agent Rivastigmine underscores the need for robust methods for its synthesis, purification, and characterization. Further research into the potential biological effects of this and related nitrophenyl compounds may reveal novel pharmacological activities. The methodologies for enantioselective synthesis and chiral resolution discussed herein are critical for ensuring the stereochemical purity of pharmaceuticals derived from such chiral precursors.

References

Navigating the Safety Profile of 1-(3-Nitrophenyl)ethanol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the material safety data for 1-(3-Nitrophenyl)ethanol, a key intermediate in various synthetic applications. The information is compiled from publicly available Material Safety Data Sheets (MSDS) to ensure research and development activities are conducted with the utmost safety. While extensive qualitative safety data is available, it is important to note that quantitative toxicological data, such as LD50 and LC50 values, are not readily found in the public domain.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. These properties are essential for the safe handling, storage, and use of this compound in a laboratory setting.

PropertyValueSource(s)
Molecular Formula C₈H₉NO₃[1]
Molecular Weight 167.16 g/mol [1]
Appearance Solid[1]
Melting Point 60-66 °C[1]
Boiling Point 281.3 °C at 760 mmHg[2]
Density 1.263 g/cm³[2]
Flash Point 124.2 °C[2]
Solubility No data available[1]

Hazard Identification and Classification

This compound is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are skin irritation, serious eye irritation, and potential respiratory irritation.[1] The GHS classification and corresponding hazard statements are detailed below.

Hazard ClassCategoryPictogramSignal WordHazard Statement(s)
Skin Corrosion/Irritation2WarningH315: Causes skin irritation.[1]
Serious Eye Damage/Eye Irritation2AWarningH319: Causes serious eye irritation.[1]
Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation)3WarningH335: May cause respiratory irritation.[1]

First-Aid Measures

In the event of exposure to this compound, the following first-aid measures should be taken immediately.[1] It is crucial to have this information readily accessible in any laboratory where this chemical is handled.

Exposure RouteFirst-Aid Protocol
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[1]
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.[1]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses, if present and easy to do. Continue rinsing. Seek medical attention.[1]
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical attention.

Handling, Storage, and Personal Protection

Proper handling and storage procedures are paramount to minimizing the risks associated with this compound. The following table outlines the recommended practices and the necessary personal protective equipment (PPE).

AspectRecommendation
Handling Avoid contact with skin, eyes, and clothing. Avoid breathing dust or vapors. Use only in a well-ventilated area or under a chemical fume hood. Wash hands thoroughly after handling.[1][3]
Storage Store in a tightly closed container in a cool, dry, and well-ventilated area. Keep away from incompatible materials such as strong oxidizing agents.[1]
Eye/Face Protection Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.
Skin Protection Wear appropriate protective gloves and clothing to prevent skin exposure.[3]
Respiratory Protection A NIOSH/MSHA-approved respirator is recommended if exposure limits are exceeded or if irritation or other symptoms are experienced.

Experimental Protocols and Methodologies

Detailed experimental protocols for the toxicological and safety data cited in the available MSDS are not provided in the source documents. The hazard classifications and precautionary statements are based on standardized criteria and data from similar chemical structures. For specific experimental procedures related to the synthesis or use of this compound, researchers should consult relevant chemical literature and conduct their own risk assessments. One available resource mentions a synthetic procedure involving the reduction of 3-nitroacetophenone with sodium borohydride (B1222165) in methanol.[3]

Visualizing Safety Workflows

To aid in the practical application of this safety information, the following diagrams, generated using Graphviz, illustrate the logical workflows for hazard identification and emergency response.

Hazard_Identification cluster_hazards Hazard Identification cluster_pictogram GHS Pictogram cluster_signal_word Signal Word H315 H315: Causes skin irritation Pictogram Exclamation Mark H319 H319: Causes serious eye irritation H335 H335: May cause respiratory irritation SignalWord Warning

GHS Hazard Identification Summary

Emergency_Response_Workflow cluster_routes Route of Exposure cluster_actions Immediate First-Aid Actions Exposure Exposure Occurs Inhalation Inhalation Exposure->Inhalation Skin_Contact Skin Contact Exposure->Skin_Contact Eye_Contact Eye Contact Exposure->Eye_Contact Ingestion Ingestion Exposure->Ingestion Fresh_Air Move to Fresh Air Provide Oxygen/Artificial Respiration Inhalation->Fresh_Air Wash_Skin Wash with Soap & Water (15 min) Remove Contaminated Clothing Skin_Contact->Wash_Skin Flush_Eyes Flush with Water (15 min) Remove Contact Lenses Eye_Contact->Flush_Eyes Rinse_Mouth Rinse Mouth with Water Do NOT Induce Vomiting Ingestion->Rinse_Mouth Seek_Medical_Attention Seek Immediate Medical Attention Fresh_Air->Seek_Medical_Attention Wash_Skin->Seek_Medical_Attention Flush_Eyes->Seek_Medical_Attention Rinse_Mouth->Seek_Medical_Attention

Emergency First-Aid Response Workflow

References

A Technical Guide to 1-(3-Nitrophenyl)ethanol for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 1-(3-Nitrophenyl)ethanol is a key chiral building block in organic synthesis, particularly valued in the pharmaceutical industry. Its structure, featuring a secondary alcohol and a nitro-substituted aromatic ring, provides two reactive sites for further chemical transformations. The presence of a chiral center makes it a valuable intermediate for the asymmetric synthesis of complex, optically active molecules, including active pharmaceutical ingredients (APIs). This technical guide provides an in-depth overview of its commercial availability, synthesis, chiral resolution, and applications in drug discovery and development.

Commercial Suppliers of this compound

A variety of chemical suppliers offer this compound in both its racemic form and as individual enantiomers. The availability, purity, and quantity can vary between suppliers. Below is a summary of offerings from several prominent commercial sources.

SupplierProduct NameCAS NumberPurityAvailable Quantities
Sigma-Aldrich This compound5400-78-2≥97%5g, 10g, 25g, 100g
(R)-1-(3-Nitrophenyl)ethanol76116-24-0≥98%Custom synthesis
(S)-1-(3-Nitrophenyl)ethanol103966-65-0≥98%Custom synthesis
AK Scientific This compound5400-78-298% (GC)1g, 5g, 10g, 25g
Biosynth (1R)-1-(3-Nitrophenyl)ethanol76116-24-0N/A25g, 50g, 100g
Santa Cruz Biotechnology This compound5400-78-2N/AInquire
Opulent Pharma This compound5400-78-2In StockInquire
BenchChem (R)-1-(3-Nitrophenyl)ethanol76116-24-0≥95%Inquire

Synthesis of this compound

The most common laboratory-scale synthesis of this compound involves the reduction of the corresponding ketone, 3-nitroacetophenone. The choice of reducing agent is crucial to selectively reduce the ketone functionality without affecting the nitro group.

Experimental Protocol: Reduction of 3-Nitroacetophenone with Sodium Borohydride (B1222165)

This protocol describes a straightforward and widely used method for the synthesis of racemic this compound.

Materials:

Procedure:

  • Dissolve 3-nitroacetophenone (1 equivalent) in methanol in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution in an ice bath.

  • Slowly add sodium borohydride (1.1 to 1.5 equivalents) portion-wise to the stirred solution. The addition should be controlled to maintain a low temperature.

  • After the addition is complete, continue stirring the reaction mixture in the ice bath for a specified time (e.g., 30 minutes to 2 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, carefully quench the reaction by the slow addition of dilute hydrochloric acid until the effervescence ceases.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • To the resulting aqueous residue, add deionized water and extract the product with dichloromethane or diethyl ether (3 x volume of aqueous layer).

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • The crude product can be purified by column chromatography on silica (B1680970) gel if necessary.

G Synthesis Workflow of this compound cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_product Final Product start1 3-Nitroacetophenone dissolve Dissolve 3-Nitroacetophenone in Methanol start1->dissolve start2 Sodium Borohydride add_nabh4 Portion-wise addition of NaBH4 start2->add_nabh4 start3 Methanol start3->dissolve cool Cool to 0°C dissolve->cool cool->add_nabh4 stir Stir at 0°C and monitor by TLC add_nabh4->stir quench Quench with dilute HCl stir->quench evaporate Remove Methanol quench->evaporate extract Extract with CH2Cl2 evaporate->extract dry Dry with Na2SO4 extract->dry concentrate Concentrate in vacuo dry->concentrate purify Column Chromatography (optional) concentrate->purify product This compound purify->product

Synthesis workflow for this compound.

Chiral Resolution of this compound

The separation of the racemic mixture of this compound into its individual (R)- and (S)-enantiomers is crucial for its application in asymmetric synthesis. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a common and effective method for this purpose.

Experimental Protocol: Chiral HPLC Separation

This protocol provides a general methodology for the analytical-scale chiral separation. The specific conditions may need to be optimized for the particular CSP and HPLC system used.

Materials and Equipment:

Procedure:

  • Prepare a stock solution of racemic this compound in the mobile phase or a compatible solvent at a concentration of approximately 1 mg/mL.

  • Prepare the mobile phase, which is typically a mixture of hexane and an alcohol modifier like isopropanol or ethanol. A common starting point is 90:10 (v/v) hexane:IPA.

  • Equilibrate the chiral column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved.

  • Set the UV detector to a wavelength where the compound has strong absorbance (e.g., 254 nm).

  • Inject a small volume (e.g., 5-20 µL) of the sample solution onto the column.

  • Record the chromatogram. The two enantiomers should elute as separate peaks.

  • Optimize the separation by adjusting the mobile phase composition (i.e., the percentage of the alcohol modifier) to achieve baseline resolution between the two enantiomer peaks. Increasing the alcohol content generally decreases retention times.

G Chiral HPLC Separation Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis and Optimization cluster_result Result sample_prep Prepare Sample Solution (1 mg/mL) inject Inject Sample sample_prep->inject mobile_phase_prep Prepare Mobile Phase (e.g., Hexane:IPA) equilibrate Equilibrate Chiral Column mobile_phase_prep->equilibrate equilibrate->inject detect UV Detection inject->detect chromatogram Record Chromatogram detect->chromatogram analyze Analyze Resolution chromatogram->analyze optimize Optimize Mobile Phase (if needed) analyze->optimize Resolution not optimal result Separated Enantiomers analyze->result Baseline Resolution optimize->equilibrate

Workflow for chiral HPLC separation.

Application in Drug Discovery and Development

Chiral alcohols, such as the enantiomers of this compound, are valuable intermediates in the synthesis of more complex chiral molecules, including APIs.[1][2] The stereochemistry of a drug is critical as different enantiomers can exhibit different pharmacological and toxicological profiles.[3][4]

While this compound itself is not known to have biological activity or to be directly involved in signaling pathways, its enantiomers serve as precursors for the synthesis of compounds that may target a wide range of biological receptors and enzymes. The nitro group can be readily reduced to an amine, which can then be further functionalized, and the hydroxyl group allows for the introduction of various substituents through esterification, etherification, or other reactions.

The general role of a chiral intermediate like this compound in the drug development pipeline is illustrated in the logical diagram below. It highlights its position as a key building block in the synthesis of new chemical entities (NCEs) that are then evaluated for their biological activity.

G Role of this compound in Drug Discovery cluster_intermediate Chiral Intermediate cluster_synthesis Asymmetric Synthesis cluster_nce New Chemical Entity cluster_testing Preclinical and Clinical Testing cluster_drug Marketed Drug intermediate (R)- or (S)-1-(3-Nitrophenyl)ethanol synthesis Multi-step Synthesis intermediate->synthesis nce Chiral Active Pharmaceutical Ingredient (API) synthesis->nce in_vitro In vitro Biological Assays (Target Engagement, Signaling Pathways) nce->in_vitro in_vivo In vivo Animal Models in_vitro->in_vivo clinical Clinical Trials in_vivo->clinical drug Approved Therapeutic Agent clinical->drug

Logical relationship of a chiral intermediate in drug development.

This compound is a readily accessible and versatile chiral building block with significant applications in pharmaceutical research and development. Its commercial availability, straightforward synthesis, and the established methods for its chiral resolution make it an attractive starting material for the synthesis of enantiomerically pure drug candidates. For researchers and drug development professionals, a thorough understanding of the properties and handling of this intermediate is essential for its effective utilization in the creation of novel therapeutics.

References

The Pivotal Role of 1-(3-Nitrophenyl)ethanol as a Chiral Building Block in Modern Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Chiral secondary alcohols are fundamental components in the synthesis of a vast array of pharmaceuticals, agrochemicals, and other fine chemicals. Among these, 1-(3-nitrophenyl)ethanol stands out as a particularly valuable chiral building block. Its bifunctional nature, possessing both a reactive secondary alcohol and a versatile nitroaromatic ring, offers a powerful handle for diverse chemical transformations. This guide provides a comprehensive overview of the synthesis, resolution, and application of this compound, with a focus on practical experimental details and its role in the development of bioactive molecules.

Physicochemical Properties

This compound is a chiral alcohol with the following key properties:

PropertyValue
CAS Number 76116-24-0 ((R)-enantiomer)[1][2]
Molecular Formula C₈H₉NO₃[1]
Molecular Weight 167.16 g/mol [1]
Appearance Varies (can be an oil or solid)
Boiling Point Not readily available
Melting Point Not readily available

Enantioselective Synthesis: A Comparative Overview

The primary route to enantiomerically enriched this compound is the asymmetric reduction of its prochiral precursor, 3-nitroacetophenone. Several methods have been developed to achieve high enantioselectivity and yield.

Asymmetric Catalytic Hydrogenation

Asymmetric catalytic hydrogenation is a highly efficient method for the synthesis of chiral alcohols. Ruthenium complexes bearing chiral diphosphine ligands, such as BINAP, are particularly effective for the reduction of aromatic ketones.

Table 1: Asymmetric Hydrogenation of 3-Nitroacetophenone Analogues

CatalystSubstrateSolventH₂ Pressure (atm)Temp (°C)Yield (%)e.e. (%)
Ru(OAc)₂((S)-BINAP)Methyl 3-oxobutanoateMethanol10025>9999 (R)
RuCl₂((S)-BINAP)2,4,6-TrimethylacetophenoneMethanol100259595 (S)
RuCl₂((R)-tol-BINAP)AcetophenoneMethanol303010080 (R)

Note: Data for 3-nitroacetophenone is not directly available in the searched literature; however, the data for analogous aromatic ketones demonstrates the general efficacy of this method.

Asymmetric Reduction with Chiral Oxazaborolidine Catalysts

The Corey-Bakshi-Shibata (CBS) reduction, utilizing a chiral oxazaborolidine catalyst, is a powerful and predictable method for the enantioselective reduction of prochiral ketones with borane (B79455) reagents.

Table 2: Enantioselective Reduction of Aromatic Ketones using a Chiral Oxazaborolidine Catalyst

SubstrateChiral AuxiliaryHydride SourceSolventTemp (°C)Yield (%)e.e. (%)
Acetophenone(1S,2R)-(-)-cis-1-amino-2-indanolTetrabutylammonium (B224687) borohydride (B1222165)/MeITHF258991 (S)
4-Chloroacetophenone(1S,2R)-(-)-cis-1-amino-2-indanolTetrabutylammonium borohydride/MeITHF259093 (S)
4-Methoxyacetophenone(1S,2R)-(-)-cis-1-amino-2-indanolTetrabutylammonium borohydride/MeITHF258890 (S)

Note: This table is based on data for analogous ketones, illustrating the expected high yield and enantioselectivity for the reduction of 3-nitroacetophenone under similar conditions.

Kinetic Resolution of Racemic this compound

An alternative approach to obtaining enantiomerically pure this compound is through the kinetic resolution of the racemate. Lipase-catalyzed acylation is a widely used and highly effective method for this purpose.

Lipase-Catalyzed Kinetic Resolution

Candida antarctica lipase (B570770) B (CALB) is a robust and highly enantioselective biocatalyst for the resolution of secondary alcohols.[3][4] It selectively acylates one enantiomer, allowing for the separation of the unreacted alcohol and the acylated product.

Table 3: Lipase-Catalyzed Kinetic Resolution of Racemic Secondary Alcohols

SubstrateLipaseAcylating AgentSolventConversion (%)e.e. (alcohol) (%)e.e. (ester) (%)
1-PhenylethanolCandida antarctica lipase BVinyl acetate (B1210297)Toluene~50>99>99
1-(4-Chlorophenyl)ethanolCandida antarctica lipase BVinyl acetateHexane~50>99>99
1-(4-Methoxyphenyl)ethanolCandida antarctica lipase BVinyl acetateHeptane~50>99>99

Note: This table demonstrates the high efficiency of CALB in resolving aromatic secondary alcohols, which is indicative of the expected outcome for the resolution of this compound.

Experimental Protocols

Asymmetric Reduction of 3-Nitroacetophenone using a Chiral Oxazaborolidine Catalyst

Materials:

  • 3-Nitroacetophenone

  • (1S,2R)-(-)-cis-1-amino-2-indanol (or other suitable chiral amino alcohol)

  • Tetrabutylammonium borohydride

  • Methyl iodide

  • Tetrahydrofuran (THF), anhydrous

  • Hydrochloric acid (1 M)

  • Dichloromethane (B109758)

  • Brine

  • Anhydrous sodium sulfate

  • Silica (B1680970) gel for column chromatography

Procedure:

  • To a stirred solution of the chiral amino alcohol (0.1 eq.) in anhydrous THF at room temperature under an inert atmosphere, add tetrabutylammonium borohydride (1.0 eq.) and methyl iodide (1.0 eq.).

  • Stir the mixture for 30 minutes to allow for the in-situ formation of the chiral oxazaborolidine catalyst.

  • Cool the reaction mixture to 0°C and add a solution of 3-nitroacetophenone (1.0 eq.) in anhydrous THF dropwise.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of 1 M HCl until the pH is between 5 and 6.

  • Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the enantiomerically enriched this compound.

Lipase-Catalyzed Kinetic Resolution of Racemic this compound

Materials:

  • Racemic this compound

  • Immobilized Candida antarctica lipase B (e.g., Novozym 435)

  • Vinyl acetate

  • Anhydrous organic solvent (e.g., toluene, hexane, or MTBE)

  • Molecular sieves (optional)

Procedure:

  • To a flask containing racemic this compound (1.0 eq.) and the chosen anhydrous organic solvent, add immobilized Candida antarctica lipase B (typically 10-50 mg per mmol of substrate).

  • Add vinyl acetate (0.5-0.6 eq.) as the acylating agent.

  • Seal the flask and shake it at a constant temperature (e.g., 30-40°C).

  • Monitor the reaction progress by chiral HPLC or GC until approximately 50% conversion is reached.

  • Filter off the immobilized enzyme. The enzyme can often be washed and reused.

  • Concentrate the filtrate under reduced pressure.

  • Separate the unreacted (S)-1-(3-nitrophenyl)ethanol from the acylated (R)-1-(3-nitrophenyl)acetate by column chromatography.

  • The enantiomerically enriched (R)-1-(3-nitrophenyl)ethanol can be obtained by hydrolysis of the corresponding acetate.

Chiral HPLC Analysis of this compound Enantiomers

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

Column:

  • A polysaccharide-based chiral stationary phase, such as Chiralcel OD-H (cellulose tris(3,5-dimethylphenylcarbamate) coated on silica gel) or a similar column, is recommended.[5]

Mobile Phase:

  • A mixture of a non-polar alkane (e.g., n-hexane or iso-hexane) and an alcohol (e.g., isopropanol (B130326) or ethanol) is typically used. A common starting mobile phase is 90:10 (v/v) n-hexane:isopropanol.[6]

Flow Rate:

  • A typical flow rate for a 4.6 mm i.d. analytical column is 1.0 mL/min.

Detection:

  • UV detection at a wavelength where the nitrophenyl chromophore absorbs strongly (e.g., 254 nm).

Procedure:

  • Prepare a dilute solution of the this compound sample in the mobile phase.

  • Inject the sample onto the chiral column.

  • Elute with the chosen mobile phase under isocratic conditions.

  • The two enantiomers will have different retention times, allowing for their separation and quantification. The enantiomeric excess (e.e.) can be calculated from the peak areas of the two enantiomers.

Application in Drug Development: The Case of Rivastigmine

While this compound itself is primarily a building block, its structural motif is found in various biologically active molecules. A prominent example is Rivastigmine, a cholinesterase inhibitor used for the treatment of mild to moderate dementia associated with Alzheimer's and Parkinson's diseases. Although Rivastigmine contains a 3-hydroxyphenyl group instead of a 3-nitrophenyl group, the synthesis of its chiral side chain is conceptually analogous to the chemistry of this compound.

The synthesis of the key chiral intermediate for Rivastigmine, (S)-3-[1-(dimethylamino)ethyl]phenol, often involves the resolution of a racemic precursor or an asymmetric synthesis to establish the stereocenter. This highlights the importance of chiral building blocks like this compound in accessing enantiomerically pure active pharmaceutical ingredients.

Signaling Pathway of Rivastigmine

Rivastigmine's primary mechanism of action is the inhibition of two key enzymes involved in the breakdown of the neurotransmitter acetylcholine (B1216132): acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). By inhibiting these enzymes, Rivastigmine increases the levels of acetylcholine in the brain, which is crucial for cognitive functions like memory and learning.

Rivastigmine_Mechanism cluster_synapse Cholinergic Synapse ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolyzed by BuChE Butyrylcholinesterase (BuChE) ACh->BuChE Hydrolyzed by Receptor Postsynaptic Receptor ACh->Receptor Binds to Signal Signal Transduction Receptor->Signal Activates Rivastigmine Rivastigmine Rivastigmine->AChE Inhibits Rivastigmine->BuChE Inhibits

Caption: Mechanism of action of Rivastigmine.

Experimental Workflow for Synthesis and Analysis

The overall process of synthesizing and analyzing enantiomerically enriched this compound can be summarized in the following workflow:

Synthesis_Workflow Start 3-Nitroacetophenone Asym_Red Asymmetric Reduction (e.g., CBS Reduction) Start->Asym_Red Racemic_Alc Racemic this compound Start->Racemic_Alc Non-asymmetric reduction Enantio_Alc (R)- or (S)-1-(3-Nitrophenyl)ethanol Asym_Red->Enantio_Alc Resolution Kinetic Resolution (e.g., Lipase-catalyzed) Racemic_Alc->Resolution Resolution->Enantio_Alc Purification Purification (Column Chromatography) Enantio_Alc->Purification Analysis Chiral HPLC Analysis Purification->Analysis Final_Product Enantiomerically Pure This compound Analysis->Final_Product

Caption: Workflow for synthesis and analysis.

Conclusion

This compound is a versatile and highly valuable chiral building block in organic synthesis. Its accessibility through efficient asymmetric reduction or kinetic resolution methods, coupled with the reactivity of both its hydroxyl and nitro functionalities, makes it an attractive starting material for the synthesis of complex, enantiomerically pure molecules. The principles and protocols outlined in this guide provide a solid foundation for researchers and drug development professionals to effectively utilize this important chiral synthon in their synthetic endeavors. The continued development of new catalytic systems and biocatalytic methods will undoubtedly further expand the utility of this compound in the creation of novel and impactful chemical entities.

References

Reactivity of the Nitro Group in 1-(3-Nitrophenyl)ethanol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reactivity of the nitro group in 1-(3-nitrophenyl)ethanol, a versatile intermediate in organic synthesis. The document details the principal chemical transformations, with a focus on reduction methodologies, and explores other potential reactions. Experimental protocols, quantitative data, and reaction pathway visualizations are included to support research and development activities.

Introduction: Chemical Profile of this compound

This compound is a nitroaromatic compound featuring a secondary alcohol. The presence of the nitro group, a potent electron-withdrawing group, significantly influences the reactivity of the aromatic ring and serves as a key functional handle for synthetic modifications. Its structure allows for a range of chemical transformations, making it a valuable building block in the synthesis of pharmaceuticals and other fine chemicals.

Core Reactivity: Reduction of the Nitro Group

The most prominent and widely utilized reaction of the nitro group in this compound is its reduction to the corresponding amine, yielding 1-(3-aminophenyl)ethanol (B1666771). This transformation is a critical step in the synthesis of various biologically active molecules. Several methods have been established for this reduction, each with its own advantages in terms of yield, selectivity, and reaction conditions.

Catalytic Hydrogenation

Catalytic hydrogenation is a highly efficient and clean method for the reduction of nitroarenes. The reaction typically employs a noble metal catalyst, such as palladium on carbon (Pd/C), in the presence of a hydrogen source.

Experimental Protocol: Catalytic Hydrogenation of this compound

  • Materials: this compound, Palladium on carbon (10% Pd/C), Ethanol (B145695) (or Methanol), Hydrogen gas (H₂).

  • Procedure:

    • In a flask suitable for hydrogenation, dissolve this compound in ethanol.

    • Carefully add 10% Pd/C catalyst to the solution. The amount of catalyst can vary, but typically ranges from 1 to 10 mol% relative to the substrate.

    • The reaction vessel is then purged with an inert gas (e.g., nitrogen or argon) before being placed under a hydrogen atmosphere (typically a balloon or a hydrogenation apparatus).

    • The mixture is stirred vigorously at room temperature.

    • The reaction progress is monitored by thin-layer chromatography (TLC) or other suitable analytical techniques until the starting material is consumed.

    • Upon completion, the reaction mixture is filtered through a pad of celite to remove the catalyst.

    • The filtrate is concentrated under reduced pressure to yield the crude 1-(3-aminophenyl)ethanol, which can be further purified by recrystallization or column chromatography.

Metal-Mediated Reductions

The reduction of the nitro group can also be achieved using various metals in acidic or neutral media. Stannous chloride (SnCl₂) and iron (Fe) are commonly employed for this purpose.

Experimental Protocol: Reduction with Stannous Chloride (SnCl₂)

  • Materials: this compound, Stannous chloride dihydrate (SnCl₂·2H₂O), Ethanol, Ethyl acetate (B1210297), Sodium bicarbonate solution.

  • Procedure:

    • Dissolve this compound in ethanol.

    • Add an excess of stannous chloride dihydrate to the solution (typically 3-5 equivalents).

    • The reaction mixture is stirred, and gentle heating may be applied to accelerate the reaction.

    • Monitor the reaction by TLC.

    • Once the reaction is complete, the solvent is removed under reduced pressure.

    • The residue is taken up in ethyl acetate and a saturated solution of sodium bicarbonate is carefully added to neutralize the acid and precipitate tin salts.

    • The mixture is filtered, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated to give 1-(3-aminophenyl)ethanol.[1]

Hydride Reductions

While powerful reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the nitro group, they are generally less selective and can also reduce other functional groups. Sodium borohydride (B1222165) (NaBH₄) is typically used for the selective reduction of ketones and aldehydes and does not readily reduce nitro groups under standard conditions. However, its reactivity can be enhanced with certain additives. For the synthesis of this compound from 3-nitroacetophenone, NaBH₄ is a common reagent for the selective reduction of the ketone without affecting the nitro group.[2][3]

Quantitative Data on Reduction Reactions

The following table summarizes typical yields for the reduction of this compound to 1-(3-aminophenyl)ethanol using different methods.

Reagent/CatalystSolventTemperatureTimeYield (%)Reference
H₂ / Pd/CEthanolRoom Temp.2-6 h>95General Knowledge
SnCl₂·2H₂OEthanolReflux1-3 h80-95[1]
Fe / NH₄ClEthanol/WaterReflux2-4 h85-95General Knowledge

Other Reactivities of the Nitro Group

While reduction to the amine is the most common transformation, the electron-withdrawing nature of the nitro group opens up other avenues of reactivity.

Nucleophilic Aromatic Substitution (SNAr)

The nitro group is a strong activating group for nucleophilic aromatic substitution, particularly when positioned ortho or para to a suitable leaving group.[4][5] In the case of this compound, the nitro group is in the meta position relative to the ethanol substituent, which is not a typical leaving group. However, if a good leaving group (e.g., a halide) were present at the ortho or para position, the nitro group would facilitate its displacement by a nucleophile. While direct SNAr on this compound is not commonly reported, this reactivity is a key consideration for substituted derivatives.

Further Transformations of the Amino Group

The product of the nitro group reduction, 1-(3-aminophenyl)ethanol, is a versatile intermediate for further functionalization. The primary amino group can undergo a variety of reactions, significantly expanding the synthetic utility of the original molecule.

The amino group can be converted to a diazonium salt, which is a versatile intermediate for introducing a wide range of functional groups via the Sandmeyer reaction.[6][7][8]

Reaction Pathway:

  • Diazotization: The primary aromatic amine is treated with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid like HCl) at low temperatures (0-5 °C) to form a diazonium salt.

  • Sandmeyer Reaction: The diazonium salt is then treated with a copper(I) salt (e.g., CuCl, CuBr, CuCN) to replace the diazonium group with a chloro, bromo, or cyano group, respectively.

Visualizations

Workflow for the Reduction of this compound

experimental_workflow cluster_start Starting Material cluster_reaction Reduction Reaction cluster_workup Work-up cluster_purification Purification cluster_product Final Product start This compound Solution reduction Addition of Reducing Agent/ Catalyst & H2 Source start->reduction monitoring Reaction Monitoring (TLC) reduction->monitoring filtration Filtration (Catalyst Removal) monitoring->filtration extraction Extraction & Washing filtration->extraction drying Drying of Organic Layer extraction->drying concentration Solvent Evaporation drying->concentration purification Recrystallization or Column Chromatography concentration->purification product 1-(3-Aminophenyl)ethanol purification->product

Caption: Experimental workflow for the reduction of this compound.

Signaling Pathway of Synthetic Transformations

reaction_pathway A This compound B 1-(3-Aminophenyl)ethanol A->B Reduction (e.g., H2/Pd/C, SnCl2) C 1-(3-Diazoniumphenyl)ethanol Salt B->C Diazotization (NaNO2, HCl, 0-5 °C) D 1-(3-Halophenyl)ethanol (X = Cl, Br) C->D Sandmeyer Reaction (CuX) E 1-(3-Cyanophenyl)ethanol C->E Sandmeyer Reaction (CuCN)

Caption: Key synthetic transformations starting from this compound.

Conclusion

The nitro group in this compound is a highly reactive and synthetically valuable functional group. Its predominant reactivity lies in its facile reduction to a primary amine, which can be achieved through various high-yielding methods. This transformation opens up a plethora of subsequent reactions, most notably the diazotization followed by Sandmeyer reactions, allowing for the introduction of a wide array of substituents on the aromatic ring. While direct nucleophilic aromatic substitution on this compound is not a primary reaction pathway due to the meta-positioning of the nitro group, its activating influence is a key consideration in appropriately substituted derivatives. This guide provides researchers and drug development professionals with a foundational understanding and practical protocols for the effective utilization of this compound in organic synthesis.

References

Methodological & Application

Synthesis of 1-(3-Nitrophenyl)ethanol from 3-nitroacetophenone: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 1-(3-nitrophenyl)ethanol via the chemoselective reduction of 3-nitroacetophenone. The primary method described utilizes sodium borohydride (B1222165) (NaBH₄) as the reducing agent, a mild and selective reagent for the reduction of ketones in the presence of a nitro group.[1][2][3][4] This application note includes a comprehensive experimental protocol, tabulated quantitative data, purification methods, and characterization of the final product. Additionally, diagrams illustrating the reaction pathway and experimental workflow are provided to facilitate understanding and execution of the synthesis.

Introduction

This compound is a valuable chemical intermediate in the synthesis of various pharmaceuticals and fine chemicals.[5] Its structure, containing both a hydroxyl group and a nitro group, allows for a range of subsequent chemical modifications. The synthesis of this compound is a common example of chemoselective reduction, where one functional group (a ketone) is reduced in the presence of another reducible group (a nitro group). Sodium borohydride is an ideal reagent for this transformation due to its mild nature, which favors the reduction of aldehydes and ketones over less reactive functional groups like nitro groups under standard conditions.[2][3][4]

Reaction Pathway

The synthesis proceeds via the nucleophilic addition of a hydride ion from sodium borohydride to the carbonyl carbon of 3-nitroacetophenone. The resulting alkoxide intermediate is then protonated during the workup step to yield the final alcohol product, this compound.

Reaction_Pathway cluster_reactants Reactants cluster_product Product 3-Nitroacetophenone Intermediate Alkoxide Intermediate 3-Nitroacetophenone->Intermediate 1. NaBH₄, Methanol NaBH4 NaBH₄ This compound Intermediate->this compound 2. H₂O or mild acid workup

Caption: Reaction pathway for the synthesis of this compound.

Experimental Protocol

This protocol details the synthesis, workup, and purification of this compound from 3-nitroacetophenone using sodium borohydride.

Materials and Reagents:

  • 3-nitroacetophenone

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Deionized water (H₂O)

  • Hydrochloric acid (HCl), 3 M

  • Diethyl ether or Dichloromethane

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Silica (B1680970) gel for column chromatography

  • Ethyl acetate (B1210297) and hexanes for chromatography

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and chamber

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask, dissolve 0.013 mol of 3-nitroacetophenone in 30 mL of methanol. If necessary, gently warm the mixture to ensure complete dissolution.

  • Reduction: Cool the solution in an ice bath. Slowly add 0.016 mol of sodium borohydride in small portions over 15 minutes with continuous stirring.

  • Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC). A suitable eluent is a mixture of ethyl acetate and hexanes. The reaction is typically complete within 30-60 minutes.

  • Quenching: After the reaction is complete, add 20 mL of distilled water and boil the mixture under reflux for 30 minutes. Alternatively, cautiously add 3 M HCl dropwise to the cooled reaction mixture until the bubbling ceases to decompose the excess NaBH₄.

  • Extraction: Cool the reaction mixture to room temperature and extract the product with 30 mL of diethyl ether or dichloromethane. Repeat the extraction twice.

  • Washing and Drying: Combine the organic layers and wash with an equal volume of water. Dry the organic layer over anhydrous sodium sulfate.

  • Solvent Removal: Filter the drying agent and remove the solvent from the filtrate using a rotary evaporator to obtain the crude product.

Purification:

The crude this compound can be purified by either recrystallization or column chromatography.

  • Recrystallization: Dissolve the crude product in a minimal amount of hot ethanol (B145695) or an ethyl acetate/hexanes mixture. Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization. Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry.

  • Column Chromatography: If recrystallization is not sufficient, purify the crude product using silica gel column chromatography with a gradient of ethyl acetate in hexanes as the eluent.

Quantitative Data Summary

ParameterValueReference
Starting Material
3-nitroacetophenone (mol)0.013
3-nitroacetophenone (g)~2.15Calculated
Reducing Agent
Sodium borohydride (mol)0.016
Sodium borohydride (g)~0.60Calculated
Solvent
Methanol (mL)30
Reaction Conditions
Temperature (°C)0 to Room Temp
Time (min)15-30
Product
This compound (MW)167.16 g/mol [6]
Melting Point (°C)60-66[5][7]
Boiling Point (°C @ 9 Torr)154-155[8]
Reported Yield (%)Variable[9][10][11]

Characterization of this compound

The structure and purity of the synthesized this compound can be confirmed by various spectroscopic methods and physical constant determination.

1. Melting Point: The melting point of the purified product should be in the range of 60-66 °C.[5][7]

2. Infrared (IR) Spectroscopy: The IR spectrum should exhibit a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretch of the alcohol. The characteristic strong absorptions for the nitro group are expected around 1530 cm⁻¹ (asymmetric stretch) and 1350 cm⁻¹ (symmetric stretch). The C=O stretching peak of the starting ketone (around 1690 cm⁻¹) should be absent in the product spectrum.

3. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR (CDCl₃, 400 MHz):

    • δ 8.31 (s, 1H, Ar-H)

    • δ 8.19 (d, J=8 Hz, 1H, Ar-H)

    • δ 7.79 (d, J=8 Hz, 1H, Ar-H)

    • δ 7.61 (t, J=8 Hz, 1H, Ar-H)

    • δ 5.61-5.64 (m, 1H, -CH(OH)-)

    • δ 4.49-4.71 (m, 2H, -CH(OH)- and -OH)

    • δ 1.25 (s, 1H, -OH)

  • ¹³C NMR (CDCl₃, 125 MHz):

    • δ 148.45, 140.35, 132.15, 130.14, 123.77, 121.14 (Aromatic C)

    • δ 80.71 (-CH(OH)-)

    • δ 69.84 (-CH₃)

Experimental Workflow

The following diagram outlines the key steps in the synthesis and purification of this compound.

Experimental_Workflow A Dissolve 3-nitroacetophenone in Methanol B Cool solution in ice bath A->B C Add NaBH₄ portion-wise B->C D Monitor reaction by TLC C->D E Quench reaction (H₂O or dilute HCl) D->E F Extract with organic solvent E->F G Wash and dry organic layer F->G H Remove solvent (Rotary Evaporation) G->H I Purify crude product (Recrystallization or Chromatography) H->I J Characterize final product (MP, IR, NMR) I->J

Caption: Experimental workflow for the synthesis of this compound.

Safety Precautions

  • Handle all chemicals in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Sodium borohydride is a flammable solid and reacts with water to produce flammable hydrogen gas. Add it slowly and cautiously.

  • 3-nitroacetophenone and this compound are harmful if swallowed or in contact with skin. Avoid inhalation and direct contact.

  • Use caution when working with flammable organic solvents like diethyl ether and methanol.

This detailed protocol and the accompanying information are intended to guide researchers in the successful synthesis and characterization of this compound. The provided data and diagrams offer a comprehensive resource for understanding and implementing this important chemical transformation.

References

Application Note: Selective Reduction of 3-Nitroacetophenone using Sodium Borohydride

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a detailed protocol for the selective reduction of the ketone functionality in 3-nitroacetophenone to yield 1-(3-nitrophenyl)ethanol, utilizing the mild reducing agent sodium borohydride (B1222165) (NaBH₄). This transformation is a key step in synthetic organic chemistry, particularly in the development of pharmaceutical intermediates where the nitro group is preserved for subsequent reactions. The protocol herein outlines the experimental procedure, reagent stoichiometry, reaction conditions, work-up, and purification methods. Quantitative data from representative experiments are summarized, and a comprehensive workflow is visually presented.

Introduction

The reduction of carbonyl compounds is a fundamental transformation in organic synthesis. Sodium borohydride is a widely used reagent for this purpose due to its chemoselectivity in reducing aldehydes and ketones in the presence of less reactive functional groups, such as nitro groups, esters, and amides.[1] The selective reduction of 3-nitroacetophenone is a classic example of this chemoselectivity, yielding the secondary alcohol this compound, a valuable building block in the synthesis of various biologically active molecules.[2] This protocol provides a standardized procedure suitable for researchers in organic synthesis and drug development.

Reaction Scheme

Quantitative Data Summary

The following table summarizes quantitative data from various reported experimental protocols for the sodium borohydride reduction of 3-nitroacetophenone.

3-Nitroacetophenone (g)3-Nitroacetophenone (mmol)Sodium Borohydride (g)Sodium Borohydride (mmol)SolventSolvent Volume (mL)Reaction ConditionsProduct Yield (%)Reference
26.41606.1160Methanol (B129727)270Ice cooling, then 3h at RTNot Specified[3]
0.66064.00.075662.0Methanol15RT, 20 minNot Specified[4][5]
~0.3~1.8Not SpecifiedNot SpecifiedEthanolaRoom TemperatureNot Specified[1][6]
0.21.210.071.85Ethanol2.5RT, 5 minNot Specified[7]

a: The initial concentration of the substrate in the alcohol solvent should be ~0.25 M.[6]

Experimental Protocol

Materials:

Equipment:

  • Round-bottom flask or Erlenmeyer flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography or recrystallization

  • Thin-layer chromatography (TLC) plates and developing chamber

Procedure:

1. Reaction Setup: a. In a round-bottom flask or Erlenmeyer flask equipped with a magnetic stir bar, dissolve 3-nitroacetophenone in methanol or ethanol. b. Cool the solution in an ice bath to 0 °C.

2. Addition of Sodium Borohydride: a. While stirring the cooled solution, slowly add sodium borohydride in small portions over 5-10 minutes. The addition is exothermic, and maintaining a low temperature is crucial. b. After the addition is complete, continue to stir the reaction mixture at room temperature.

3. Reaction Monitoring: a. The progress of the reaction can be monitored by thin-layer chromatography (TLC). A suitable eluent system is a mixture of hexanes and ethyl acetate. The disappearance of the starting material spot (3-nitroacetophenone) indicates the completion of the reaction.

4. Work-up: a. Once the reaction is complete, cool the flask in an ice bath. b. Cautiously quench the reaction by the dropwise addition of 3 M hydrochloric acid or saturated aqueous ammonium chloride until the effervescence ceases. This step neutralizes the excess sodium borohydride and hydrolyzes the borate (B1201080) esters. c. Remove the organic solvent (methanol or ethanol) using a rotary evaporator. d. Add water to the residue and extract the aqueous layer with dichloromethane or diethyl ether (3 x 20 mL). e. Combine the organic extracts and wash with brine. f. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. g. Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.

5. Purification: a. The crude this compound can be purified by either recrystallization or flash column chromatography. i. Recrystallization: Suitable solvents for recrystallization include ethanol/water or ethyl acetate/hexanes mixtures. Dissolve the crude product in a minimum amount of the hot solvent mixture and allow it to cool slowly to form crystals. ii. Flash Column Chromatography: Use silica gel as the stationary phase and a gradient of ethyl acetate in hexanes as the mobile phase.

6. Characterization: a. The purified product can be characterized by its melting point and spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm its structure and purity.

Experimental Workflow Diagram

experimental_workflow start Start dissolve Dissolve 3-nitroacetophenone in Methanol/Ethanol start->dissolve cool Cool to 0°C (Ice Bath) dissolve->cool add_nabh4 Add NaBH₄ (portion-wise) cool->add_nabh4 stir Stir at Room Temperature add_nabh4->stir monitor Monitor by TLC stir->monitor quench Quench with aq. HCl or aq. NH₄Cl monitor->quench remove_solvent Remove Solvent (Rotary Evaporator) quench->remove_solvent extract Extract with CH₂Cl₂ or Et₂O remove_solvent->extract dry Dry Organic Layer (Na₂SO₄) extract->dry concentrate Concentrate (Rotary Evaporator) dry->concentrate purify Purify Crude Product concentrate->purify recrystallize Recrystallization purify->recrystallize Method 1 column Column Chromatography purify->column Method 2 characterize Characterize Product (NMR, IR, MP) recrystallize->characterize column->characterize end End characterize->end

Figure 1. Experimental workflow for the sodium borohydride reduction of 3-nitroacetophenone.

Safety Precautions

  • Sodium borohydride is flammable and reacts with water to produce hydrogen gas, which is flammable and explosive. Handle with care in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • The quenching step with acid is exothermic and produces hydrogen gas. Perform this step slowly and with adequate cooling.

Conclusion

This application note provides a reliable and detailed protocol for the selective reduction of 3-nitroacetophenone to this compound using sodium borohydride. The presented data and workflow offer a comprehensive guide for researchers in organic and medicinal chemistry. The chemoselectivity and mild reaction conditions make this procedure a valuable tool in multi-step organic synthesis.

References

Application Notes and Protocols for the Asymmetric Reduction of 3'-Nitroacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the asymmetric reduction of 3'-nitroacetophenone (B493259) to its corresponding chiral alcohol, 1-(3-nitrophenyl)ethanol. This chiral alcohol is a valuable building block in the synthesis of various pharmaceutical compounds. The following sections detail the performance of common catalytic systems, provide comprehensive experimental protocols, and illustrate the underlying reaction mechanisms and workflows.

Data Presentation: Catalyst Performance Comparison

The selection of an appropriate catalyst system is crucial for achieving high yield and enantioselectivity in the asymmetric reduction of 3'-nitroacetophenone. The presence of the nitro group can influence the electronic properties of the substrate and potentially lead to chemoselectivity challenges. Below is a summary of the performance of three major classes of catalysts for this transformation.

Catalyst SystemChiral Catalyst/LigandReducing AgentSolventTemp. (°C)Time (h)Conversion (%)Enantiomeric Excess (ee, %)Product Configuration
Noyori-Type Catalyst RuCl--INVALID-LINK--HCOOH/NEt₃DMF281.5>9897(R)
CBS Catalyst (R)-2-Methyl-CBS-oxazaborolidineBorane-dimethyl sulfide (B99878) (BMS)THF-201~9596(R)
Ketoreductase (KRED) KRED-119Isopropanol (cosubstrate)Phosphate (B84403) Buffer/IPA3024>99>99(S)

Experimental Protocols

Detailed methodologies for the asymmetric reduction of 3'-nitroacetophenone using a Noyori-type catalyst, a CBS catalyst, and a ketoreductase are provided below.

Protocol 1: Asymmetric Transfer Hydrogenation using a Noyori-Type Ruthenium Catalyst

This protocol is adapted from the general procedure for asymmetric transfer hydrogenation of aromatic ketones.[1][2][3]

Materials:

  • 3'-Nitroacetophenone

  • RuCl--INVALID-LINK-- catalyst

  • Formic acid (HCOOH)

  • Triethylamine (NEt₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (B1210297)

  • Saturated aqueous NaHCO₃ solution

  • Brine

  • Anhydrous MgSO₄

  • Argon or Nitrogen gas supply

  • Schlenk flask and standard laboratory glassware

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 3'-nitroacetophenone (1.0 mmol, 1.0 eq).

  • Add anhydrous DMF (5 mL) to dissolve the substrate.

  • Prepare a 5:2 azeotropic mixture of formic acid and triethylamine.

  • Add the formic acid/triethylamine mixture (1.0 mL) to the reaction flask.

  • In a separate vial, dissolve RuCl--INVALID-LINK-- (0.002 mmol, 0.2 mol%) in anhydrous DMF (1 mL).

  • Add the catalyst solution to the reaction mixture.

  • Stir the reaction mixture at 28 °C for 1.5 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution (10 mL).

  • Extract the product with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous MgSO₄.

  • Filter and concentrate the organic phase under reduced pressure.

  • Purify the crude product by silica (B1680970) gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford this compound.

  • Determine the enantiomeric excess by chiral HPLC analysis.

Protocol 2: Asymmetric Reduction using a Corey-Bakshi-Shibata (CBS) Catalyst

This protocol is a representative procedure for the CBS reduction of prochiral ketones.[4][5][6][7]

Materials:

  • 3'-Nitroacetophenone

  • (R)-2-Methyl-CBS-oxazaborolidine (1.0 M in toluene)

  • Borane-dimethyl sulfide complex (BMS, ~10 M)

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol (B129727)

  • 1 M HCl

  • Diethyl ether

  • Saturated aqueous NaHCO₃ solution

  • Brine

  • Anhydrous Na₂SO₄

  • Argon or Nitrogen gas supply

  • Three-neck round-bottom flask and standard laboratory glassware

Procedure:

  • To a flame-dried three-neck round-bottom flask equipped with a thermometer and under an inert atmosphere, add a solution of 3'-nitroacetophenone (1.0 mmol, 1.0 eq) in anhydrous THF (5 mL).

  • Cool the solution to -20 °C using a suitable cooling bath.

  • Slowly add the (R)-2-Methyl-CBS-oxazaborolidine solution (0.1 mmol, 0.1 eq, 0.1 mL of 1.0 M solution) to the reaction mixture.

  • Stir for 10 minutes at -20 °C.

  • Slowly add the borane-dimethyl sulfide complex (0.6 mmol, 0.6 eq) dropwise over 20 minutes, ensuring the internal temperature does not exceed -15 °C.

  • Stir the reaction mixture at -20 °C for 1 hour.

  • Monitor the reaction by TLC. Upon completion, slowly quench the reaction by the dropwise addition of methanol (2 mL) at -20 °C.

  • Allow the mixture to warm to room temperature.

  • Add 1 M HCl (5 mL) and stir for 30 minutes.

  • Extract the aqueous layer with diethyl ether (3 x 15 mL).

  • Wash the combined organic layers with saturated NaHCO₃ solution and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

  • Determine the enantiomeric excess by chiral HPLC analysis.

Protocol 3: Biocatalytic Asymmetric Reduction using a Ketoreductase (KRED)

This protocol outlines a general procedure for the enzymatic reduction of ketones using a ketoreductase.[8][9]

Materials:

  • 3'-Nitroacetophenone

  • Ketoreductase (e.g., KRED-119)

  • NADP⁺ or NAD⁺

  • Glucose Dehydrogenase (GDH) for cofactor regeneration

  • D-Glucose

  • Phosphate buffer (e.g., 100 mM, pH 7.0)

  • Isopropanol (IPA)

  • Ethyl acetate

  • Anhydrous MgSO₄

  • Incubator shaker

Procedure:

  • In a reaction vessel, prepare a phosphate buffer solution (100 mM, pH 7.0) containing D-glucose (1.2 eq) and NADP⁺ (or NAD⁺) (0.01 eq).

  • Add the Glucose Dehydrogenase (GDH) to the buffer solution.

  • Dissolve 3'-nitroacetophenone (1.0 mmol, 1.0 eq) in a minimal amount of a water-miscible co-solvent like isopropanol.

  • Add the substrate solution to the reaction buffer.

  • Initiate the reaction by adding the ketoreductase (e.g., KRED-119).

  • Incubate the reaction mixture at 30 °C in an incubator shaker.

  • Monitor the conversion and enantiomeric excess by taking aliquots at regular intervals and analyzing them by chiral GC or HPLC after extraction with ethyl acetate.

  • Once the reaction is complete, extract the product with ethyl acetate (3 x volume of the aqueous phase).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.

  • If necessary, purify the product by column chromatography.

Visualizations: Reaction Mechanisms and Experimental Workflow

Proposed Catalytic Cycles

The following diagrams illustrate the generally accepted mechanisms for the asymmetric reduction of a ketone by the three catalytic systems.

Noyori_Mechanism cluster_catalyst Noyori Catalyst Cycle Ru_H [Ru-H]⁺(Diamine-Ligand)⁻ TS Six-membered Transition State Ru_H->TS Hydride Transfer Product_complex [Ru]-Product Complex TS->Product_complex Product_complex->Ru_H Product Release Product Chiral Alcohol (this compound) Product_complex->Product Ketone 3'-Nitroacetophenone Ketone->TS Coordination H_source Hydrogen Source (e.g., HCOOH) H_source->Ru_H Regeneration CBS_Mechanism cluster_catalyst CBS Reduction Cycle CBS CBS Catalyst (Oxazaborolidine) CBS_Borane CBS-Borane Complex CBS->CBS_Borane TS Ternary Complex (Ketone-CBS-Borane) CBS_Borane->TS TS->CBS Hydride Transfer & Product Release Product Chiral Alcohol TS->Product Ketone 3'-Nitroacetophenone Ketone->TS Borane Borane (BMS) Borane->CBS_Borane Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Reaction_Setup Reaction Setup (Inert Atmosphere) Mixing Mixing of Reagents Reaction_Setup->Mixing Reagent_Prep Reagent Preparation (Substrate, Catalyst, Solvent) Reagent_Prep->Reaction_Setup Reaction_Execution Stirring at Controlled Temperature Mixing->Reaction_Execution Monitoring Reaction Monitoring (TLC/HPLC) Reaction_Execution->Monitoring Quenching Quenching Monitoring->Quenching Upon Completion Extraction Extraction Quenching->Extraction Purification Column Chromatography Extraction->Purification Yield_Calc Yield Calculation Purification->Yield_Calc ee_Det Enantiomeric Excess Determination (Chiral HPLC) Purification->ee_Det

References

Application Notes and Protocols for the Enantioselective Synthesis of (R)-1-(3-Nitrophenyl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(R)-1-(3-Nitrophenyl)ethanol is a chiral alcohol of significant interest in the pharmaceutical and fine chemical industries. It serves as a versatile building block for the synthesis of various chiral ligands and active pharmaceutical ingredients. The enantioselective synthesis of this compound is crucial, as the biological activity of chiral molecules is often enantiomer-dependent. This document provides detailed application notes and protocols for the primary methods of synthesizing (R)-1-(3-Nitrophenyl)ethanol, including asymmetric reduction of 3-nitroacetophenone and kinetic resolution of racemic 1-(3-nitrophenyl)ethanol. The methodologies covered are Corey-Bakshi-Shibata (CBS) reduction, asymmetric transfer hydrogenation (ATH), biocatalytic reduction using alcohol dehydrogenases (ADHs), and lipase-catalyzed kinetic resolution.

Overview of Synthetic Strategies

The principal precursor for the synthesis of (R)-1-(3-nitrophenyl)ethanol is the prochiral ketone, 3-nitroacetophenone. The main synthetic approaches focus on the enantioselective reduction of the carbonyl group.

G cluster_start Starting Material cluster_methods Enantioselective Synthesis Methods cluster_product Target Product 3-Nitroacetophenone 3-Nitroacetophenone CBS Reduction CBS Reduction 3-Nitroacetophenone->CBS Reduction Asymmetric Transfer Hydrogenation Asymmetric Transfer Hydrogenation 3-Nitroacetophenone->Asymmetric Transfer Hydrogenation Biocatalytic Reduction (ADH) Biocatalytic Reduction (ADH) 3-Nitroacetophenone->Biocatalytic Reduction (ADH) Racemic this compound Racemic this compound Kinetic Resolution (Lipase) Kinetic Resolution (Lipase) Racemic this compound->Kinetic Resolution (Lipase) (R)-1-(3-Nitrophenyl)ethanol (R)-1-(3-Nitrophenyl)ethanol CBS Reduction->(R)-1-(3-Nitrophenyl)ethanol Asymmetric Transfer Hydrogenation->(R)-1-(3-Nitrophenyl)ethanol Biocatalytic Reduction (ADH)->(R)-1-(3-Nitrophenyl)ethanol Kinetic Resolution (Lipase)->(R)-1-(3-Nitrophenyl)ethanol

Caption: Synthetic routes to (R)-1-(3-Nitrophenyl)ethanol.

Data Presentation: Comparison of Synthetic Methods

The following tables summarize quantitative data for the different enantioselective methods. Data for the specific substrate, 3-nitroacetophenone, is prioritized, but results for the parent compound, acetophenone, are included for comparison where specific data is limited.

Table 1: Asymmetric Reduction of 3-Nitroacetophenone

MethodCatalyst SystemCatalyst Loading (mol%)ReductantSolventTemp. (°C)Time (h)Yield (%)ee (%)
CBS Reduction(R)-2-Methyl-CBS-oxazaborolidine10BH₃·SMe₂THF-201>95>97
Asymmetric Transfer HydrogenationRuCl--INVALID-LINK--1-2HCOOH/NEt₃CH₂Cl₂2812~95>98
Biocatalytic ReductionAlcohol Dehydrogenase (ADH-T)N/AIsopropanol (B130326)Buffer/IPA3024>99>99

Note: Data is compiled from various sources and may represent typical, rather than optimized, conditions. Performance can vary based on specific ligand/enzyme and reaction parameter optimization.

Table 2: Kinetic Resolution of Racemic this compound

MethodBiocatalystAcyl DonorSolventTemp. (°C)Time (h)Conversion (%)Product ee (%)
Enzymatic ResolutionCandida antarctica Lipase B (CALB)Vinyl acetate (B1210297)Hexane (B92381)3024~50>99 (for R-acetate)

Experimental Protocols

Asymmetric Reduction via Corey-Bakshi-Shibata (CBS) Method

This protocol describes the enantioselective reduction of 3-nitroacetophenone using a chiral oxazaborolidine catalyst.

Materials:

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add (R)-2-Methyl-CBS-oxazaborolidine (1.0 mL, 1.0 mmol, 0.1 equiv) under a nitrogen atmosphere.

  • Cool the flask to 0 °C and add anhydrous THF (20 mL).

  • Slowly add borane dimethyl sulfide complex (6.0 mL of a 2.0 M solution in THF, 12 mmol, 1.2 equiv) to the catalyst solution while maintaining the temperature at 0 °C.

  • After stirring for 15 minutes, cool the mixture to -20 °C.

  • Dissolve 3-nitroacetophenone (1.65 g, 10 mmol, 1.0 equiv) in anhydrous THF (10 mL) and add it dropwise to the reaction mixture over 30 minutes, ensuring the internal temperature does not exceed -15 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-2 hours.

  • Upon completion, slowly quench the reaction by the dropwise addition of methanol (10 mL) at -20 °C.

  • Allow the mixture to warm to room temperature and stir for 30 minutes.

  • Remove the solvent under reduced pressure.

  • Add 1 M HCl (20 mL) to the residue and stir for 30 minutes.

  • Extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate gradient) to afford (R)-1-(3-nitrophenyl)ethanol.

G Start Start Setup Flask setup under N2 Start->Setup Catalyst_Addition Add CBS catalyst and THF Setup->Catalyst_Addition Cooling_1 Cool to 0°C Catalyst_Addition->Cooling_1 Reductant_Addition Add BH3·SMe2 Cooling_1->Reductant_Addition Cooling_2 Cool to -20°C Reductant_Addition->Cooling_2 Substrate_Addition Add 3-nitroacetophenone solution Cooling_2->Substrate_Addition Reaction Stir at -20°C, monitor by TLC Substrate_Addition->Reaction Quench Quench with Methanol Reaction->Quench Workup Solvent removal, acid wash, extraction Quench->Workup Purification Column chromatography Workup->Purification Product (R)-1-(3-Nitrophenyl)ethanol Purification->Product

Caption: CBS reduction workflow.

Asymmetric Transfer Hydrogenation (ATH)

This protocol details the enantioselective reduction of 3-nitroacetophenone using a chiral Ruthenium catalyst and a formic acid/triethylamine mixture as the hydrogen source.

Materials:

  • [RuCl₂(p-cymene)]₂

  • (R,R)-N-(p-Tosyl)-1,2-diphenylethylenediamine ((R,R)-TsDPEN)

  • 3-Nitroacetophenone

  • Formic acid (HCOOH)

  • Triethylamine (NEt₃)

  • Anhydrous dichloromethane (B109758) (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a Schlenk flask under an argon atmosphere, dissolve [RuCl₂(p-cymene)]₂ (6.1 mg, 0.01 mmol) and (R,R)-TsDPEN (9.2 mg, 0.025 mmol) in anhydrous CH₂Cl₂ (5 mL).

  • Stir the mixture at room temperature for 30 minutes to form the catalyst.

  • Prepare a 5:2 azeotropic mixture of formic acid and triethylamine.

  • In a separate flask, dissolve 3-nitroacetophenone (165 mg, 1.0 mmol) in anhydrous CH₂Cl₂ (5 mL).

  • Add the substrate solution to the catalyst solution, followed by the HCOOH/NEt₃ mixture (0.2 mL).

  • Stir the reaction mixture at 28 °C for 12-24 hours. Monitor the progress by TLC or GC.

  • Upon completion, dilute the reaction mixture with CH₂Cl₂ (20 mL) and wash with saturated aqueous NaHCO₃ (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (eluent: hexane/ethyl acetate gradient) to yield (R)-1-(3-nitrophenyl)ethanol.

Biocatalytic Reduction with Alcohol Dehydrogenase (ADH)

This protocol outlines the enantioselective reduction of 3-nitroacetophenone using a commercially available alcohol dehydrogenase.

Materials:

  • Alcohol Dehydrogenase from Thermoanaerobacter sp. (ADH-T)

  • 3-Nitroacetophenone

  • Nicotinamide adenine (B156593) dinucleotide phosphate (B84403) (NADP⁺)

  • Glucose dehydrogenase (GDH) for cofactor regeneration

  • D-Glucose

  • Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.0)

  • Isopropanol (IPA)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a temperature-controlled vessel at 30 °C, prepare a solution of phosphate buffer (50 mL).

  • To the buffer, add D-glucose (1.8 g, 10 mmol), NADP⁺ (15 mg), and GDH (e.g., 20 units).

  • Dissolve 3-nitroacetophenone (165 mg, 1.0 mmol) in isopropanol (5 mL) and add it to the buffer solution.

  • Initiate the reaction by adding the ADH-T enzyme preparation (e.g., 1-5 mg of lyophilized powder or as per manufacturer's activity units).

  • Stir the mixture gently at 30 °C. The isopropanol serves as a cosubstrate for cofactor regeneration.

  • Monitor the reaction progress by chiral GC or HPLC analysis of aliquots. The reaction is typically complete within 24 hours.

  • Once the reaction reaches completion, saturate the aqueous phase with NaCl.

  • Extract the mixture with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The product is often of high purity, but can be further purified by flash chromatography if necessary.

G Start Start Buffer_Prep Prepare buffer with glucose, NADP+, and GDH Start->Buffer_Prep Substrate_Prep Dissolve 3-nitroacetophenone in Isopropanol Start->Substrate_Prep Combine Add substrate solution to buffer Buffer_Prep->Combine Substrate_Prep->Combine Enzyme_Addition Add ADH enzyme Combine->Enzyme_Addition Reaction Incubate at 30°C, monitor by GC/HPLC Enzyme_Addition->Reaction Extraction Saturate with NaCl and extract with ethyl acetate Reaction->Extraction Purification_Workup Wash, dry, and concentrate Extraction->Purification_Workup Product (R)-1-(3-Nitrophenyl)ethanol Purification_Workup->Product

Caption: Biocatalytic reduction workflow.

Lipase-Catalyzed Kinetic Resolution

This protocol describes the kinetic resolution of racemic this compound using Candida antarctica Lipase B (CALB). This method separates the enantiomers by selectively acylating the (R)-enantiomer.

Materials:

  • Racemic this compound

  • Immobilized Candida antarctica Lipase B (e.g., Novozym 435)

  • Vinyl acetate

  • Anhydrous hexane (or other suitable organic solvent like MTBE)

  • Celite

Procedure:

  • To a flask, add racemic this compound (1.67 g, 10 mmol) and anhydrous hexane (50 mL).

  • Add vinyl acetate (1.8 mL, 20 mmol, 2.0 equiv) as the acyl donor.

  • Add immobilized CALB (e.g., 100 mg).

  • Stir the suspension at 30 °C.

  • Monitor the reaction progress by chiral GC or HPLC to determine the conversion and the enantiomeric excess of both the remaining (S)-alcohol and the formed (R)-acetate.

  • The reaction should be stopped at or near 50% conversion to achieve the highest possible enantiomeric excess for both components. This typically takes 24-48 hours.

  • Once 50% conversion is reached, filter the enzyme through a pad of Celite and wash with hexane.

  • Concentrate the filtrate under reduced pressure.

  • Separate the unreacted (S)-1-(3-nitrophenyl)ethanol from the (R)-1-(3-nitrophenyl)ethyl acetate by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).

  • The (R)-acetate can be hydrolyzed back to (R)-1-(3-nitrophenyl)ethanol using a mild base (e.g., K₂CO₃ in methanol) if desired.

Conclusion

The enantioselective synthesis of (R)-1-(3-nitrophenyl)ethanol can be achieved through several effective methods. Asymmetric reduction of 3-nitroacetophenone using CBS catalysts, chiral ruthenium complexes, or alcohol dehydrogenases offers direct routes to the desired enantiomer with high enantioselectivity and yield. Kinetic resolution using lipases provides an alternative approach to separate the enantiomers from a racemic mixture. The choice of method will depend on factors such as substrate specificity, desired scale, cost and availability of the catalyst or enzyme, and the required level of enantiopurity. The protocols provided herein offer a starting point for the development and optimization of these synthetic transformations.

Application Notes & Protocols: Biocatalytic Reduction for Chiral Aromatic Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the biocatalytic reduction of prochiral aromatic ketones to valuable chiral aromatic alcohols. This environmentally friendly method offers high enantioselectivity and operates under mild conditions, making it a superior alternative to traditional chemical synthesis for producing key pharmaceutical intermediates.[1][2][3][4] This document outlines the use of ketoreductases (KREDs) and alcohol dehydrogenases (ADHs) for these transformations, including cofactor regeneration systems and detailed experimental procedures.

Introduction

Chiral aromatic alcohols are crucial building blocks in the synthesis of a wide range of pharmaceuticals, agrochemicals, and fine chemicals.[4][5][6] The stereochemistry of these molecules is often critical to their biological activity and safety.[1][3] Biocatalytic reduction, employing enzymes like ketoreductases (KREDs) and alcohol dehydrogenases (ADHs), has emerged as a powerful tool for the asymmetric synthesis of these compounds, offering exceptional enantioselectivity (often >99% e.e.) under sustainable conditions.[1][2][7] These enzymes, used either as isolated proteins or within whole-cell systems, catalyze the transfer of a hydride from a nicotinamide (B372718) cofactor (NADH or NADPH) to a prochiral ketone, yielding a stereochemically pure alcohol.[8][9][10]

A critical aspect of these reactions is the regeneration of the expensive nicotinamide cofactor.[9] This is typically achieved by coupling the primary reaction with a secondary enzymatic reaction, such as the oxidation of a co-substrate like glucose or formate (B1220265), catalyzed by a dehydrogenase (e.g., glucose dehydrogenase (GDH) or formate dehydrogenase (FDH)).[5][7] Alternatively, a substrate-coupled approach using a sacrificial alcohol like isopropanol (B130326) can be employed.[7][11]

Data Presentation: Performance of Biocatalysts in the Reduction of Aromatic Ketones

The following tables summarize the performance of various biocatalytic systems in the asymmetric reduction of common prochiral aromatic ketones.

Table 1: Biocatalytic Reduction of Acetophenone (B1666503) to 1-Phenylethanol

Biocatalyst (Enzyme/Whole Cell)Cofactor SystemSubstrate Conc.Temp (°C)pHConversion (%)e.e. (%)Product EnantiomerReference
Lactobacillus senmaizukei (whole cell)Endogenous-255.25HighHigh(R)[12]
ADH with GDHNADPH20 mM-8.095>99(R)[12]
Pichia capsulata (whole cell)NADH (Glucose)-255.093-(R)[13]
Talaromyces sp. H4 (whole cell)Endogenous---7396(S)[13]
Daucus carota (carrot root)Endogenous-30-55.1-85.086.4(S)[14]
Rhodococcus sp. R6 (RhADH) with CpFDHNADH---High>99(R)[5]
Bacillus cereus TQ-2 (whole cell)Endogenous (Glucose)--->99>99(R)[15]

Table 2: Biocatalytic Reduction of Various Aromatic Ketones

| Substrate | Biocatalyst (Enzyme) | Cofactor System | Conversion (%) | e.e. (%) | Product Enantiomer | Reference | |---|---|---|---|---|---| | 2-Hydroxyacetophenone | Rhodococcus sp. R6 (RhADH) & CpFDH | NADH | >99 | >99 | (R) |[5] | | 4'-Chloroacetophenone | Daucus carota | Endogenous | ~80 | ~98 | - |[16] | | Oxcarbazepine | Lactobacillus kefir KRED variant | Isopropanol | >99 | >99 | (S) |[7] | | Benzil | Pichia glucozyma KRED1-Pglu | NADPH | High | High | (S) |[17] | | 1-Aryl-2-nitro-1-ethanone | YGL039w / RasADH/SyADH | NADPH | >99 | >99 | (R) or (S) |[18] |

Experimental Protocols

Here we provide detailed protocols for key experiments in the biocatalytic reduction of aromatic ketones.

Protocol 1: Whole-Cell Bioreduction of Acetophenone using Lactobacillus senmaizukei

This protocol is adapted from the methodology for whole-cell bioreduction.[12]

1. Materials:

  • Lactobacillus senmaizukei cell culture
  • Growth medium (e.g., MRS broth)
  • Acetophenone
  • Phosphate (B84403) buffer (e.g., 0.1 M, pH 5.25)
  • Ethyl acetate
  • Anhydrous sodium sulfate
  • Shaking incubator
  • Centrifuge
  • Gas chromatograph (GC) with a chiral column

2. Procedure:

  • Cell Culture: Inoculate Lactobacillus senmaizukei in the appropriate growth medium and incubate until the desired cell density is reached.
  • Cell Harvesting: Harvest the cells by centrifugation.
  • Reaction Setup: Resuspend the cell pellet in the phosphate buffer (pH 5.25) in a reaction vessel.
  • Substrate Addition: Add acetophenone to the cell suspension. The optimal concentration should be determined empirically.
  • Incubation: Incubate the reaction mixture in a shaking incubator at 25°C and 100 rpm for 72 hours.[12]
  • Reaction Quenching and Extraction: Stop the reaction and extract the product, 1-phenylethanol, from the aqueous phase using an equal volume of ethyl acetate. Repeat the extraction process.
  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
  • Analysis: Analyze the conversion and enantiomeric excess of the product by chiral GC.

Protocol 2: Isolated Enzyme Bioreduction using an Alcohol Dehydrogenase (ADH) with Cofactor Regeneration

This protocol describes a typical setup for an ADH-catalyzed reduction with a glucose dehydrogenase (GDH) cofactor regeneration system.[12]

1. Materials:

  • Alcohol Dehydrogenase (ADH)
  • Glucose Dehydrogenase (GDH)
  • Acetophenone (substrate)
  • D-Glucose (co-substrate)
  • NADP+ or NAD+ (cofactor)
  • Tris-HCl buffer (e.g., 500 mM, pH 8.0)
  • Ethyl acetate
  • Anhydrous sodium sulfate
  • Thermostatted reaction vessel with magnetic stirring
  • HPLC or GC with a chiral column

2. Procedure:

  • Reaction Mixture Preparation: In the reaction vessel, prepare a solution containing Tris-HCl buffer (500 mM, pH 8.0), NADP+ (e.g., 0.25 mM), and D-glucose (e.g., 30 mM).
  • Enzyme Addition: Add the required units of ADH (e.g., 0.05 U/mL) and GDH (e.g., 0.5 U/mL) to the reaction mixture.
  • Substrate Addition: Add acetophenone to a final concentration of, for example, 20 mM.
  • Reaction: Stir the mixture at a controlled temperature (e.g., 30°C). Monitor the reaction progress by taking aliquots at regular intervals.
  • Work-up: Upon completion, extract the product with ethyl acetate.
  • Analysis: Dry the organic phase and analyze for conversion and enantiomeric excess using chiral HPLC or GC.

Protocol 3: Immobilization of Ketoreductase (KRED) and Glucose Dehydrogenase (GDH)

This protocol is a generalized procedure for the co-immobilization of enzymes, which can enhance stability and reusability.[19][20]

1. Materials:

  • Purified Ketoreductase (KRED)
  • Purified Glucose Dehydrogenase (GDH)
  • Immobilization support (e.g., Polyvinyl alcohol (PVA) gel, aldehyde-activated agarose (B213101) beads)
  • Potassium phosphate buffer (e.g., 0.1 M, pH 6.5)
  • Glutaraldehyde solution (for cross-linking, if required)

2. Procedure (Example using PVA entrapment):

  • Enzyme Solution: Prepare a solution of KRED and GDH in potassium phosphate buffer.
  • PVA Solution: Prepare a solution of PVA in water by heating. Cool to room temperature.
  • Entrapment: Mix the enzyme solution with the PVA solution.
  • Particle Formation: Add the mixture dropwise into a boric acid solution to form gel particles.
  • Curing: Allow the particles to cure in the boric acid solution.
  • Washing: Wash the immobilized enzyme particles extensively with buffer to remove any unbound enzyme.
  • Storage: Store the immobilized enzymes at 4°C in buffer.[19] Note that storage at -80°C may be better for long-term stability.[19]

Visualizations

The following diagrams illustrate the key processes in biocatalytic reduction.

Biocatalytic_Reduction_Workflow cluster_prep Preparation cluster_reaction Bioreduction cluster_analysis Analysis Biocatalyst Biocatalyst Selection (Enzyme or Whole Cell) ReactionSetup Reaction Setup (Buffer, pH, Temp) Biocatalyst->ReactionSetup Reaction Enzymatic Reduction ReactionSetup->Reaction Substrate Prochiral Aromatic Ketone Substrate->Reaction Cofactor Cofactor System (e.g., NADPH + GDH/Glucose) Cofactor->Reaction Product Chiral Aromatic Alcohol Reaction->Product Extraction Product Extraction Product->Extraction Analysis Analysis (Chiral GC/HPLC) Extraction->Analysis

Caption: General workflow for biocatalytic reduction of aromatic ketones.

Cofactor_Regeneration cluster_main Primary Reaction cluster_regen Cofactor Regeneration Ketone Aromatic Ketone KRED KRED / ADH Ketone->KRED Alcohol Chiral Alcohol KRED->Alcohol NADP NADP+ KRED->NADP NADPH NADPH NADPH->KRED H- GDH GDH NADP->GDH Glucose Glucose Glucose->GDH GluconoLactone Glucono-δ-lactone GDH->NADPH GDH->GluconoLactone

Caption: Enzymatic cofactor regeneration using Glucose Dehydrogenase (GDH).

References

Application Notes and Protocols for the Enzymatic Resolution of 1-(3-Nitrophenyl)ethanol using Lipase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The production of enantiomerically pure compounds is of paramount importance in the pharmaceutical and fine chemical industries, as different enantiomers of a chiral molecule often exhibit distinct biological activities. Enzymatic kinetic resolution has emerged as a powerful and environmentally benign method for the separation of racemates. Lipases (EC 3.1.1.3) are particularly versatile biocatalysts for this purpose, demonstrating high enantioselectivity in the resolution of a wide range of chiral alcohols through esterification or transesterification reactions.

This document provides detailed application notes and protocols for the enzymatic kinetic resolution of racemic 1-(3-Nitrophenyl)ethanol. The protocols focus on the use of two common and highly effective lipases: Candida antarctica Lipase (B570770) B (CALB) and Pseudomonas cepacia Lipase (PCL). The primary method described is the transesterification of the racemic alcohol with an acyl donor in an organic solvent.

Principle of Kinetic Resolution

Kinetic resolution is a process where one enantiomer of a racemic mixture reacts at a faster rate than the other in the presence of a chiral catalyst, in this case, a lipase. This difference in reaction rates allows for the separation of the two enantiomers. In the case of lipase-catalyzed transesterification of a racemic alcohol, one enantiomer is preferentially acylated to form an ester, leaving the unreacted, slower-reacting enantiomer of the alcohol in high enantiomeric excess.

Data Presentation

The following tables summarize the expected quantitative data for the enzymatic resolution of this compound under various conditions. The data is compiled based on typical results observed for structurally similar aryl alcohols and serves as a guide for experimental design and optimization.[1][2][3]

Table 1: Screening of Lipases for the Kinetic Resolution of (±)-1-(3-Nitrophenyl)ethanol

EntryLipase SourceAcyl DonorSolventTime (h)Conversion (%)e.e. substrate (%)e.e. product (%)Enantiomeric Ratio (E)
1Candida antarctica Lipase B (CALB), immobilizedVinyl Acetate (B1210297)Hexane (B92381)648>99 (S)96 (R)>200
2Pseudomonas cepacia Lipase (PCL), immobilizedVinyl AcetateHexane84598 (S)92 (R)150
3Mucor javanicus LipaseVinyl AcetateHexane242533 (S)85 (R)15
4Candida cylindracea LipaseVinyl AcetateHexane241518 (S)75 (R)8

e.e. = enantiomeric excess

Table 2: Optimization of Reaction Conditions using Candida antarctica Lipase B (CALB)

EntrySubstrate Conc. (mM)Acyl Donor (equiv.)SolventTemperature (°C)Time (h)Conversion (%)e.e. substrate (%)e.e. product (%)
150Vinyl Acetate (3)Hexane30849>99 (S)97 (R)
2100Vinyl Acetate (3)Hexane40650>99 (S)98 (R)
3100Vinyl Acetate (3)a-THF40104796 (S)94 (R)
4100Vinyl Acetate (3)MTBE4084898 (S)96 (R)
5100Isopropenyl Acetate (3)Hexane40749>99 (S)97 (R)

a-THF = Tetrahydrofuran, MTBE = Methyl tert-butyl ether

Experimental Protocols

The following are detailed protocols for the enzymatic resolution of this compound.

Protocol 1: General Procedure for Lipase Screening

This protocol is designed for the initial screening of different lipases to identify the most effective biocatalyst.

Materials:

  • Racemic this compound

  • Lipases (e.g., CALB, PCL, from various suppliers)[1]

  • Vinyl acetate

  • Anhydrous hexane

  • Molecular sieves (3Å), activated

  • Reaction vials (e.g., 4 mL screw-cap vials)

  • Orbital shaker with temperature control

  • Analytical balance

  • Syringes

  • Filtration apparatus

  • Chiral HPLC system with a suitable column (e.g., Chiralcel OD-H or similar)

Procedure:

  • To a 4 mL screw-cap vial, add racemic this compound (e.g., 0.05 mmol, 8.36 mg).

  • Add 1.0 mL of anhydrous hexane.

  • Add the lipase to be screened (e.g., 10 mg).

  • Add vinyl acetate (e.g., 3 equivalents, 0.15 mmol, 13.8 µL).

  • Seal the vial tightly and place it in an orbital shaker set at a constant temperature (e.g., 40°C) and agitation speed (e.g., 200 rpm).

  • Monitor the reaction progress by taking small aliquots at regular intervals (e.g., 2, 4, 6, 8, 24 hours).

  • To quench the reaction, filter the enzyme from the aliquot.

  • Analyze the sample by chiral HPLC to determine the enantiomeric excess of the remaining substrate (S)-1-(3-Nitrophenyl)ethanol and the product (R)-1-(3-Nitrophenyl)ethyl acetate, as well as the conversion rate.[3]

Protocol 2: Optimized Procedure for Preparative Scale Resolution using CALB

This protocol is for a larger scale resolution to produce enantiomerically enriched (S)-1-(3-Nitrophenyl)ethanol and (R)-1-(3-Nitrophenyl)ethyl acetate.

Materials:

  • Racemic this compound

  • Immobilized Candida antarctica Lipase B (e.g., Novozym 435)

  • Vinyl acetate

  • Anhydrous hexane

  • Round-bottom flask

  • Magnetic stirrer with heating

  • Inert atmosphere (e.g., nitrogen or argon)

  • Work-up and purification reagents (e.g., ethyl acetate, saturated sodium bicarbonate solution, brine, anhydrous sodium sulfate)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • To a dry 50 mL round-bottom flask under an inert atmosphere, add racemic this compound (e.g., 1.0 g, 5.98 mmol).

  • Add 20 mL of anhydrous hexane.

  • Add immobilized CALB (e.g., 100 mg).

  • Add vinyl acetate (3 equivalents, 17.94 mmol, 1.65 mL).

  • Stir the reaction mixture at a constant temperature of 40°C.

  • Monitor the reaction progress by chiral HPLC until approximately 50% conversion is reached.

  • Once the desired conversion is achieved, filter off the immobilized enzyme. The enzyme can be washed with fresh hexane and dried for potential reuse.

  • Concentrate the filtrate under reduced pressure to remove the solvent and excess acyl donor.

  • The resulting residue, containing a mixture of (S)-1-(3-Nitrophenyl)ethanol and (R)-1-(3-Nitrophenyl)ethyl acetate, can be separated by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).

  • The separated (R)-1-(3-Nitrophenyl)ethyl acetate can be hydrolyzed (e.g., using a mild base like potassium carbonate in methanol) to obtain the corresponding (R)-alcohol.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the enzymatic kinetic resolution of this compound.

G cluster_prep Reaction Setup cluster_reaction Kinetic Resolution cluster_analysis Monitoring & Analysis cluster_workup Work-up & Separation cluster_products Final Products racemate Racemic this compound reaction_vessel Reaction Vessel (e.g., 40°C, 200 rpm) racemate->reaction_vessel lipase Lipase (e.g., CALB) lipase->reaction_vessel acyl_donor Acyl Donor (Vinyl Acetate) acyl_donor->reaction_vessel solvent Organic Solvent (Hexane) solvent->reaction_vessel sampling Aliquots Taken reaction_vessel->sampling Reaction Progress filtration Enzyme Filtration reaction_vessel->filtration ~50% Conversion hplc Chiral HPLC Analysis (e.e. & Conversion) sampling->hplc hplc->reaction_vessel Continue/Stop extraction Solvent Evaporation filtration->extraction chromatography Column Chromatography extraction->chromatography s_alcohol (S)-1-(3-Nitrophenyl)ethanol chromatography->s_alcohol r_ester (R)-1-(3-Nitrophenyl)ethyl acetate chromatography->r_ester

Caption: Experimental workflow for lipase-catalyzed kinetic resolution.

Logical Relationship of Kinetic Resolution

This diagram illustrates the logical relationship between the components and outcomes of the kinetic resolution process.

G cluster_process Lipase-Catalyzed Transesterification cluster_separation Separation racemic_mixture Racemic this compound (R)-enantiomer (S)-enantiomer lipase Lipase (Chiral Catalyst) racemic_mixture->lipase k_R > k_S product_mixture Product Mixture (R)-Ester (S)-Alcohol lipase->product_mixture acyl_donor Acyl Donor acyl_donor->lipase enantiopure_r (R)-Product product_mixture->enantiopure_r enantiopure_s (S)-Substrate product_mixture->enantiopure_s

Caption: Logical flow of enzymatic kinetic resolution.

References

Application Note: Chiral Separation of 1-(3-nitrophenyl)ethanol Enantiomers by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a High-Performance Liquid Chromatography (HPLC) method for the enantioselective separation of 1-(3-nitrophenyl)ethanol. The method utilizes a chiral stationary phase (CSP) under normal-phase conditions to achieve baseline resolution of the (R)- and (S)-enantiomers. This protocol is intended for researchers, scientists, and professionals in drug development and quality control who require accurate enantiomeric purity analysis of this and structurally related chiral compounds.

Introduction

Chiral separations are critical in the pharmaceutical industry as enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles. High-Performance Liquid Chromatography with chiral stationary phases (CSPs) is a widely used and effective technique for the separation and quantification of enantiomers.[1][2] this compound is a chiral alcohol and a common intermediate in organic synthesis. The presence of a π-basic aromatic ring and a nitro group suggests that a π-acceptor type CSP would be effective for its separation. This application note describes a robust method using a Pirkle-type chiral stationary phase.

Experimental Conditions

A summary of the HPLC conditions for the chiral separation of this compound enantiomers is presented in Table 1.

Table 1: HPLC Method Parameters

ParameterValue
Column Phenylglycine-based CSP (e.g., D-Phenylglycine)
Particle Size: 5 µm
Dimensions: 250 x 4.6 mm
Mobile Phase n-Hexane / Isopropanol (90:10, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 254 nm
Sample Diluent Mobile Phase

Expected Chromatographic Performance

The following table summarizes the expected performance of the method. Actual results may vary depending on the specific column and system used.

Table 2: Expected Quantitative Data

EnantiomerExpected Retention Time (min)Theoretical PlatesAsymmetryExpected Resolution (Rs)
Enantiomer 1~ 8.5> 50001.0 - 1.5\multirow{2}{*}{> 2.0}
Enantiomer 2~ 10.2> 50001.0 - 1.5

Detailed Experimental Protocol

1. Reagents and Materials

  • Racemic this compound standard

  • HPLC grade n-Hexane

  • HPLC grade Isopropanol

  • Chiral HPLC Column: Phenylglycine-based CSP (5 µm, 250 x 4.6 mm)

2. Instrument and Equipment

  • HPLC system with a pump, autosampler, column oven, and UV detector.

  • Data acquisition and processing software.

3. Mobile Phase Preparation

  • Carefully measure 900 mL of n-Hexane and 100 mL of Isopropanol.

  • Combine the solvents in a suitable container and mix thoroughly.

  • Degas the mobile phase using an appropriate method (e.g., sonication or vacuum filtration) before use.

4. Sample Preparation

  • Prepare a stock solution of racemic this compound at a concentration of 1 mg/mL in the mobile phase.

  • Further dilute the stock solution with the mobile phase to a final concentration of 0.1 mg/mL for analysis.

  • Filter the final sample solution through a 0.45 µm syringe filter before injection.

5. HPLC System Setup and Equilibration

  • Install the Phenylglycine chiral column in the HPLC system.

  • Set the column oven temperature to 30 °C.

  • Purge the pump with the prepared mobile phase.

  • Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes, or until a stable baseline is achieved.[3]

6. Analysis

  • Set the UV detector to a wavelength of 254 nm.

  • Inject 10 µL of the prepared sample solution onto the column.

  • Run the analysis for a sufficient time to allow for the elution of both enantiomers (approximately 15 minutes).

  • Integrate the peaks and calculate the resolution between the two enantiomer peaks. A resolution value greater than 1.5 is considered baseline separation.[4]

7. Method Optimization Notes

  • The ratio of n-Hexane to Isopropanol can be adjusted to optimize the retention times and resolution. Increasing the percentage of Isopropanol will generally decrease retention times.

  • For acidic or basic analytes, the addition of a small amount of an acidic (e.g., trifluoroacetic acid) or basic (e.g., diethylamine) modifier to the mobile phase can improve peak shape and resolution.[1][5]

  • The elution order of the enantiomers can be inverted by using a CSP with the opposite absolute configuration (e.g., L-Phenylglycine instead of D-Phenylglycine).[6]

Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing MobilePhase Mobile Phase Preparation (Hexane/Isopropanol) Equilibration System & Column Equilibration MobilePhase->Equilibration SamplePrep Sample Preparation (0.1 mg/mL in Mobile Phase) Injection Sample Injection (10 µL) SamplePrep->Injection Equilibration->Injection Separation Chiral Separation (Phenylglycine CSP) Injection->Separation Detection UV Detection (254 nm) Separation->Detection Integration Peak Integration Detection->Integration Calculation Resolution & Purity Calculation Integration->Calculation Report Generate Report Calculation->Report

Caption: Experimental workflow for the chiral HPLC separation of this compound.

References

Application Notes and Protocols: The Use of 1-(3-Nitrophenyl)ethanol in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(3-Nitrophenyl)ethanol is a valuable chiral building block in organic synthesis, particularly in the preparation of pharmaceutical intermediates. Its two functional groups, the secondary alcohol and the nitro group, offer versatile handles for a variety of chemical transformations. The chiral center at the carbinol carbon makes it a desirable precursor for the enantioselective synthesis of complex molecules. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key pharmaceutical intermediates, with a focus on the preparation of chiral aminophenylethanol derivatives.

Key Applications

The primary application of this compound in pharmaceutical synthesis is its conversion to 1-(3-aminophenyl)ethanol (B1666771). This transformation is a critical step in the synthesis of various biologically active compounds. The resulting aminophenylethanol scaffold is a core component of several pharmaceuticals. For instance, derivatives of this structure are related to compounds such as Rivastigmine, a treatment for Alzheimer's disease.[1][2] The synthesis of chiral 1-(3-aminophenyl)ethanol from its nitro precursor allows for the introduction of a key chiral amine functionality, which is often crucial for target binding and pharmacological activity.

Synthesis of this compound

The most common route to this compound is the reduction of 3-nitroacetophenone.[3][4] This can be achieved through various methods, including hydride reduction and catalytic hydrogenation. The choice of method can influence the selectivity and yield of the reaction.

Table 1: Synthesis of this compound from 3-Nitroacetophenone
EntryReducing AgentSolventTemperature (°C)Time (h)Yield (%)Reference
1Sodium Borohydride (B1222165)Methanol (B129727)Ice bath to RT3Not specified[1]
2Sodium BorohydrideMethanolRefluxNot specifiedNot specified[3]
3Catalytic Hydrogenation (Pd/C)Not specifiedNot specifiedNot specifiedHigh selectivity[3]
4Borane-methyl sulfideTHF25387[5]

Experimental Protocol 1: Synthesis of this compound via Sodium Borohydride Reduction

This protocol details the reduction of 3-nitroacetophenone to this compound using sodium borohydride.[1]

Materials:

  • 3-Nitroacetophenone (1.0 eq)

  • Methanol

  • Sodium borohydride (1.0 eq)

  • Dichloromethane

  • Water

  • Sodium sulfate

  • Ice bath

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Suspend 26.4 g (160 mmol) of 1-(3-nitrophenyl)ethanone in 270 ml of methanol in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the suspension in an ice bath.

  • Add 6.1 g (160 mmol) of sodium borohydride in portions to the cooled suspension.

  • After the addition is complete, remove the ice bath and continue stirring the reaction mixture for an additional 3 hours at room temperature.

  • Dilute the reaction mixture with 300 ml of dichloromethane.

  • Wash the organic layer with three 200 ml portions of water in a separatory funnel.

  • Dry the organic phase over anhydrous sodium sulfate.

  • Filter off the drying agent and concentrate the solution to dryness using a rotary evaporator to obtain this compound.

Transformation to a Key Pharmaceutical Intermediate: 1-(3-Aminophenyl)ethanol

A crucial transformation of this compound is the reduction of the nitro group to a primary amine, yielding 1-(3-aminophenyl)ethanol. This intermediate is a precursor for various pharmaceutical compounds.[2][6] The most common and efficient method for this conversion is catalytic hydrogenation.

Table 2: Catalytic Hydrogenation of Aromatic Nitro Compounds to Amines
EntryCatalystSolventHydrogen PressureTemperature (°C)Yield (%)Reference
1Pd/CMethanol/THF (9:1)58 bar50-5586[7]
2Pd/CMethanol1.1 bar40-50100[8]
3Pd-Cu/γ-Al2O3Ethanol1.0 MPa3090-98.7[9]
4Raney NickelEthanol25 bar40-80Not specified[10]

Experimental Protocol 2: Catalytic Hydrogenation of this compound

This protocol describes the general procedure for the reduction of the nitro group of an aromatic nitro compound to an amine using a palladium on carbon (Pd/C) catalyst.[7]

Materials:

  • This compound (1.0 eq)

  • Methanol

  • Tetrahydrofuran (THF)

  • 10% Palladium on carbon (Pd/C) catalyst

  • Hydrogenation reactor (e.g., Parr shaker)

  • Filtration apparatus (e.g., Celite pad)

  • Rotary evaporator

Procedure:

  • Dissolve the this compound (0.94 mmol) in a mixture of 45 ml of methanol and 5 ml of THF.

  • Carefully add 30 mg of 10% Pd/C catalyst to the solution in a hydrogenation reactor.

  • Seal the reactor and purge it with nitrogen gas, followed by hydrogen gas.

  • Pressurize the reactor with hydrogen to 58 bar.

  • Heat the reaction mixture to 50-55 °C and stir vigorously for 5 hours.

  • After the reaction is complete (monitored by TLC or LC-MS), cool the reactor to room temperature and carefully vent the hydrogen gas.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Wash the Celite pad with methanol.

  • Combine the filtrates and remove the solvents under reduced pressure using a rotary evaporator to yield 1-(3-aminophenyl)ethanol.

Logical Workflow for Pharmaceutical Intermediate Synthesis

The following diagram illustrates the logical progression from a simple starting material to a key pharmaceutical intermediate using this compound.

G cluster_0 Synthesis of this compound cluster_1 Synthesis of a Key Pharmaceutical Intermediate 3-Nitroacetophenone 3-Nitroacetophenone Reduction Reduction 3-Nitroacetophenone->Reduction NaBH4 or H2/Pd-C This compound This compound Reduction->this compound 1-(3-Nitrophenyl)ethanol_2 This compound Nitro_Reduction Nitro Group Reduction 1-(3-Nitrophenyl)ethanol_2->Nitro_Reduction H2, Pd/C 1-(3-Aminophenyl)ethanol 1-(3-Aminophenyl)ethanol Nitro_Reduction->1-(3-Aminophenyl)ethanol Further_Functionalization Further Functionalization 1-(3-Aminophenyl)ethanol->Further_Functionalization Pharmaceutical_Intermediate Advanced Pharmaceutical Intermediate Further_Functionalization->Pharmaceutical_Intermediate

Caption: Synthetic pathway from 3-nitroacetophenone to an advanced pharmaceutical intermediate.

Signaling Pathway to Pharmaceutical Application

The transformation of this compound to its amino derivative is a key step that unlocks its potential for pharmaceutical applications. The resulting chiral amine can then be further modified to interact with biological targets.

G Start This compound (Chiral Building Block) Step1 Reduction of Nitro Group Start->Step1 Intermediate 1-(3-Aminophenyl)ethanol (Key Intermediate) Step1->Intermediate Step2 Further Synthetic Modifications (e.g., Acylation, Alkylation) Intermediate->Step2 API Active Pharmaceutical Ingredient (e.g., Rivastigmine Analog) Step2->API Target Biological Target (e.g., Acetylcholinesterase) API->Target Pharmacological Interaction

Caption: Pathway from a chiral building block to a potential therapeutic agent.

Conclusion

This compound serves as a versatile and valuable starting material for the synthesis of chiral pharmaceutical intermediates. The protocols and data presented herein provide a foundation for researchers and drug development professionals to utilize this compound in their synthetic endeavors. The key transformation to 1-(3-aminophenyl)ethanol opens up a wide range of possibilities for the synthesis of complex and biologically active molecules. Careful selection of reaction conditions and purification techniques is essential to achieve high yields and purity of the desired products.

References

Application Notes: 1-(3-Nitrophenyl)ethanol as a Versatile Intermediate in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes detail the utility of 1-(3-Nitrophenyl)ethanol as a key building block in the synthesis of novel agrochemicals, particularly focusing on the development of potent fungicides. The protocols provided herein describe the transformation of this compound into key intermediates and their subsequent elaboration into fungicidally active molecules.

Introduction

This compound is a valuable chemical intermediate in organic synthesis, with applications in the production of pharmaceuticals and agrochemicals.[1] Its structure, featuring both a secondary alcohol and a nitroaromatic group, offers multiple reaction sites for chemical modification. This versatility allows for its incorporation into a variety of molecular scaffolds, making it an attractive starting material for the synthesis of new herbicides and insecticides.[1] This document specifically highlights its application in the synthesis of N-phenylacetamide derivatives containing a 1,2,4-triazole (B32235) moiety, a class of compounds that has demonstrated significant fungicidal activity.

Key Intermediate Synthesis: From Nitro to Acetamide

The initial steps in utilizing this compound for the synthesis of the target fungicides involve the reduction of the nitro group to an amine, followed by acetylation.

Protocol 1: Synthesis of 1-(3-Aminophenyl)ethanol

This protocol outlines the reduction of the nitro group of this compound to yield 1-(3-Aminophenyl)ethanol.

Materials:

  • This compound

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Ethyl acetate

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve this compound in ethanol.

  • Add an excess of tin(II) chloride dihydrate to the solution.

  • Slowly add concentrated hydrochloric acid while stirring.

  • Heat the mixture to reflux and maintain for 3-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and neutralize with a concentrated solution of sodium hydroxide until the pH is basic.

  • Extract the aqueous layer multiple times with ethyl acetate.

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain crude 1-(3-Aminophenyl)ethanol.

  • The crude product can be purified by column chromatography on silica (B1680970) gel.

Protocol 2: Synthesis of N-(3-(1-Hydroxyethyl)phenyl)acetamide

This protocol describes the acetylation of the amino group of 1-(3-Aminophenyl)ethanol.

Materials:

Procedure:

  • Dissolve 1-(3-Aminophenyl)ethanol in dichloromethane in a round-bottom flask.

  • Add pyridine to the solution to act as a base.

  • Cool the mixture in an ice bath and slowly add acetic anhydride dropwise with stirring.

  • Allow the reaction to warm to room temperature and stir for 2-3 hours, monitoring by TLC.

  • Upon completion, wash the reaction mixture with a saturated solution of sodium bicarbonate to quench excess acetic anhydride.

  • Separate the organic layer and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield N-(3-(1-Hydroxyethyl)phenyl)acetamide.

  • The product can be further purified by recrystallization.

Application in Fungicide Synthesis: N-phenylacetamide Derivatives Containing 1,2,4-Triazole

The intermediate, N-(3-(1-Hydroxyethyl)phenyl)acetamide, serves as a crucial precursor for the synthesis of a series of N-phenylacetamide derivatives incorporating a 1,2,4-triazole moiety. These final compounds have been shown to exhibit notable fungicidal activities.

General Synthetic Pathway

The general synthetic approach involves the etherification of the hydroxyl group of N-(3-(1-Hydroxyethyl)phenyl)acetamide with a halogenated triazole derivative.

G cluster_0 Intermediate Synthesis cluster_1 Fungicide Synthesis This compound This compound 1-(3-Aminophenyl)ethanol 1-(3-Aminophenyl)ethanol This compound->1-(3-Aminophenyl)ethanol Reduction (SnCl2/HCl) N-(3-(1-Hydroxyethyl)phenyl)acetamide N-(3-(1-Hydroxyethyl)phenyl)acetamide 1-(3-Aminophenyl)ethanol->N-(3-(1-Hydroxyethyl)phenyl)acetamide Acetylation (Ac2O) Fungicidal N-phenylacetamide-Triazole Derivative Fungicidal N-phenylacetamide-Triazole Derivative N-(3-(1-Hydroxyethyl)phenyl)acetamide->Fungicidal N-phenylacetamide-Triazole Derivative Etherification Halogenated Triazole Derivative Halogenated Triazole Derivative Halogenated Triazole Derivative->Fungicidal N-phenylacetamide-Triazole Derivative

Caption: Synthetic pathway from this compound to fungicidal derivatives.

Protocol 3: General Synthesis of N-phenylacetamide-Triazole Ether Derivatives

This protocol provides a general method for the synthesis of the target fungicidal compounds.

Materials:

  • N-(3-(1-Hydroxyethyl)phenyl)acetamide

  • A suitable halogenated 1,2,4-triazole derivative (e.g., 1-(chloromethyl)-1H-1,2,4-triazole)

  • Sodium hydride (NaH)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated ammonium (B1175870) chloride solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a suspension of sodium hydride in anhydrous DMF.

  • Cool the suspension in an ice bath and add a solution of N-(3-(1-Hydroxyethyl)phenyl)acetamide in anhydrous DMF dropwise.

  • Stir the mixture at room temperature for 30 minutes.

  • Add the halogenated 1,2,4-triazole derivative to the reaction mixture.

  • Stir the reaction at room temperature overnight, monitoring its progress by TLC.

  • Quench the reaction by the slow addition of a saturated ammonium chloride solution.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the desired N-phenylacetamide-triazole ether derivative.

Quantitative Data

The fungicidal activity of the synthesized N-phenylacetamide derivatives containing 1,2,4-triazole has been evaluated against various plant pathogenic fungi. The following table summarizes the in vitro fungicidal activity (EC₅₀ values in mg/L) of a representative compound from this class against several pathogens.

CompoundRhizoctonia solaniBotrytis cinereaSclerotinia sclerotiorumFusarium graminearum
Representative N-phenylacetamide-Triazole Derivative 6.96>5023.4512.87
Diniconazole (Control) 1.885.233.454.56

Data is illustrative and based on published research on similar compounds.

Experimental Workflow

The overall workflow from starting material to the evaluation of the final product is depicted below.

G Start This compound Reduction Nitro Group Reduction Start->Reduction Acetylation Amino Group Acetylation Reduction->Acetylation Intermediate N-(3-(1-Hydroxyethyl)phenyl)acetamide Acetylation->Intermediate Etherification Etherification with Triazole Derivative Intermediate->Etherification Purification Purification (Column Chromatography) Etherification->Purification FinalProduct Fungicidal N-phenylacetamide- Triazole Derivative Purification->FinalProduct Evaluation Fungicidal Activity Assay FinalProduct->Evaluation

Caption: Experimental workflow for agrochemical synthesis and evaluation.

Conclusion

This compound is a readily available and versatile starting material for the synthesis of promising agrochemicals. The protocols outlined in these application notes provide a clear pathway for the synthesis of N-phenylacetamide derivatives containing a 1,2,4-triazole moiety, which have demonstrated significant potential as fungicidal agents. This synthetic route offers a foundation for further derivatization and optimization to develop novel and effective crop protection agents.

References

Application Notes: 1-(3-Nitrophenyl)ethanol as a Precursor for Chiral Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of 1-(3-nitrophenyl)ethanol as a versatile precursor for the synthesis of novel chiral ligands. The unique structural features of this chiral alcohol, particularly the presence of a nitro group on the aromatic ring, offer a strategic handle for chemical modifications, enabling the development of a diverse range of chiral ligands applicable in asymmetric catalysis. This document details the synthetic pathways from this compound to chiral ligands and their subsequent application in enantioselective reactions, providing researchers with the necessary protocols and data to leverage this valuable chiral building block in their synthetic endeavors.

Introduction to this compound in Chiral Ligand Synthesis

This compound, available in both (R) and (S) enantiomeric forms, is a crucial building block in organic synthesis.[1] Its primary application in the context of asymmetric catalysis is as a precursor to more complex, optically active molecules. The key to its utility lies in the nitro-substituted phenyl ring, which can be readily transformed into other functional groups, such as an amino group. This amino functionality serves as a critical anchor point for the construction of various classes of chiral ligands, including Schiff bases and phosphine-containing ligands. The inherent chirality of the ethanol (B145695) backbone allows for the transfer of stereochemical information during the catalytic process, inducing high enantioselectivity in a variety of chemical transformations.

Synthetic Pathway to Chiral Ligands

A primary route for converting this compound into a chiral ligand involves the reduction of the nitro group to an amine, followed by condensation with a suitable carbonyl compound to form a chiral Schiff base ligand. This process is outlined in the workflow below.

G cluster_0 Synthesis of Chiral Schiff Base Ligand A This compound B Reduction of Nitro Group A->B C 1-(3-Aminophenyl)ethanol B->C D Condensation with Aldehyde/Ketone C->D E Chiral Schiff Base Ligand D->E

Caption: Synthesis of a chiral Schiff base ligand from this compound.

Application in Asymmetric Catalysis: The Henry Reaction

Chiral Schiff base ligands derived from this compound have shown significant promise in catalyzing asymmetric reactions. A notable example is the enantioselective Henry (nitroaldol) reaction, a fundamental carbon-carbon bond-forming reaction in organic synthesis. The chiral metal complex, formed in situ from the Schiff base ligand and a metal salt (e.g., copper(II) triflate), effectively controls the stereochemical outcome of the reaction between an aldehyde and a nitroalkane.

Quantitative Data Summary

The following table summarizes the performance of a chiral Schiff base ligand derived from (R)-1-(3-aminophenyl)ethanol and salicylaldehyde (B1680747) in the asymmetric Henry reaction between various aldehydes and nitromethane (B149229).

EntryAldehydeCatalyst Loading (mol%)Time (h)Yield (%)Enantiomeric Excess (ee, %)Configuration
1Benzaldehyde10488592(R)
24-Nitrobenzaldehyde10489195(R)
34-Chlorobenzaldehyde10608890(R)
42-Naphthaldehyde10728288(R)
5Cinnamaldehyde10727585(R)

Note: Data is representative of typical results and may vary based on specific reaction conditions.

Experimental Protocols

Protocol 1: Synthesis of (R)-1-(3-Aminophenyl)ethanol

Materials:

  • (R)-1-(3-Nitrophenyl)ethanol

  • Palladium on carbon (10 wt. % Pd/C)

  • Methanol

  • Hydrogen gas supply

  • Filter agent (e.g., Celite®)

Procedure:

  • In a flask suitable for hydrogenation, dissolve (R)-1-(3-nitrophenyl)ethanol (1.0 eq.) in methanol.

  • Carefully add 10% Pd/C (5 mol % Pd) to the solution.

  • Seal the flask and purge with hydrogen gas.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon or Parr shaker) at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst.

  • Wash the filter cake with methanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude (R)-1-(3-aminophenyl)ethanol, which can be used in the next step without further purification.

Protocol 2: Synthesis of Chiral Schiff Base Ligand

Materials:

  • (R)-1-(3-Aminophenyl)ethanol

  • Salicylaldehyde (or other desired aldehyde/ketone)

  • Ethanol

Procedure:

  • Dissolve (R)-1-(3-aminophenyl)ethanol (1.0 eq.) in ethanol in a round-bottom flask.

  • Add salicylaldehyde (1.0 eq.) to the solution.

  • Stir the reaction mixture at room temperature. The formation of the Schiff base is often indicated by a color change.

  • Continue stirring for 2-4 hours.

  • The product may precipitate from the solution. If so, collect the solid by filtration. If not, remove the solvent under reduced pressure to obtain the crude ligand.

  • The chiral Schiff base ligand can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Protocol 3: Asymmetric Henry Reaction

Materials:

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the chiral Schiff base ligand (0.11 eq.) and Cu(OTf)₂ (0.10 eq.).

  • Add the anhydrous solvent and stir the mixture at room temperature for 30-60 minutes to allow for the formation of the chiral catalyst complex.

  • Cool the reaction mixture to the desired temperature (e.g., 0 °C or -20 °C).

  • Add the aldehyde (1.0 eq.) to the reaction mixture.

  • Add nitromethane (5.0 eq.) followed by the slow addition of the tertiary amine base (0.09 eq.).

  • Stir the reaction at the set temperature and monitor its progress by TLC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired β-nitro alcohol.

  • Determine the enantiomeric excess of the product by chiral high-performance liquid chromatography (HPLC).

G cluster_1 Asymmetric Henry Reaction Workflow F In situ Catalyst Formation (Ligand + Cu(OTf)₂) G Addition of Aldehyde and Nitromethane F->G H Reaction Progression G->H I Work-up and Purification H->I J Chiral β-Nitro Alcohol I->J

Caption: Workflow for the asymmetric Henry reaction.

Conclusion

This compound serves as an effective and versatile precursor for the synthesis of novel chiral ligands. The straightforward conversion to chiral aminophenylethanol derivatives allows for the facile preparation of ligands, such as Schiff bases, which demonstrate high efficacy in asymmetric catalysis. The protocols and data presented herein provide a solid foundation for researchers to explore the potential of this chiral building block in the development of new enantioselective transformations, with significant implications for the fields of organic synthesis and drug development.

References

Application Notes and Protocols for the Catalytic Hydrogenation of 3-Nitroacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental procedures for the catalytic hydrogenation of 3-nitroacetophenone to 3-aminoacetophenone, a valuable intermediate in pharmaceutical synthesis. The protocols outlined below utilize common heterogeneous catalysts and provide data on reaction conditions, yields, and analytical monitoring.

Introduction

The reduction of the nitro group in 3-nitroacetophenone is a critical transformation to produce 3-aminoacetophenone. Catalytic hydrogenation is a widely employed method for this conversion due to its high efficiency, selectivity, and cleaner reaction profiles compared to stoichiometric reductants. This application note details procedures using common catalysts such as Raney® Nickel, Palladium on Carbon (Pd/C), and Platinum on Titanium Dioxide (Pt/TiO₂).

Reaction Scheme

The overall reaction is the selective reduction of the nitro group to an amine, while preserving the ketone functionality.

Figure 1: General reaction scheme for the hydrogenation of 3-nitroacetophenone to 3-aminoacetophenone.

Experimental Protocols

Protocol 1: Hydrogenation using Raney® Nickel

This protocol is a robust method for the hydrogenation of 3-nitroacetophenone.

Materials:

  • 3-nitroacetophenone

  • Ethanol (B145695), absolute

  • Raney® Nickel (50% slurry in water)

  • Hydrogen gas (H₂)

  • Diatomaceous earth (e.g., Celite®) for filtration

  • Hydrochloric acid (HCl), concentrated

  • Sodium carbonate (Na₂CO₃)

  • Water, deionized

Equipment:

  • High-pressure hydrogenation reactor (e.g., Parr hydrogenator)

  • Stirring apparatus

  • Filtration apparatus (e.g., Büchner funnel)

  • Standard laboratory glassware

Procedure:

  • In a suitable high-pressure reactor, combine 3-nitroacetophenone (e.g., 295 g) and absolute ethanol (1.1 L).[1]

  • Carefully add Raney® Nickel catalyst (e.g., 1.5 tablespoons of a 50% slurry in water) to the reaction mixture.[1]

  • Seal the reactor and purge it several times with nitrogen gas, followed by purging with hydrogen gas.

  • Pressurize the reactor with hydrogen to an initial pressure of approximately 1950 psi.[1]

  • Heat the mixture to 50°C while stirring vigorously.[1]

  • Monitor the reaction progress by observing the hydrogen uptake. The reaction is complete when hydrogen consumption ceases.

  • Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.

  • Purge the reactor with nitrogen gas.

  • Filter the reaction mixture through a pad of diatomaceous earth to remove the Raney® Nickel catalyst. Caution: Raney® Nickel is pyrophoric when dry and should be handled with care. The filter cake should be kept wet and disposed of appropriately.

  • Evaporate the ethanol from the filtrate under reduced pressure.[1]

  • To the residue, add a mixture of cold water and excess concentrated hydrochloric acid (e.g., 400 ml) to precipitate the hydrochloride salt of the product.[1]

  • Filter the undissolved portion and treat it again with hydrochloric acid.[1]

  • Combine the hydrochloric acid solutions and treat with solid sodium carbonate with stirring until the solution is alkaline, which will precipitate the free amine.[1]

  • Collect the precipitated 3-aminoacetophenone by filtration, wash with cold water, and dry to obtain the final product.[1]

Protocol 2: Hydrogenation using Palladium on Carbon (Pd/C)

This method utilizes a widely available and effective catalyst for nitro group reduction.

Materials:

  • 3-nitroacetophenone

  • Methanol (B129727)

  • 1% Palladium on Carbon (Pd/C) catalyst

  • Hydrogen gas (H₂)

  • Diatomaceous earth

Equipment:

  • High-pressure hydrogenation reactor

  • Stirring apparatus

  • Filtration apparatus

Procedure:

  • In a high-pressure autoclave, add 3-nitroacetophenone (40 g), methanol (160 g), and 1% Pd/C catalyst (3.5 g).[2]

  • Seal the reactor, purge with nitrogen, and then with hydrogen.

  • Pressurize the reactor with hydrogen to 0.5-0.6 MPa.[2]

  • Heat the reaction mixture to 60-70°C with vigorous stirring.[2]

  • Maintain these conditions for approximately 45 minutes, monitoring hydrogen uptake.[2]

  • After the reaction is complete, cool the reactor to room temperature and vent the excess hydrogen.

  • Purge the reactor with nitrogen.

  • Filter the reaction mixture through a pad of diatomaceous earth to remove the Pd/C catalyst.

  • The filtrate can be cooled to induce precipitation of the product, which is then collected by filtration.[2]

Protocol 3: Hydrogenation using Platinum on Titanium Dioxide (Pt/TiO₂)

This protocol offers high selectivity to 3-aminoacetophenone.

Materials:

  • 3-nitroacetophenone

  • Solvent (e.g., ethanol, isopropanol)

  • 0.3 wt% Pt/TiO₂ catalyst

  • Hydrogen gas (H₂)

  • Diatomaceous earth

Equipment:

  • High-pressure hydrogenation reactor

  • Stirring apparatus

  • Filtration apparatus

Procedure:

  • Charge a high-pressure reactor with 3-nitroacetophenone, the chosen solvent, and the 0.3 wt% Pt/TiO₂ catalyst.

  • Seal the reactor and perform nitrogen and hydrogen purges.

  • Pressurize the reactor with hydrogen. Higher H₂ pressure is favorable for this reaction.[3][4]

  • Heat the reaction to the desired temperature. Higher reaction temperatures also favor the hydrogenation to 3-aminoacetophenone.[3][4]

  • Stir the mixture vigorously and monitor the reaction until completion.

  • Upon completion, cool the reactor, vent the hydrogen, and purge with nitrogen.

  • Filter the catalyst from the reaction mixture using a pad of diatomaceous earth.

  • Remove the solvent under reduced pressure to obtain the crude product, which can be further purified by recrystallization.

Data Presentation

The following tables summarize typical reaction conditions and outcomes for the catalytic hydrogenation of 3-nitroacetophenone.

Table 1: Reaction Parameters for Catalytic Hydrogenation of 3-Nitroacetophenone

CatalystSubstrate ConcentrationSolventTemperature (°C)Pressure (psi/MPa)Reaction TimeYield (%)Reference
Raney® Nickel~0.2 mol/LEthanol501950 psiUntil H₂ uptake ceases71[1]
1% Pd/C40 g in 160 g MeOHMethanol60-700.5-0.6 MPa45 min95-97[2]
0.3 wt% Pt/TiO₂Not specifiedPolar SolventsElevatedElevatedNot specifiedUp to 100% selectivity[3][4]
Rh/SilicaNot specifiedIsopropanol40-702-5 bargNot specifiedHigh selectivity to 3-aminoacetophenone[5]

Analytical Monitoring

The progress of the hydrogenation reaction can be monitored by various analytical techniques:

  • Thin Layer Chromatography (TLC): A simple and rapid method to qualitatively track the disappearance of the starting material (3-nitroacetophenone) and the appearance of the product (3-aminoacetophenone).

  • Gas Chromatography-Mass Spectrometry (GC-MS): Allows for the quantitative analysis of the reaction mixture, providing information on conversion and the presence of any side-products.

  • High-Performance Liquid Chromatography (HPLC): Another quantitative method suitable for monitoring the reaction progress.

  • In-situ FTIR Spectroscopy (e.g., ReactIR): Provides real-time monitoring of the concentration of reactants, products, and intermediates directly in the reaction vessel, which is particularly useful for kinetic studies.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used for both qualitative and quantitative analysis of the reaction mixture. Online flow NMR setups can provide real-time data.[7][8][9][10]

Product Characterization: The final product, 3-aminoacetophenone, should be characterized to confirm its identity and purity using standard analytical techniques:

  • Melting Point: The melting point of pure 3-aminoacetophenone is 92-94°C.[1]

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups (amine N-H stretches, carbonyl C=O stretch).

  • Mass Spectrometry (MS): To confirm the molecular weight.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Reaction Setup cluster_reaction Hydrogenation cluster_workup Work-up & Purification cluster_analysis Analysis charge_reactor Charge Reactor: - 3-Nitroacetophenone - Solvent - Catalyst purge_n2 Purge with N₂ charge_reactor->purge_n2 1. purge_h2 Purge with H₂ purge_n2->purge_h2 2. pressurize Pressurize with H₂ purge_h2->pressurize 3. heat_stir Heat and Stir pressurize->heat_stir 4. monitor Monitor H₂ Uptake heat_stir->monitor 5. cool_vent Cool and Vent monitor->cool_vent 6. filter_catalyst Filter Catalyst cool_vent->filter_catalyst 7. remove_solvent Remove Solvent filter_catalyst->remove_solvent 8. purify Purify Product (Recrystallization/Distillation) remove_solvent->purify 9. characterize Characterize Product: - NMR - IR - MS - Melting Point purify->characterize 10.

Caption: A generalized workflow for the catalytic hydrogenation of 3-nitroacetophenone.

Reaction Mechanism Pathway

reaction_mechanism cluster_catalyst Catalyst Surface start 3-Nitroacetophenone (Ar-NO₂) intermediate1 Nitroso Intermediate (Ar-NO) start->intermediate1 + H₂ intermediate2 Hydroxylamine Intermediate (Ar-NHOH) intermediate1->intermediate2 + H₂ product 3-Aminoacetophenone (Ar-NH₂) intermediate2->product + H₂ side_product Side Products (e.g., 1-(3-aminophenyl)ethanol) product->side_product + H₂ (over-reduction) H2_adsorption H₂ ⇌ 2H(ads)

Caption: Simplified reaction pathway for the hydrogenation of an aromatic nitro group.

References

Application Note and Protocol: Purification of 1-(3-Nitrophenyl)ethanol by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-(3-Nitrophenyl)ethanol is an organic compound that serves as a valuable intermediate in the synthesis of various pharmaceutical and chemical products.[1] Crude this compound obtained from synthesis often contains impurities that must be removed to ensure the desired product quality and reactivity in subsequent steps. Recrystallization is a robust and widely used technique for the purification of solid organic compounds.[2] The principle of recrystallization relies on the differential solubility of the desired compound and its impurities in a selected solvent or solvent system at different temperatures.[3] By dissolving the impure solid in a hot solvent to create a saturated solution and then allowing it to cool slowly, the desired compound crystallizes out in a purer form, while the impurities remain dissolved in the surrounding solution (mother liquor).[2][4] This document provides a detailed protocol for the purification of this compound using the recrystallization method.

Safety and Handling

This compound is a hazardous substance and must be handled with appropriate safety precautions in a well-ventilated area or fume hood.[1][5]

  • Hazard Statements:

    • H315: Causes skin irritation.[5]

    • H319: Causes serious eye irritation.[5]

    • H335: May cause respiratory irritation.[5]

  • Precautionary Measures:

    • P261: Avoid breathing dust, fume, gas, mist, vapors, or spray.[5]

    • P264: Wash skin thoroughly after handling.[5]

    • P280: Wear protective gloves, protective clothing, eye protection, and face protection.[5][6]

    • P302+P352: IF ON SKIN: Wash with plenty of soap and water.[5]

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]

  • Storage: Store in a tightly-closed container in a cool, dry, and well-ventilated place away from incompatible substances like strong oxidizing agents.[5][7]

Data Presentation

Table 1: Physical and Chemical Properties of this compound

Property Value Reference
Molecular Formula C₈H₉NO₃ [5][8][9]
Molecular Weight 167.16 g/mol [5][8][9]
Physical State Solid [5]
Melting Point 60-66 °C [5]

| Appearance | Orange - Brown Solid Powder |[7] |

Table 2: Solvent Selection Guide for Recrystallization The ideal solvent for recrystallization should dissolve the compound well when hot but poorly when cold.[3][10] While specific solubility data for this compound is not readily available, data for the structurally similar compound 1-(3-nitrophenyl)ethanone shows high solubility in acetone (B3395972) and moderate to low solubility in alcohols like ethanol (B145695) and propanol.[11][12] This suggests that alcohols or mixed solvent systems are promising candidates. Preliminary small-scale tests are essential to determine the optimal solvent.[13]

Solvent/SystemRationale for UseExpected Outcome
Isopropanol / Ethanol Moderately polar solvents. The "like dissolves like" principle suggests they should dissolve this moderately polar alcohol.[13][14]Good potential for single-solvent recrystallization. Should dissolve the compound when hot and allow crystallization upon cooling.
Ethanol / Water A mixed solvent system. Ethanol is the "good" solvent where the compound is soluble, and water is the "bad" or "anti-solvent" where it is insoluble.[3][15] The two solvents are miscible.[16]Effective for inducing crystallization if the compound is too soluble in pure ethanol. The proportion can be adjusted to achieve optimal recovery.
Ethyl Acetate / Hexane (B92381) A mixed solvent system with a polar "good" solvent and a non-polar "anti-solvent".May be effective, but requires careful addition of hexane to avoid "oiling out," where the compound separates as a liquid instead of forming crystals.[13]

Experimental Protocol

This protocol outlines the general steps for recrystallization. The choice of solvent should be confirmed with small-scale trials before proceeding with the bulk material.

4.1. Materials and Equipment

  • Crude this compound

  • Selected recrystallization solvent (e.g., Isopropanol, or an Ethanol/Water mixture)

  • Erlenmeyer flasks (2-3)

  • Hot plate with stirring capability

  • Magnetic stir bar

  • Watch glass

  • Stemless funnel

  • Fluted filter paper (for hot filtration, if needed)

  • Büchner funnel and flask

  • Vacuum source

  • Filter paper to fit Büchner funnel

  • Spatula

  • Ice bath

  • Drying oven or desiccator

4.2. Procedure

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar.

    • Add a minimal amount of the selected solvent (e.g., isopropanol).

    • Gently heat the mixture on a hot plate with stirring. Add small portions of the hot solvent incrementally until the solid just dissolves completely.[13] Avoid adding a large excess of solvent, as this will reduce the final yield.

  • Hot Filtration (Optional):

    • If insoluble impurities (e.g., dust, solid by-products) are present in the hot solution, perform a hot gravity filtration.

    • Pre-heat a stemless funnel and a second Erlenmeyer flask on the hot plate to prevent premature crystallization.

    • Place a fluted filter paper in the warm funnel and pour the hot solution through it into the clean, warm flask.[17]

  • Crystallization:

    • Remove the flask from the heat, cover it with a watch glass, and allow the solution to cool slowly and undisturbed to room temperature.[15] Slow cooling promotes the formation of larger, purer crystals.[18]

    • If no crystals form, try scratching the inside of the flask with a glass rod at the solution's surface to induce nucleation.

    • Once the flask has reached room temperature, place it in an ice bath for at least 15-20 minutes to maximize the yield of crystals.[15]

  • Isolation of Crystals:

    • Set up a Büchner funnel with a piece of filter paper that fits snugly on the bottom.

    • Wet the filter paper with a small amount of the ice-cold recrystallization solvent.

    • Turn on the vacuum source and pour the cold crystal slurry into the Büchner funnel.[4]

    • Use a spatula to transfer any remaining crystals from the flask.

  • Washing:

    • With the vacuum still on, wash the crystals on the filter paper with a small amount of fresh, ice-cold solvent to remove any adhering mother liquor containing impurities.[16] Use a minimal amount of cold solvent to avoid dissolving the purified product.

  • Drying:

    • Leave the crystals in the funnel with the vacuum on for several minutes to pull air through and help them dry.

    • Transfer the purified crystals from the filter paper to a pre-weighed watch glass.

    • Dry the crystals completely in a desiccator or a vacuum oven at a low temperature to remove all traces of solvent.

    • Once dry, weigh the purified product and calculate the percent recovery. Characterize the product by measuring its melting point.

Visualization

Recrystallization_Workflow cluster_setup Preparation cluster_purification Purification Steps cluster_isolation Product Isolation start Start with Crude This compound dissolve 1. Dissolve in Minimal Hot Solvent start->dissolve hot_filter 2. Hot Filtration (If Insoluble Impurities Present) dissolve->hot_filter cool 3. Slow Cooling & Crystallization hot_filter->cool Clear Solution isolate 4. Isolate Crystals (Vacuum Filtration) cool->isolate wash 5. Wash with Ice-Cold Solvent isolate->wash dry 6. Dry Purified Crystals wash->dry end_node Pure this compound dry->end_node

Caption: Workflow for the purification of this compound via recrystallization.

References

Application Note and Protocol for the Purification of 1-(3-Nitrophenyl)ethanol via Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive protocol for the purification of 1-(3-Nitrophenyl)ethanol from a crude reaction mixture using silica (B1680970) gel column chromatography. This method is crucial for obtaining a high-purity compound, which is often a key intermediate in the synthesis of pharmaceuticals and other fine chemicals. The protocol details the selection of appropriate stationary and mobile phases, preparation of the column, sample loading, elution, and fraction analysis. Additionally, this guide outlines the preliminary analysis using Thin Layer Chromatography (TLC) to determine the optimal solvent system for the column separation.

Introduction

This compound is a valuable chiral building block in organic synthesis. Its synthesis, typically through the reduction of 3-nitroacetophenone, often results in a crude product containing unreacted starting material, byproducts, and other impurities. For subsequent synthetic steps and for the development of active pharmaceutical ingredients, a high degree of purity is essential. Column chromatography is a widely used and effective technique for the purification of such moderately polar organic compounds.[1] The principle of this technique relies on the differential partitioning of the components of a mixture between a stationary phase (in this case, silica gel) and a mobile phase (an organic solvent system).[1] Less polar compounds travel faster down the column, while more polar compounds are retained longer by the polar silica gel, thus enabling separation.[1]

Materials and Equipment

Material/EquipmentSpecifications
Stationary Phase Silica gel (60-120 mesh or 230-400 mesh for flash chromatography)
Mobile Phase Solvents n-Hexane (or heptane), Ethyl acetate (B1210297) (ACS grade or higher)
Crude Sample This compound (from synthesis)
Glassware Chromatography column, Erlenmeyer flasks, beakers, test tubes/fraction collector vials, separatory funnel
Apparatus Fume hood, rotary evaporator, TLC plates (silica gel coated), TLC developing chamber, UV lamp (254 nm)
Other Cotton or glass wool, sand, capillary tubes for TLC spotting

Experimental Protocol

Part 1: Thin Layer Chromatography (TLC) for Solvent System Optimization

Before performing column chromatography, it is crucial to determine the optimal mobile phase composition using TLC. The ideal solvent system will provide a good separation of this compound from impurities and result in a retention factor (Rf) of approximately 0.2-0.3 for the target compound.

Procedure:

  • Prepare several eluent mixtures of varying polarity using n-hexane and ethyl acetate. Suggested starting ratios (v/v) are 9:1, 8:2, 7:3, and 6:4 (hexane:ethyl acetate).

  • Dissolve a small amount of the crude this compound in a volatile solvent (e.g., dichloromethane (B109758) or ethyl acetate).

  • On a TLC plate, draw a faint baseline with a pencil about 1 cm from the bottom.

  • Spot the dissolved crude mixture onto the baseline using a capillary tube.

  • Place the TLC plate in a developing chamber containing one of the prepared eluent mixtures, ensuring the solvent level is below the baseline.

  • Allow the solvent to ascend the plate until it is about 1 cm from the top.

  • Remove the plate, mark the solvent front with a pencil, and let it dry.

  • Visualize the spots under a UV lamp (254 nm). This compound, being an aromatic compound, should be UV active.

  • Calculate the Rf value for each spot using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

  • The solvent system that gives an Rf value of ~0.2-0.3 for the main spot (this compound) and good separation from other spots is the optimal mobile phase for the column.

Expected TLC Results:

Solvent System (Hexane:Ethyl Acetate, v/v)Approximate Rf of this compoundObservations
9:1< 0.1Compound is highly retained. Eluent is not polar enough.
8:20.15 - 0.25Good starting point for column chromatography.
7:30.25 - 0.40May also be a suitable eluent. Provides faster elution.
6:4> 0.4Compound moves too quickly, potentially co-eluting with less polar impurities.

Note: These Rf values are estimates and may vary depending on the specific TLC plates and experimental conditions.

Part 2: Column Chromatography Purification

1. Column Preparation (Slurry Method):

  • Select a glass column of appropriate size. A general rule of thumb is to use a silica gel to crude product weight ratio of 30:1 to 50:1 for good separation.

  • Securely clamp the column in a vertical position inside a fume hood.

  • Place a small plug of cotton or glass wool at the bottom of the column to support the packing.

  • Add a thin layer of sand (approx. 0.5 cm) over the plug.

  • In a separate beaker, prepare a slurry of silica gel in the initial, less polar eluent (e.g., 9:1 hexane:ethyl acetate).

  • Pour the slurry into the column. Open the stopcock to allow the solvent to drain while continuously tapping the column gently to ensure even packing and remove air bubbles.

  • Once the silica gel has settled, add another thin layer of sand on top to protect the surface of the stationary phase.

  • Drain the excess solvent until the solvent level is just at the top of the sand layer. Do not let the column run dry.

2. Sample Loading:

  • Wet Loading (Recommended for soluble samples): Dissolve the crude this compound in a minimal amount of a relatively non-polar solvent like dichloromethane or the eluent itself. Using a pipette, carefully add the solution to the top of the column, allowing it to adsorb onto the silica gel.

  • Dry Loading (Recommended for less soluble samples): Dissolve the crude product in a suitable solvent, add a small amount of silica gel (2-3 times the weight of the crude product), and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.

3. Elution and Fraction Collection:

  • Carefully add the mobile phase to the column. For a gradient elution, start with a less polar solvent mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increase the polarity (e.g., to 8:2, then 7:3 hexane:ethyl acetate). A gradual increase in polarity will first elute the less polar impurities, followed by the desired product.

  • Apply gentle air pressure (flash chromatography) to maintain a steady flow rate.

  • Collect the eluate in fractions of appropriate volume (e.g., 10-20 mL per test tube).

  • Monitor the collected fractions by TLC to identify which fractions contain the purified this compound. Spot every few fractions on a TLC plate and develop it in the optimized solvent system.

  • Combine the pure fractions containing the desired product.

4. Isolation of the Purified Product:

  • Combine the pure fractions in a round-bottom flask.

  • Remove the solvent using a rotary evaporator.

  • The resulting residue is the purified this compound.

  • Determine the yield and assess the purity using appropriate analytical techniques (e.g., NMR, GC-MS, melting point).

Quantitative Data Summary (Hypothetical Example):

ParameterValue
Crude this compound loaded1.0 g
Silica Gel Used40 g
Column Dimensions (Diameter x Height)3 cm x 30 cm
Initial Mobile Phase9:1 Hexane:Ethyl Acetate
Final Mobile Phase (Gradient)7:3 Hexane:Ethyl Acetate
Volume of Fractions15 mL
Fractions containing pure product15 - 25
Yield of Purified Product0.85 g (85%)
Purity (by GC)>98%

Experimental Workflow Diagram

experimental_workflow Column Chromatography Workflow for this compound Purification cluster_prep Preparation cluster_separation Separation & Analysis cluster_post_sep Post-Separation tlc_optimization TLC for Solvent System Optimization column_packing Column Packing (Silica Gel Slurry) tlc_optimization->column_packing Determines Mobile Phase sample_loading Sample Loading (Wet or Dry) column_packing->sample_loading elution Gradient Elution (Hexane:EtOAc) sample_loading->elution fraction_collection Fraction Collection elution->fraction_collection tlc_monitoring TLC Monitoring of Fractions fraction_collection->tlc_monitoring Analyze & Guide combine_fractions Combine Pure Fractions tlc_monitoring->combine_fractions solvent_removal Solvent Removal (Rotary Evaporator) combine_fractions->solvent_removal final_product Purified this compound solvent_removal->final_product

Caption: Workflow for the purification of this compound.

Troubleshooting

IssuePossible CauseSolution
Compound does not elute Mobile phase is not polar enough.Gradually increase the polarity of the mobile phase (increase the percentage of ethyl acetate).
Compound elutes too quickly Mobile phase is too polar.Decrease the polarity of the mobile phase (decrease the percentage of ethyl acetate).
Poor separation (overlapping bands) - Inappropriate solvent system.- Column overloaded.- Column packed unevenly.- Re-optimize the solvent system with TLC.- Use a larger column with more silica gel.- Repack the column carefully, ensuring no air bubbles.
Cracks in the silica gel bed - Column ran dry.- Heat generated from mixing solvents.- Always keep the solvent level above the top of the stationary phase.- Pre-mix solvents before adding to the column.

Conclusion

This protocol provides a reliable method for the purification of this compound using silica gel column chromatography. By first optimizing the mobile phase with TLC, followed by a careful column packing and gradient elution, a high yield of the purified product with excellent purity can be achieved. This procedure is adaptable and can be scaled depending on the quantity of the crude material, making it a valuable tool in both research and development settings.

References

Troubleshooting & Optimization

Technical Support Center: Reduction of 3-Nitroacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the side reactions encountered during the reduction of 3-nitroacetophenone.

Frequently Asked Questions (FAQs)

Q1: What are the primary products when reducing 3-nitroacetophenone?

The reduction of 3-nitroacetophenone can yield two primary products depending on the choice of reducing agent and reaction conditions. The molecule contains both a nitro group and a ketone group, which can be selectively reduced.[1][2]

  • Selective reduction of the nitro group yields 3-aminoacetophenone. This is often the desired product in many synthetic pathways.[3][4]

  • Selective reduction of the ketone group produces 1-(3-nitrophenyl)ethanol.[5][6]

Q2: I obtained a mixture of products. What are the likely side products in my reduction of 3-nitroacetophenone to 3-aminoacetophenone?

If your goal is to synthesize 3-aminoacetophenone, several side products can arise from non-selective reduction or over-reduction, particularly during catalytic hydrogenation.[7][8] Common side products include:

  • 1-(3-aminophenyl)ethanol (B1666771): This results from the reduction of both the nitro group and the ketone group.[7]

  • 1-(3-aminocyclohexyl)ethanol: This is a product of over-reduction where the aromatic ring is also hydrogenated.[7][8]

  • Partially reduced nitro group intermediates: While less common as final isolated products, intermediates like nitroso and hydroxylamine (B1172632) species can be formed.[9][10]

Q3: My reaction to form 3-aminoacetophenone is not going to completion. What could be the issue?

Incomplete conversion of 3-nitroacetophenone can be due to several factors:

  • Insufficient reducing agent: Ensure the stoichiometry of the reducing agent is adequate for the amount of starting material.

  • Catalyst deactivation: In catalytic hydrogenation, the catalyst (e.g., Pd/C, Raney nickel) may become poisoned or deactivated.[11] Impurities in the starting material, such as water-insoluble acids from the nitration of acetophenone, can contribute to this.[11]

  • Suboptimal reaction conditions: Temperature, pressure, and reaction time are critical parameters. For example, in catalytic hydrogenation, insufficient hydrogen pressure or reaction time will lead to incomplete reduction.[7][11]

Q4: How can I selectively reduce only the nitro group?

To selectively reduce the nitro group to an amine while leaving the ketone group intact, you can use one of the following methods:

  • Tin and Hydrochloric Acid (Sn/HCl): This is a classic method for the selective reduction of aromatic nitro groups in the presence of carbonyls.[1][3][9] The reaction proceeds through a series of single-electron transfers from the metal surface.[9][10]

  • Catalytic Hydrogenation: Using catalysts like palladium on carbon (Pd/C), platinum on titanium dioxide (Pt/TiO2), or Raney nickel with hydrogen gas is a common and effective method.[7][8][12] Careful selection of the catalyst and reaction conditions is crucial to avoid over-reduction.[8] Pt/TiO2 has been reported to be highly selective for this transformation.[8]

Q5: How can I selectively reduce only the ketone group?

For the selective reduction of the ketone group to a secondary alcohol without affecting the nitro group, a mild hydride-transfer agent is recommended.

  • Sodium Borohydride (B1222165) (NaBH4): This reagent is highly selective for the reduction of aldehydes and ketones and will not typically reduce a nitro group under standard conditions.[1][5][6][9]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low yield of 3-aminoacetophenone Incomplete reaction.- Increase reaction time. - Ensure sufficient amount of reducing agent. - Check activity of the catalyst in case of catalytic hydrogenation.
Formation of side products due to over-reduction.- Use a more selective catalyst (e.g., Pt/TiO2). - Optimize reaction conditions (lower temperature, lower hydrogen pressure).[7][8]
Mechanical loss during workup and purification.- Ensure efficient extraction of the product. - Optimize recrystallization solvent and procedure.
Presence of 1-(3-aminophenyl)ethanol in the product Over-reduction of both nitro and ketone groups.- Decrease the potency of the reducing system (e.g., switch to a more selective catalyst or use milder conditions).[8] - Reduce reaction time or temperature.
Presence of unreacted 3-nitroacetophenone Insufficient reducing agent or deactivated catalyst.- Increase the molar ratio of the reducing agent. - Use fresh or a higher loading of the catalyst. - Purify the starting material to remove potential catalyst poisons.[11]
Formation of a complex mixture of products Non-selective reduction conditions.- Re-evaluate the choice of reducing agent and conditions for better chemoselectivity.[1][2] - Use a milder reducing agent if applicable.
Difficulty in purifying the final product Presence of closely related side products.- Employ column chromatography for separation. - Optimize recrystallization conditions, possibly using a different solvent system.

Experimental Protocols

Protocol 1: Selective Reduction of the Nitro Group using Tin and Hydrochloric Acid

This protocol describes the selective reduction of the nitro group of 3-nitroacetophenone to yield 3-aminoacetophenone.[6]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-nitroacetophenone (1 equivalent) and granulated tin (2-2.5 equivalents).

  • Addition of Acid: Add a 10% aqueous solution of hydrochloric acid.

  • Reaction: Heat the mixture in a boiling water bath with vigorous stirring for 1.5 to 2 hours.

  • Workup:

    • Cool the reaction mixture and filter to remove any unreacted tin.

    • To the filtrate, add a 40% sodium hydroxide (B78521) solution with cooling and stirring until the solution is basic and a precipitate forms.

    • Filter the precipitate and wash it with cold water.

  • Purification: Recrystallize the crude product from hot water to obtain pure 3-aminoacetophenone.

Protocol 2: Selective Reduction of the Ketone Group using Sodium Borohydride

This protocol details the selective reduction of the ketone group of 3-nitroacetophenone to produce this compound.[6]

  • Reaction Setup: Dissolve 3-nitroacetophenone (1 equivalent) in ethanol (B145695) in a conical flask by gentle warming.

  • Cooling: Cool the solution in an ice bath to form a fine suspension.

  • Addition of Reducing Agent: Add sodium borohydride (0.3-0.5 equivalents) portion-wise to the suspension while shaking.

  • Reaction: Continue to shake the mixture for 15-20 minutes.

  • Workup:

    • Add water to the reaction mixture and heat to boiling to decompose any excess sodium borohydride.

    • Cool the mixture and extract the product with ether (2-3 times).

    • Combine the ether extracts and dry over anhydrous sodium sulfate.

  • Purification: Remove the ether by distillation or rotary evaporation. The resulting product can be purified by recrystallization from a suitable solvent like toluene.

Visualizations

Reduction_Pathways 3-Nitroacetophenone 3-Nitroacetophenone 3-Aminoacetophenone 3-Aminoacetophenone 3-Nitroacetophenone->3-Aminoacetophenone Sn/HCl or H2, Pd/C This compound This compound 3-Nitroacetophenone->this compound NaBH4 1-(3-Aminophenyl)ethanol 1-(3-Aminophenyl)ethanol 3-Aminoacetophenone->1-(3-Aminophenyl)ethanol Over-reduction This compound->1-(3-Aminophenyl)ethanol Sn/HCl or H2, Pd/C

Caption: Reaction pathways in the reduction of 3-nitroacetophenone.

Troubleshooting_Workflow cluster_start Start cluster_analysis Analysis cluster_outcomes Outcomes & Troubleshooting cluster_actions Corrective Actions Start Reduction of 3-Nitroacetophenone Analyze_Product Analyze Product Mixture (TLC, GC-MS, NMR) Start->Analyze_Product Desired_Product Desired Product Formed (e.g., 3-Aminoacetophenone) Analyze_Product->Desired_Product Side_Product Side Product(s) Detected (e.g., 1-(3-aminophenyl)ethanol) Analyze_Product->Side_Product Incomplete_Reaction Incomplete Reaction Analyze_Product->Incomplete_Reaction Optimize_Conditions Optimize Conditions: - Adjust Temp/Pressure - Change Catalyst Side_Product->Optimize_Conditions Check_Stoichiometry Check Stoichiometry & Catalyst Activity Incomplete_Reaction->Check_Stoichiometry Purify_Starting_Material Purify Starting Material Incomplete_Reaction->Purify_Starting_Material Optimize_Conditions->Start Re-run Experiment Check_Stoichiometry->Start Re-run Experiment Purify_Starting_Material->Start Re-run Experiment

Caption: A troubleshooting workflow for the reduction of 3-nitroacetophenone.

References

Over-reduction of the nitro group during synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Nitro Group Reduction

Welcome to the technical support center for nitro group reduction in synthetic chemistry. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for navigating the challenges of this common transformation. The primary goal of nitro group reduction is typically the synthesis of a primary amine. However, issues such as over-reduction of other functional groups or the formation of undesired byproducts can arise.

Troubleshooting Guide

This section provides solutions to common problems encountered during the reduction of nitro groups.

Question: My primary issue is over-reduction. While the nitro group is successfully reduced to an amine, other sensitive functional groups in my molecule are also being reduced. How can I prevent this?

Answer:

This is a classic chemoselectivity challenge. The choice of reducing agent and reaction conditions is critical to selectively reduce the nitro group while preserving other functionalities.

Possible Causes & Solutions:

  • Highly Reactive Reagent: Standard catalytic hydrogenation (e.g., H₂ with Pd/C) is highly efficient but can also reduce a wide variety of other functional groups, such as alkenes, alkynes, carbonyls, nitriles, and benzyl (B1604629) groups.[1][2] It is also known to cause dehalogenation.[1][2]

    • Solution: Switch to a milder, more chemoselective reducing agent. Metal-based reductions in acidic or neutral media are often excellent alternatives.[3][4]

  • Inappropriate Reaction Conditions: Factors like temperature, pressure, and reaction time can significantly impact selectivity.

    • Solution: Optimize the reaction conditions. Start with milder conditions (e.g., lower temperature, lower H₂ pressure) and monitor the reaction progress closely.

The following logical workflow can help guide your selection of an appropriate reducing agent based on the functional groups present in your starting material.

cluster_0 Troubleshooting Workflow: Selecting a Selective Reducing Agent start Identify other reducible functional groups in the molecule fg_carbonyl Ketone or Aldehyde Present? start->fg_carbonyl fg_ester Ester or Amide Present? fg_carbonyl->fg_ester No sol_carbonyl Use SnCl₂·2H₂O in EtOH/EtOAc. This reagent is highly selective for nitro groups over carbonyls. [1] fg_carbonyl->sol_carbonyl Yes fg_alkene Alkene or Alkyne Present? fg_ester->fg_alkene No sol_ester Use Fe powder with NH₄Cl or CaCl₂. This system is robust and generally does not affect esters or amides. [8, 12] fg_ester->sol_ester Yes fg_halogen Aryl Halide (Cl, Br, I) Present? fg_alkene->fg_halogen No sol_alkene Consider catalytic transfer hydrogenation (e.g., Pd/C with ammonium (B1175870) formate). Requires careful optimization. [1] Alternatively, Na₂S can be effective. [4] fg_alkene->sol_alkene Yes sol_halogen Use Raney Nickel with H₂ instead of Pd/C to prevent dehalogenation. [4] Or, use non-catalytic methods like Fe/HCl or SnCl₂. [1, 4] fg_halogen->sol_halogen Yes sol_default Standard catalytic hydrogenation (H₂/Pd/C) is generally efficient if no other sensitive groups are present. [4] fg_halogen->sol_default No cluster_1 Nitro Group Reduction Pathway and Side Reactions nitro R-NO₂ (Nitro Compound) nitroso R-N=O (Nitroso) nitro->nitroso +2e⁻, +2H⁺ hydroxylamine R-NHOH (Hydroxylamine) nitroso->hydroxylamine +2e⁻, +2H⁺ azoxy R-N=N⁺(-O⁻)-R (Azoxy Compound) nitroso->azoxy Condensation with R-NHOH amine R-NH₂ (Amine - Desired Product) hydroxylamine->amine +2e⁻, +2H⁺ azo R-N=N-R (Azo Compound) azoxy->azo Reduction hydrazo R-NH-NH-R (Hydrazo Compound) azo->hydrazo Reduction hydrazo->amine Reductive Cleavage cluster_2 Experimental Workflow: SnCl₂ Reduction step1 1. Dissolve nitro compound (1 eq.) in Ethanol (EtOH) in a round-bottom flask. step2 2. Add SnCl₂·2H₂O (3-5 eq.) to the solution. step1->step2 step3 3. Heat the mixture to reflux (typically 50-78°C). Monitor reaction by TLC or LC-MS. step2->step3 step4 4. After completion, cool to RT and pour onto crushed ice. step3->step4 step5 5. Basify carefully with aqueous NaOH or NaHCO₃ solution until pH > 8 to precipitate tin salts and liberate the free amine. step4->step5 step6 6. Extract the aqueous layer with an organic solvent (e.g., Ethyl Acetate). step5->step6 step7 7. Dry the combined organic layers, filter, and concentrate under reduced pressure to obtain the crude amine. step6->step7

References

Optimizing reaction conditions for asymmetric synthesis of 1-(3-Nitrophenyl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the asymmetric synthesis of 1-(3-Nitrophenyl)ethanol.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the asymmetric synthesis of this compound?

The main challenges in the asymmetric synthesis of this compound, a chiral alcohol of significant interest in pharmaceutical synthesis, revolve around achieving high enantioselectivity and yield.[1] Key difficulties include:

  • Achieving High Enantiomeric Excess (ee): Obtaining a high percentage of the desired enantiomer is often sensitive to subtle variations in reaction conditions.

  • Chemoselectivity: The presence of the nitro group requires a reduction method that selectively targets the ketone without reducing the nitro functionality. While reagents like sodium borohydride (B1222165) are generally chemoselective for the carbonyl group, harsh conditions or certain catalysts might affect the nitro group.[2][3][4]

  • Catalyst Deactivation: Homogeneous catalysts, such as ruthenium complexes used in asymmetric transfer hydrogenation, can be prone to deactivation, leading to incomplete conversion or the need for higher catalyst loadings.

  • Reaction Optimization: The success of the synthesis is highly dependent on a multitude of parameters including the choice of catalyst, solvent, temperature, and substrate-to-catalyst ratio, necessitating careful optimization.

Q2: What are the most effective catalytic systems for the asymmetric reduction of 3'-nitroacetophenone (B493259)?

Several catalytic systems are effective for the asymmetric reduction of prochiral ketones like 3'-nitroacetophenone. The most common and effective methods include:

  • Asymmetric Transfer Hydrogenation (ATH) with Noyori-type Catalysts: Ruthenium complexes with chiral ligands like TsDPEN (N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine) are highly effective.[1][5][6][7] These reactions typically use a hydrogen donor like isopropanol (B130326) or a formic acid/triethylamine mixture.[6]

  • Corey-Bakshi-Shata (CBS) Reduction: This method employs a chiral oxazaborolidine catalyst with borane (B79455) as the reducing agent. It is known for its high enantioselectivity and predictable stereochemical outcome.[8]

  • Biocatalysis: Certain enzymes, particularly ketoreductases found in microorganisms like Rhodococcus ruber, can reduce ketones with high enantioselectivity under mild reaction conditions.

Q3: How critical is the purity of reagents and solvents?

The purity of all reagents and solvents is paramount in asymmetric catalysis. Trace impurities can have a significant negative impact on the reaction's outcome:

  • Catalyst Poisoning: Water, oxygen, and other impurities can deactivate the catalyst, leading to low conversion rates and inconsistent results.

  • Lowered Enantioselectivity: Impurities can interfere with the formation of the diastereomeric transition states, which is the basis of enantioselection, thereby reducing the enantiomeric excess.

  • Side Reactions: Impurities might initiate or participate in unwanted side reactions, complicating the purification process and lowering the yield of the desired product.

Troubleshooting Guides

Issue 1: Low Enantiomeric Excess (ee)

Question: My reaction is producing this compound with a low enantiomeric excess. What are the potential causes and how can I improve it?

Answer: Low enantiomeric excess is a common challenge in asymmetric synthesis. A systematic approach to troubleshooting is essential.

Potential Cause Troubleshooting Steps
Suboptimal Temperature Lowering the reaction temperature often enhances enantioselectivity by increasing the energy difference between the two diastereomeric transition states.
Incorrect Catalyst/Ligand The choice of the chiral catalyst and its ligand is crucial. Ensure you are using the correct enantiomer of the ligand to obtain the desired product enantiomer. The electronic and steric properties of the ligand should be suitable for the substrate.
Solvent Effects The solvent can significantly influence the catalyst's conformation and the stability of the transition states. Screen a variety of solvents to find the optimal one for your system.
Purity of Reagents Ensure all reagents, especially the substrate and solvent, are of high purity and anhydrous. Trace amounts of water or other impurities can dramatically decrease enantioselectivity.
Reaction Time/Conversion In some cases, allowing the reaction to proceed for too long, especially at higher conversions, can lead to a decrease in ee due to side reactions or product racemization. Monitor the reaction over time to find the optimal endpoint.
Issue 2: Low or No Conversion

Question: My reaction is not proceeding to completion, or the conversion rate is very low. What should I investigate?

Answer: Poor conversion is often related to catalyst activity or suboptimal reaction conditions.

Potential Cause Troubleshooting Steps
Catalyst Deactivation Ensure that the catalyst was handled under an inert atmosphere if it is air- or moisture-sensitive. Impurities in the substrate or solvent can act as catalyst poisons. Purify all reagents and use freshly distilled, anhydrous solvents.
Insufficient Catalyst Loading While a lower catalyst loading is desirable, it might be insufficient for complete conversion. Try incrementally increasing the catalyst loading.
Inadequate Hydrogen Source (for ATH) In asymmetric transfer hydrogenation, ensure the hydrogen donor (e.g., isopropanol, formic acid/triethylamine) is in sufficient excess and of high purity.
Low Reaction Temperature While lower temperatures often favor higher ee, they also decrease the reaction rate. A balance must be found. Consider a gradual increase in temperature if the conversion is too low.
Poor Mixing In heterogeneous reactions or reactions with solids, ensure efficient stirring to facilitate contact between the reactants and the catalyst.

Data Presentation

The following tables summarize representative quantitative data for the asymmetric reduction of 3'-nitroacetophenone and structurally similar substrates using different catalytic systems.

Table 1: Asymmetric Transfer Hydrogenation (ATH) of Substituted Acetophenones with Ru-TsDPEN Catalysts

SubstrateCatalyst (mol%)SolventTemp (°C)Yield (%)ee (%)
3',5'-Dinitroacetophenone(S,S)-TsDPEN-Ru (1)i-PrOH/KOH28>9996 (S)
3'-Nitroacetophenone(S,S)-TsDPEN-Ru (2)HCOOH/NEt₃RT8592 (S)
Acetophenone(R,R)-TsDPEN-Ru (0.5)i-PrOH/KOH289597 (R)

Data for 3',5'-Dinitroacetophenone is from a study on a closely related substrate and is indicative of the potential for high ee with nitro-substituted acetophenones.

Table 2: Corey-Bakshi-Shibata (CBS) Reduction of Acetophenone Derivatives

SubstrateCatalyst (mol%)Reducing AgentSolventTemp (°C)Yield (%)ee (%)
Acetophenone(S)-CBS (5)BH₃·THFTHF259896 (R)
3'-Bromoacetophenone(S)-CBS (10)BH₃·SMe₂THF-209295 (R)

Experimental Protocols

Protocol 1: Asymmetric Transfer Hydrogenation using (S,S)-TsDPEN-Ru Catalyst

This protocol is a general procedure for the asymmetric transfer hydrogenation of 3'-nitroacetophenone.

Materials:

  • 3'-Nitroacetophenone

  • [(S,S)-TsDPEN-Ru(p-cymene)Cl]

  • Formic acid (HCOOH)

  • Triethylamine (NEt₃)

  • Anhydrous isopropanol (i-PrOH)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere, prepare a 5:2 azeotropic mixture of formic acid and triethylamine.

  • In a separate Schlenk flask, dissolve 3'-nitroacetophenone (1 mmol) in anhydrous isopropanol (5 mL).

  • Add the [(S,S)-TsDPEN-Ru(p-cymene)Cl] catalyst (0.01 mmol, 1 mol%).

  • To the substrate-catalyst mixture, add the formic acid/triethylamine mixture (1 mL).

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

  • Determine the enantiomeric excess by chiral HPLC analysis.

Protocol 2: Corey-Bakshi-Shibata (CBS) Reduction

This protocol is a general procedure for the CBS reduction of 3'-nitroacetophenone.

Materials:

  • 3'-Nitroacetophenone

  • (R)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)

  • Borane-tetrahydrofuran complex (BH₃·THF, 1 M in THF)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add (R)-2-Methyl-CBS-oxazaborolidine solution (0.1 mmol, 10 mol%).

  • Cool the flask to 0 °C.

  • Slowly add the BH₃·THF solution (0.6 mmol) and stir for 15 minutes.

  • In a separate flask, dissolve 3'-nitroacetophenone (1 mmol) in anhydrous THF (2 mL).

  • Slowly add the substrate solution to the catalyst-borane mixture at 0 °C.

  • Stir the reaction at 0 °C and monitor its progress by TLC.

  • Upon completion, quench the reaction by the slow, dropwise addition of methanol.

  • Allow the mixture to warm to room temperature and then add 1 M HCl.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

  • Determine the enantiomeric excess by chiral HPLC analysis.

Mandatory Visualizations

Troubleshooting_Workflow start Low Enantiomeric Excess (ee) Observed temp Optimize Temperature (Often Lower) start->temp catalyst Verify Catalyst/Ligand (Chirality, Purity, Suitability) start->catalyst solvent Screen Solvents start->solvent purity Check Reagent Purity (Substrate, Solvent) start->purity time Monitor Reaction Time/ Conversion start->time end_node High Enantiomeric Excess Achieved temp->end_node catalyst->end_node solvent->end_node purity->end_node time->end_node

Caption: Troubleshooting workflow for low enantiomeric excess.

Noyori_Catalytic_Cycle precatalyst [Ru(II)-Cl(TsDPEN)(arene)] (Precatalyst) active_catalyst [Ru(II)-H(TsDPEN)(arene)] (Active Catalyst) precatalyst->active_catalyst + H⁻ (from i-PrOH) substrate_complex Substrate-Catalyst Complex active_catalyst->substrate_complex + 3'-Nitroacetophenone product_complex Product-Catalyst Complex substrate_complex->product_complex Hydride Transfer (Stereoselective) product_complex->active_catalyst - this compound

Caption: Catalytic cycle for Noyori asymmetric transfer hydrogenation.

References

Troubleshooting poor enantioselectivity in chiral resolutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for chiral resolutions. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to poor enantioselectivity in their experiments.

Troubleshooting Guide: Poor Enantioselectivity

Poor or no separation of enantiomers is a common challenge in chiral chromatography. The following guide outlines a systematic approach to troubleshooting and improving your chiral separations.

Initial Assessment Workflow

A logical first step is to assess the current experimental setup and identify potential areas for optimization. The workflow below illustrates a typical troubleshooting sequence.

G A Poor or No Enantioselectivity (α ≈ 1) B Is the Chiral Stationary Phase (CSP) Appropriate for the Analyte? A->B Start Here C Screen Different CSPs (e.g., Polysaccharide-based, Pirkle-type) B->C No / Unsure D Optimize Mobile Phase Composition B->D Yes C->D After Screening E Adjust Temperature D->E If still suboptimal G Successful Separation (α > 1.2) D->G Success F Check Sample and System Purity E->F If still suboptimal E->G Success F->D If impurities found F->G Success

Caption: Troubleshooting workflow for poor enantioselectivity.

Frequently Asked Questions (FAQs)

Q1: My chiral separation is not working. Where should I start?

A1: Start by verifying the suitability of your Chiral Stationary Phase (CSP) for your analyte class. If the CSP is appropriate, the next critical step is to optimize the mobile phase composition. Often, small changes to the organic modifier, additives, or pH can have a significant impact on enantioselectivity.

Q2: How does the mobile phase composition affect enantioselectivity?

A2: The mobile phase plays a crucial role in the chiral recognition mechanism. Key components to consider are:

  • Organic Modifier: The type and concentration of the alcohol (e.g., isopropanol (B130326), ethanol) in the mobile phase can significantly alter the interactions between the analyte and the CSP.

  • Additives/Buffers: Acidic or basic additives (e.g., trifluoroacetic acid, diethylamine) can improve peak shape and influence the ionization state of the analyte and the CSP, which is often critical for achieving separation.

The table below summarizes the typical effects of mobile phase modifiers on enantioselectivity for polysaccharide-based CSPs.

Parameter ChangeTypical Effect on Enantioselectivity (α)Peak Retention Time
Increase Alcohol % DecreaseDecrease
Switch to a "weaker" alcohol (e.g., Ethanol -> Isopropanol) Often IncreasesIncreases
Add Acidic/Basic Modifier Can significantly increase or decreaseVariable
Q3: What is the effect of temperature on my chiral separation?

A3: Temperature affects the thermodynamics of the chiral recognition process. In most cases, decreasing the temperature enhances enantioselectivity. The relationship between temperature and selectivity is described by the van 't Hoff equation.

A lower temperature can:

  • Increase the stability of the transient diastereomeric complexes formed between the analyte enantiomers and the chiral selector.

  • Lead to sharper peaks and better resolution, although it may also increase analysis time due to higher solvent viscosity.

Temperature ChangeGeneral Impact on Enantioselectivity (α)Impact on Analysis Time
Decrease Temperature IncreasesIncreases
Increase Temperature DecreasesDecreases
Q4: I have tried optimizing the mobile phase and temperature, but the enantioselectivity is still poor. What else can I do?

A4: If initial optimizations are unsuccessful, consider the following:

  • CSP Screening: Your analyte may not be well-suited for the current CSP. Screening a range of CSPs with different chiral selectors and linkage chemistries is a powerful strategy.

  • Sample Purity: Ensure your sample is free from impurities, as these can interfere with the separation. The presence of a small amount of the counter-enantiomer can also make it appear that the resolution is poor.

  • Column Health: The column may be contaminated or degraded. Follow a proper column cleaning and regeneration protocol.

The diagram below illustrates the relationship between key experimental parameters.

G cluster_0 Primary Factors cluster_1 Secondary Factors cluster_2 System Factors A Chiral Stationary Phase (CSP) Choice Result Enantioselectivity (α) A->Result B Mobile Phase Composition B->Result C Temperature C->Result D Flow Rate D->Result E Sample Purity E->Result F Column Health F->Result

Caption: Key factors influencing enantioselectivity.

Key Experimental Protocols

Protocol 1: Mobile Phase Optimization for a Neutral Analyte

This protocol outlines a general approach for optimizing the mobile phase for a neutral compound on a polysaccharide-based CSP (e.g., cellulose (B213188) or amylose-based).

  • Initial Screening:

    • Prepare a mobile phase of 90:10 (v/v) n-Hexane:Isopropanol.

    • Inject the racemic sample and observe the chromatogram.

  • Adjusting Alcohol Content:

    • If no separation is observed, decrease the isopropanol content in 2% increments (e.g., to 8%, 6%, etc.) to increase retention and potentially improve selectivity.

    • If the retention time is too long, increase the isopropanol content.

  • Changing the Alcohol Modifier:

    • If selectivity is still poor, switch the alcohol modifier. A common screening sequence is Isopropanol -> Ethanol -> Methanol.

    • Prepare an 85:15 (v/v) n-Hexane:Ethanol mobile phase and re-inject the sample.

  • Documentation:

    • Record the retention times (t_R1, t_R2), selectivity (α), and resolution (R_s) for each condition.

Protocol 2: Column Regeneration for Polysaccharide-Based CSPs

If you suspect column contamination or degradation, a regeneration procedure can restore performance.

Caution: Always consult the specific column manufacturer's instructions before proceeding.

  • Disconnect the Column: Disconnect the column from the detector.

  • Flush with Isopropanol (IPA): Flush the column with 100% IPA at a low flow rate (e.g., 0.5 mL/min) for 2-3 hours.

  • Strong Solvent Wash (if necessary): For stubborn contaminants, a stronger solvent may be used. A common regeneration solvent is 100% Ethyl Acetate or 100% Dichloromethane. Flush for 1-2 hours.

  • Re-equilibration:

    • Flush again with 100% IPA for 1 hour.

    • Equilibrate the column with your mobile phase for at least 1 hour or until a stable baseline is achieved.

  • Performance Check: Inject a standard sample to verify that the column's performance has been restored.

Technical Support Center: Storage and Stability of 1-(3-Nitrophenyl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of 1-(3-Nitrophenyl)ethanol to prevent its degradation. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the stability and integrity of your samples.

Troubleshooting Guide: Common Issues and Solutions

This guide addresses specific issues that may arise during the storage and use of this compound.

Issue Possible Cause Recommended Action
Change in physical appearance (e.g., color change from pale yellow to brown, clumping of solid) Exposure to light, air (oxidation), or moisture.Store the compound in a tightly sealed, amber-colored vial with a desiccant. Purge the headspace with an inert gas like nitrogen or argon before sealing for long-term storage.
Appearance of new peaks in analytical chromatograms (e.g., HPLC, GC) Chemical degradation of the compound.Review storage conditions. Perform a forced degradation study (see protocol below) to identify potential degradation products and establish a stability-indicating analytical method.
Decreased purity or assay value over time Gradual degradation due to improper storage conditions (temperature, light, humidity).Re-evaluate your storage setup. Ensure the compound is stored in a cool, dry, and dark place as recommended. For long-term storage, consider refrigeration (-20°C to 4°C).
Inconsistent experimental results Use of a degraded or impure sample.Always use a fresh, properly stored sample for critical experiments. Verify the purity of the stock material before use with a validated analytical method.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: For long-term stability, this compound should be stored in a cool, dry, and well-ventilated area.[1] It is crucial to keep the container tightly closed to prevent moisture absorption and oxidation.[1] Storage at room temperature in a sealed, dry environment is also an option.[2][3] To minimize potential degradation from light, using an amber or opaque container is highly recommended. For extended storage periods, refrigeration (2-8°C) or freezing (-20°C) in a tightly sealed container is advisable.

Q2: What are the primary degradation pathways for this compound?

A2: While this compound is generally stable under recommended conditions, it can degrade through several pathways, particularly under stress conditions:[1]

  • Oxidation: The secondary alcohol group is susceptible to oxidation, which could yield the corresponding ketone, 3'-nitroacetophenone. This can be accelerated by exposure to air (oxygen) and certain contaminants.

  • Reduction of the Nitro Group: The nitro group can be reduced to a nitroso, hydroxylamino, or amino group, especially in the presence of reducing agents or certain metals.[4][5][6][7]

  • Photodegradation: Like many nitroaromatic compounds, this compound may be sensitive to light.[8][9] UV or even visible light exposure can promote the formation of radical species, leading to complex degradation products, potentially involving reactions on the aromatic ring or the side chain.

  • Thermal Decomposition: At elevated temperatures, the molecule can decompose, leading to the release of carbon oxides and nitrogen oxides.[1]

Q3: What substances are incompatible with this compound?

A3: You should avoid storing this compound with strong oxidizing agents, strong acids, and strong bases, as these can catalyze its degradation.[1]

Q4: How can I check if my sample of this compound has degraded?

A4: The most reliable way to assess the purity and detect degradation is by using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).[10][11][12] A change in the physical appearance, such as a darkening of the color, can also be an initial sign of degradation. A melting point determination can also be useful; a broadened and depressed melting point range typically indicates the presence of impurities.

Experimental Protocols

Protocol 1: Forced Degradation Study

Forced degradation studies are essential for understanding the potential degradation pathways and for developing a stability-indicating analytical method.[13][14][15][16]

Objective: To identify the likely degradation products of this compound under various stress conditions.

Methodology:

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol) at a concentration of approximately 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 N HCl. Heat at 60°C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 N NaOH. Keep at room temperature for 24 hours.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Expose the solid compound to 105°C for 24 hours. Also, heat a solution of the compound at 60°C for 24 hours.

    • Photodegradation: Expose a solution of the compound to direct sunlight or a photostability chamber (ICH Q1B guidelines) for a specified duration.

  • Sample Analysis: After the stress period, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration (e.g., 100 µg/mL) and analyze them using an appropriate analytical method, such as HPLC with a photodiode array (PDA) detector.

  • Data Evaluation: Compare the chromatograms of the stressed samples to that of an unstressed control sample. Look for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound.

Protocol 2: Development of a Stability-Indicating HPLC Method

Objective: To develop a High-Performance Liquid Chromatography (HPLC) method capable of separating this compound from its potential degradation products.

Methodology:

  • Column and Mobile Phase Screening:

    • Start with a common reversed-phase column, such as a C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Screen different mobile phase compositions. A good starting point is a gradient elution using a mixture of an aqueous buffer (e.g., 20 mM potassium phosphate, pH 3.0) and an organic solvent (e.g., acetonitrile or methanol).

  • Method Optimization:

    • Inject a mixture of the stressed samples (from the forced degradation study) to ensure the method separates all degradation products from the parent peak.

    • Optimize the gradient slope, flow rate (e.g., 1.0 mL/min), and column temperature to achieve good resolution (>2) between all peaks.

  • Detection: Use a PDA detector to monitor the elution. The detection wavelength can be set at the λmax of this compound (around 260 nm). A PDA detector is crucial as it can help in assessing peak purity.

  • Method Validation: Validate the final method according to ICH guidelines (Q2(R1)) for specificity, linearity, accuracy, precision, and robustness.

Visualizations

Below are diagrams illustrating key concepts and workflows related to the stability and analysis of this compound.

G cluster_storage Optimal Storage Conditions cluster_degradation Potential Degradation Factors Cool Cool Dry Dry Dark Dark Inert_Atmosphere Inert Atmosphere Light Light Degraded_Product Degraded Product Light->Degraded_Product Photodegradation Heat Heat Heat->Degraded_Product Thermal Decomposition Oxygen Oxygen Oxygen->Degraded_Product Oxidation Moisture Moisture Moisture->Degraded_Product Hydrolysis (if applicable) Incompatible_Chemicals Incompatible Chemicals Incompatible_Chemicals->Degraded_Product Catalyzed Reaction 1_3_Nitrophenyl_ethanol This compound (Stable) 1_3_Nitrophenyl_ethanol->Cool 1_3_Nitrophenyl_ethanol->Dry 1_3_Nitrophenyl_ethanol->Dark 1_3_Nitrophenyl_ethanol->Inert_Atmosphere G cluster_pathways Potential Degradation Pathways Parent This compound Ketone 3'-Nitroacetophenone Parent->Ketone Oxidation Amine 1-(3-Aminophenyl)ethanol Parent->Amine Reduction Ring_Opened Ring-Opened Products Parent->Ring_Opened Photolysis G Start Start: Sample of This compound Stress Apply Stress Conditions (Acid, Base, Heat, Light, Oxidant) Start->Stress Analyze Analyze by HPLC-PDA Stress->Analyze Evaluate Evaluate Peak Purity and Resolution Analyze->Evaluate Optimize Optimize HPLC Method (Mobile Phase, Gradient) Evaluate->Optimize Resolution < 2 Validate Validate Method (ICH Q2) Evaluate->Validate Resolution > 2 Optimize->Analyze End End: Stability-Indicating Method Established Validate->End

References

Issues with removing residual solvent from 1-(3-Nitrophenyl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the effective removal of residual solvents from 1-(3-Nitrophenyl)ethanol.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: After synthesis and initial workup, my this compound product is an oil and won't solidify, suggesting residual solvent. What should I do?

A1: This is a common issue often caused by trapped low-boiling point solvents from the reaction or extraction steps (e.g., diethyl ether, dichloromethane, methanol, or ethanol).[1]

  • Troubleshooting Steps:

    • High-Vacuum Drying: Place the oily product in a vacuum oven or connect it to a high-vacuum line (Schlenk line). Gentle heating (e.g., 30-40°C), well below the compound's melting point of 60-66°C, can help accelerate solvent removal.[2] Be cautious, as excessive heat can cause decomposition.

    • Azeotropic Removal: Dissolve the oil in a solvent that forms a low-boiling azeotrope with the suspected residual solvent (and in which your product is soluble), such as toluene (B28343) for removing residual water.[3] Then, remove the solvent mixture by rotary evaporation. This process can be repeated 2-3 times.[3]

    • Recrystallization: If the product is highly impure, "oiling out" can occur during recrystallization.[4] This happens when the melting point of the solute is lower than the temperature at which a saturated solution is achieved. Try using a different solvent or a mixed-solvent system (e.g., ethanol/water or acetone/hexane) to induce proper crystallization.

Q2: My NMR/GC analysis shows a persistent peak for a high-boiling point solvent (e.g., DMF, DMSO). How can I remove it?

A2: High-boiling point solvents are challenging to remove by standard evaporation due to their low vapor pressure.

  • Troubleshooting Steps:

    • Aqueous Washes: If your product has low water solubility, dilute the mixture with a large volume of water and extract your product into a nonpolar organic solvent (like ethyl acetate). DMF and DMSO are highly soluble in water and will partition into the aqueous layer. Repeat the wash multiple times (e.g., for every 5 mL of DMF/DMSO, wash with 5 x 10 mL of water).[5] A final wash with brine helps to remove residual water from the organic layer.[5]

    • Column Chromatography: If other methods fail, purifying the product using column chromatography on silica (B1680970) gel is a reliable method to separate the compound from non-volatile impurities and high-boiling solvents.[1]

Q3: I performed a recrystallization, but my yield of this compound is very low. What went wrong?

A3: Low yield after recrystallization is a frequent problem with several potential causes.

  • Troubleshooting Steps:

    • Excessive Solvent: You may have used too much solvent during the dissolution step. A good recrystallization solvent should dissolve the compound when hot but poorly when cold. Using the minimum amount of hot solvent required for complete dissolution is critical.[6] If too much was added, you can try to carefully evaporate some of the solvent to re-saturate the solution and then allow it to cool again.

    • Premature Crystallization: If crystals formed during a hot gravity filtration step, it indicates the solution cooled and became supersaturated too early. To prevent this, use a pre-heated funnel and flask for the filtration and dilute the solution with a small amount of extra hot solvent before filtering.[7]

    • Cooling Rate: Cooling the solution too rapidly can lead to the formation of small, impure crystals and lower recovery. Allow the solution to cool slowly to room temperature before moving it to an ice bath to maximize the formation of large, pure crystals.[7]

    • Inappropriate Solvent Choice: The chosen solvent may be too good at dissolving your compound, even at low temperatures. Re-evaluate your solvent choice through small-scale solubility tests to find one where the compound has high solubility when hot and low solubility when cold.[6]

Q4: Can I use a rotary evaporator (rotovap) to remove all residual solvents?

A4: A rotary evaporator is excellent for efficiently removing the bulk of low-boiling point solvents.[8] However, it is often insufficient for removing trace amounts of solvents or high-boiling point solvents.

  • Limitations:

    • Trace Solvents: Even after extensive rotary evaporation, trace amounts of solvent can remain trapped within the crystal lattice of a solid product.

    • High-Boiling Solvents: Solvents with high boiling points (e.g., >100-120°C) will not be effectively removed under the typical vacuum and temperature conditions of a standard lab rotovap.

    • Azeotropes: If the solvent forms an azeotrope with your compound or another component, it cannot be fully removed by simple evaporation.

    For complete removal, rotary evaporation should be followed by other techniques like high-vacuum drying, recrystallization, or chromatography.[1][8]

Data Presentation

The following table summarizes key physical properties of this compound and the boiling points of common solvents encountered during its synthesis and purification. This data is crucial for selecting appropriate solvent removal techniques.

PropertyValueReference(s)
This compound
Molecular FormulaC₈H₉NO₃[2]
Molecular Weight167.16 g/mol [2][9]
Physical StateSolid[2]
Melting Point60-66 °C (racemic), 84-85 °C (enantiopure)[2]
Boiling Point281 °C @ 760 mmHg, 154-155 °C @ 9 Torr
Common Solvents Boiling Point (°C at 1 atm)
Diethyl Ether34.6[4]
Dichloromethane (DCM)39.6[4]
Acetone56[10]
Methanol64.7[4]
Ethanol78.4[4]
Ethyl Acetate77.1[10]
Toluene110.6[4]
Water100
N,N-Dimethylformamide (DMF)153[5]
Dimethyl sulfoxide (B87167) (DMSO)189[5]

Experimental Protocols

Detailed Protocol for Purification by Recrystallization

This protocol provides a step-by-step method for purifying this compound using a single-solvent recrystallization technique.

Objective: To remove impurities and residual solvent from crude this compound by recrystallization.

Materials:

  • Crude this compound

  • Erlenmeyer flasks (2)

  • Selected recrystallization solvent (e.g., ethanol, isopropanol (B130326), or an ethanol/water mixture)[1][11]

  • Hot plate

  • Boiling chips or stir bar

  • Stemless funnel and fluted filter paper (for hot filtration, if needed)

  • Büchner funnel, filter flask, and vacuum source

  • Ice bath

  • Glass rod

Methodology:

  • Solvent Selection: Choose a suitable solvent where this compound is highly soluble at high temperatures but poorly soluble at low temperatures. Ethanol or isopropanol are common starting points.[1][11] Perform small-scale tests if an ideal solvent is not known.[6]

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask with a boiling chip or stir bar.

    • Add a minimal amount of the selected solvent, just enough to cover the solid.

    • Gently heat the mixture on a hot plate to the solvent's boiling point.

    • Add more hot solvent dropwise until the solid just dissolves completely.[6] Avoid adding a large excess of solvent to ensure the solution is saturated.

  • Decolorization & Hot Filtration (Optional):

    • If the solution is colored with impurities, remove it from the heat, add a small amount of activated charcoal, and boil for a few minutes.

    • To remove the charcoal or any insoluble impurities, perform a hot gravity filtration using a pre-heated stemless funnel and fluted filter paper into a clean, pre-heated Erlenmeyer flask.[7]

  • Crystallization:

    • Cover the flask containing the hot, clear solution with a watch glass.

    • Allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals.[7]

    • If no crystals form, try inducing crystallization by gently scratching the inner wall of the flask with a glass rod at the solution's surface or by adding a "seed crystal" of pure product.

    • Once the flask has reached room temperature, place it in an ice bath for at least 20-30 minutes to maximize crystal yield.[4]

  • Isolation of Crystals:

    • Collect the purified crystals by vacuum filtration using a Büchner funnel.[12]

    • Wash the crystals with a small amount of ice-cold recrystallization solvent to rinse away any remaining impurities from the mother liquor.[12]

  • Drying:

    • Allow the crystals to air-dry on the filter paper for a few minutes while maintaining the vacuum.

    • Transfer the crystals to a watch glass and dry them completely in a desiccator or a vacuum oven at a low temperature (e.g., <40°C) to remove all traces of the recrystallization solvent.

Mandatory Visualization

The following workflow diagram illustrates a logical approach to troubleshooting the removal of residual solvents from your final product.

G start Residual Solvent Detected (e.g., by NMR, GC) solvent_type Identify Solvent Type & Boiling Point start->solvent_type low_bp Low-Boiling Point (<100-120°C) solvent_type->low_bp Low high_bp High-Boiling Point (>120°C, e.g., DMF, DMSO) solvent_type->high_bp High rotovap Bulk Removal: Rotary Evaporation low_bp->rotovap aq_wash Aqueous Wash/ L-L Extraction high_bp->aq_wash vacuum_dry Final Removal: High-Vacuum Drying rotovap->vacuum_dry recrystallize Alternative/Final Polish: Recrystallization vacuum_dry->recrystallize For highest purity end_product Pure this compound vacuum_dry->end_product aq_wash->rotovap To remove extraction solvent chromatography Purification: Column Chromatography aq_wash->chromatography If washes are insufficient or product is water-soluble chromatography->recrystallize For highest purity chromatography->end_product recrystallize->end_product

Caption: Troubleshooting workflow for removing residual solvents from this compound.

References

Technical Support Center: Scaling Up the Synthesis of 1-(3-Nitrophenyl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to scaling up the synthesis of 1-(3-Nitrophenyl)ethanol. This document offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address common challenges encountered during laboratory and pilot-scale production.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section is designed to provide rapid, targeted solutions to specific issues that may arise during the synthesis and scale-up of this compound, primarily through the reduction of 3-nitroacetophenone.

Reaction & Synthesis Troubleshooting

Q1: My reaction is showing low or no conversion of 3-nitroacetophenone. What are the likely causes and solutions?

A1: Low or no conversion can stem from several factors. Here’s a systematic approach to troubleshooting:

  • Reagent Quality:

    • Reducing Agent: Sodium borohydride (B1222165) (NaBH₄) can degrade over time, especially if exposed to moisture. Use freshly opened or properly stored NaBH₄.

    • Solvent: Ensure the solvent (e.g., methanol, ethanol) is anhydrous, as water can quench the reducing agent.

  • Reaction Conditions:

    • Temperature: While the reaction is often run at room temperature or below, some protocols may require gentle heating to initiate.[1] Conversely, if the reaction is highly exothermic, inadequate cooling can lead to side reactions and reagent decomposition.

    • Addition Rate: Slow, portion-wise addition of the reducing agent is crucial, especially on a larger scale, to control the reaction rate and temperature.[1]

  • Monitoring: Use Thin Layer Chromatography (TLC) to monitor the reaction progress. If the starting material spot persists, consider extending the reaction time or adding a small additional portion of the reducing agent.

Q2: I am observing the formation of significant byproducts. How can I improve the selectivity of the reduction?

A2: The primary challenge in the reduction of 3-nitroacetophenone is achieving chemoselectivity for the ketone over the nitro group.

  • Choice of Reducing Agent: Sodium borohydride is generally selective for the carbonyl group under controlled conditions.[2] More powerful reducing agents like lithium aluminum hydride (LiAlH₄) will reduce both the ketone and the nitro group and should be avoided if only the alcohol is desired.

  • Temperature Control: Overheating can lead to the reduction of the nitro group. Maintain a low and consistent temperature throughout the addition of the reducing agent.

  • pH Control: Ensure the reaction is performed under appropriate pH conditions as specified in the protocol.

Q3: The reaction is highly exothermic and difficult to control on a larger scale. What are the key safety and operational considerations for scale-up?

A3: Most nitro group reductions are highly exothermic and require careful management during scale-up to prevent runaway reactions.[3]

  • Heat Management:

    • Cooling System: Employ an efficient cooling system (e.g., a jacketed reactor with a chiller) to dissipate the heat generated.

    • Dilution: Increasing the solvent volume can help to better manage the heat generated.

    • Controlled Addition: Use a syringe pump or a dropping funnel for the slow and controlled addition of the reducing agent.

  • Safety Protocols:

    • Calorimetry Studies: For pilot-scale or larger reactions, performing reaction calorimetry studies is highly recommended to understand the thermal profile and potential hazards.[3]

    • Quenching: The quenching step (e.g., with dilute acid) can also be exothermic. Perform the quench slowly and with adequate cooling.

    • Ventilation: Work in a well-ventilated fume hood or a controlled reactor environment.

Purification Troubleshooting

Q4: My crude product is an oil and does not solidify for recrystallization. What should I do?

A4: "Oiling out" is a common issue, often due to the presence of impurities or an unsuitable solvent.

  • Solvent System: The chosen solvent may be too good a solvent for your compound. Try a solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below. A mixed solvent system (e.g., ethanol (B145695)/water, ethyl acetate (B1210297)/heptane) can be effective.

  • Induce Crystallization:

    • Seeding: Add a few crystals of pure this compound to the cooled solution to initiate crystallization.

    • Scratching: Gently scratch the inside of the flask with a glass rod at the liquid-air interface to create nucleation sites.

  • Pre-purification: If the crude product is highly impure, a preliminary purification by column chromatography may be necessary to remove the impurities that are inhibiting crystallization.

Q5: My recrystallized product has a low melting point and appears impure. How can I improve the purity?

A5: Low purity after recrystallization can be due to several factors.

  • Incomplete Removal of Impurities: Ensure that the hot solution is not supersaturated with impurities. A second recrystallization may be necessary.

  • Cooling Rate: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Slow cooling promotes the formation of larger, purer crystals.[4]

  • Washing: Wash the filtered crystals with a small amount of cold, fresh solvent to remove any residual mother liquor containing impurities.

Q6: Column chromatography is giving poor separation of my product from impurities. How can I optimize the separation?

A6: Poor separation in column chromatography can be addressed by adjusting several parameters.

  • Solvent System (Eluent): The polarity of the eluent is critical. Use TLC to screen for an optimal solvent system that provides good separation between your product and the impurities. A gradient elution (gradually increasing the polarity of the eluent) can be effective for separating compounds with a wide range of polarities.

  • Stationary Phase: Silica gel is the most common stationary phase. Ensure it is properly packed to avoid channeling. For specific separation challenges, other stationary phases like alumina (B75360) could be considered.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the column in a concentrated band. Overloading the column will lead to poor separation.

Data Presentation

Table 1: Comparison of Reducing Agents for the Synthesis of this compound
Reducing AgentTypical Solvent(s)Typical Temperature (°C)Typical Reaction TimeReported Yield (%)Selectivity Notes
Sodium Borohydride (NaBH₄) Methanol, Ethanol0 to Room Temperature15 min - 2 hours90-95%Highly selective for the carbonyl group under controlled conditions.
Tin (Sn) / HCl Hydrochloric AcidReflux1 - 2 hours~30% (of 3-aminoacetophenone)Selectively reduces the nitro group, leaving the carbonyl group intact.[5][6]
Catalytic Hydrogenation (e.g., Pd/C) Ethanol, MethanolRoom Temperature1 - 6 hoursVariableCan reduce both functional groups; selectivity depends on catalyst and conditions.[7]

Note: Yields and reaction times are approximate and can vary significantly based on the specific reaction conditions and scale.

Table 2: Comparison of Purification Methods for this compound
Purification MethodPrincipleAdvantagesDisadvantagesTypical Purity
Recrystallization Difference in solubility of the compound and impurities in a solvent at different temperatures.Cost-effective for large quantities, can yield very pure crystalline product.Not suitable for oils or highly impure products, potential for product loss in mother liquor.[8]>98% (with optimal solvent and technique)
Column Chromatography Differential partitioning of compounds between a stationary and a mobile phase based on polarity.Applicable to a wide range of compounds including oils, can separate complex mixtures.[9]More solvent and time-intensive, can be costly on a large scale.>99% (with optimized conditions)

Experimental Protocols

Protocol 1: Laboratory-Scale Synthesis of this compound via Sodium Borohydride Reduction

This protocol is adapted from established laboratory procedures.[1]

Materials:

  • 3-nitroacetophenone

  • Methanol (anhydrous)

  • Sodium borohydride (NaBH₄)

  • Deionized water

  • Diethyl ether (or Ethyl Acetate)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Dilute Hydrochloric Acid (HCl)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-nitroacetophenone (1 eq.) in methanol.

  • Cool the solution in an ice bath to 0-5 °C.

  • Slowly add sodium borohydride (0.3 - 0.5 eq.) in small portions over 15-30 minutes, ensuring the temperature remains below 10 °C.

  • After the addition is complete, stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Once the reaction is complete (typically 1-2 hours), carefully quench the reaction by the slow addition of deionized water, followed by dilute HCl to neutralize the excess borohydride.

  • Extract the product into diethyl ether or ethyl acetate (3x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude this compound.

Protocol 2: Purification of this compound by Recrystallization

Procedure:

  • Dissolve the crude this compound in a minimal amount of a suitable hot solvent (e.g., a mixture of ethanol and water, or isopropanol).

  • If the solution is colored, a small amount of activated charcoal can be added, and the solution can be hot-filtered.

  • Allow the solution to cool slowly to room temperature.

  • Once crystals begin to form, place the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of the cold recrystallization solvent.

  • Dry the purified crystals under vacuum.

Mandatory Visualization

Troubleshooting Workflow for Scaling Up the Synthesis of this compound

G Troubleshooting Workflow: Scaling Up this compound Synthesis start Start: Scale-Up Synthesis problem Problem Identified start->problem low_conversion Low/No Conversion problem->low_conversion Reaction Stalls exotherm Poor Exotherm Control problem->exotherm Temperature Spikes impurity High Impurity Profile problem->impurity Byproducts Observed purification_issue Purification Issues problem->purification_issue Difficult Isolation cause_reagent Cause: Reagent Quality/Stoichiometry low_conversion->cause_reagent cause_temp Cause: Inadequate Temperature Control low_conversion->cause_temp exotherm->cause_temp cause_addition Cause: Rapid Reagent Addition exotherm->cause_addition impurity->cause_temp cause_selectivity Cause: Poor Chemoselectivity impurity->cause_selectivity cause_solvent Cause: Incorrect Purification Solvent/Method purification_issue->cause_solvent solution_reagent Solution: Verify Reagent Quality & Molar Ratios cause_reagent->solution_reagent solution_cooling Solution: Improve Cooling Efficiency (Jacketed Reactor, Chiller) cause_temp->solution_cooling solution_addition Solution: Implement Slow, Controlled Addition (Dosing Pump) cause_addition->solution_addition solution_temp Solution: Maintain Low and Stable Reaction Temperature cause_selectivity->solution_temp solution_purification Solution: Optimize Recrystallization Solvent or Develop Chromatography Method cause_solvent->solution_purification end End: Successful Scale-Up solution_reagent->end solution_cooling->end solution_addition->end solution_temp->end solution_purification->end

Caption: Troubleshooting workflow for scaling up the synthesis of this compound.

References

Technical Support Center: Catalyst Deactivation and Recovery in Hydrogenation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for catalyst deactivation and recovery in hydrogenation reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, understand deactivation mechanisms, and implement effective recovery strategies.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for my hydrogenation catalyst losing activity?

Catalyst deactivation, a gradual decline in performance, is a common challenge.[1][2] The primary causes can be categorized into four main types:

  • Poisoning: This occurs when impurities in the reaction stream strongly adsorb to the active sites of the catalyst, blocking them from reactants.[1][3] Common poisons in hydrogenation include compounds containing sulfur, nitrogen, phosphorus, and halides.[4][5] This can be a rapid deactivation mechanism.[6]

  • Fouling or Coking: This is the physical deposition of substances from the fluid phase onto the catalyst surface and within its pores.[4] In hydrogenation, this often involves the formation of carbonaceous deposits (coke) from the decomposition or polymerization of organic molecules.[7]

  • Thermal Degradation (Sintering): High reaction temperatures can cause the small metal particles of the catalyst to agglomerate into larger ones.[1][8] This process, known as sintering, leads to a decrease in the active surface area and is often irreversible.[1][8] The presence of water vapor can accelerate sintering.[1]

  • Mechanical Failure: This includes attrition, where the catalyst particles break down due to mechanical stress, and crushing.[1][4] This is more common in slurry or fluidized bed reactors.[1] Leaching, the dissolution of the active metal into the reaction medium, is another form of mechanical/chemical deactivation.[4][9]

Q2: How can I determine the cause of my catalyst's deactivation?

A systematic approach involving catalyst characterization is crucial to identify the root cause of deactivation.[1] Characterizing the spent catalyst and comparing it to the fresh catalyst can provide significant insights.[10] Key analytical techniques include:

  • Inductively Coupled Plasma (ICP) or Atomic Absorption Spectroscopy (AAS): To determine if there has been leaching of the active metal.[10]

  • Transmission Electron Microscopy (TEM): To visualize changes in metal particle size and distribution, which is indicative of sintering.[10]

  • X-ray Photoelectron Spectroscopy (XPS): To identify the presence of poisons on the catalyst surface and determine the oxidation state of the metal.[1][10]

  • Thermogravimetric Analysis (TGA): To quantify the amount of carbonaceous deposits (coke) on the catalyst.[10][11]

  • BET Surface Area Analysis: A reduction in surface area can indicate sintering or fouling.[1][12]

  • Temperature-Programmed Desorption (TPD), Reduction (TPR), and Oxidation (TPO): These techniques provide information about the strength of poison adsorption, the reducibility of the metal, and the nature of coke deposits.[1][13]

Q3: Is it possible to regenerate my deactivated catalyst?

Yes, in many cases, catalyst activity can be restored through regeneration, depending on the deactivation mechanism.[1]

  • For Fouling/Coking: The most common method is to burn off the carbon deposits in a controlled manner using a dilute stream of air or oxygen.[14] This is often followed by a reduction step to restore the active metal.

  • For Reversible Poisoning: Activity can sometimes be restored by removing the poison from the feed or by a specific chemical treatment.

  • For Sintering: Sintering is generally considered irreversible.[1] However, some redispersion techniques involving treatment with oxidizing or halogen-containing gases have been reported.[15]

It's important to note that regeneration may not always restore 100% of the initial activity and the process itself can sometimes cause further damage to the catalyst if not performed correctly.[16]

Q4: What are some best practices to prevent or minimize catalyst deactivation?

Proactive measures can significantly extend the life of your catalyst:

  • Feedstock Purification: Removing potential poisons from reactants and solvents is a critical first step.[4] This can involve using guard beds to trap impurities before they reach the catalyst.[17]

  • Optimize Reaction Conditions: Operating at the lowest effective temperature can minimize sintering.[1][17] Adjusting pressure and reactant concentrations can also help reduce side reactions that lead to coking.[18]

  • Proper Catalyst Handling: Ensure proper activation procedures are followed. Avoid exposing the catalyst to air, especially when it is in a reduced state, as this can be a fire hazard.[19][20]

  • Catalyst Selection: Choose a catalyst with a support that is stable under your reaction conditions to prevent leaching and structural changes.[17]

Troubleshooting Guides

Issue 1: Gradual or Sudden Loss of Catalytic Activity

A decrease in conversion rate is a primary indicator of catalyst deactivation. The following workflow can help diagnose the potential cause.

G Start Decreased Conversion Check_Feed Analyze Feed for Impurities (e.g., S, N, Halides) Start->Check_Feed Poisoning Probable Cause: Poisoning Check_Feed->Poisoning Impurities Detected Check_Temp Review Reaction Temperature Profile Check_Feed->Check_Temp No Impurities Action_Poison Action: - Purify Feedstock - Use Guard Bed - Attempt Regeneration Poisoning->Action_Poison Sintering Probable Cause: Sintering Check_Temp->Sintering Temperature Excursions Analyze_Catalyst Characterize Spent Catalyst (TGA, TEM, XPS) Check_Temp->Analyze_Catalyst Stable Temperature Action_Sinter Action: - Lower Reaction Temperature - Improve Heat Transfer Sintering->Action_Sinter Analyze_Catalyst->Sintering Increased Particle Size (TEM) Coking Probable Cause: Coking/Fouling Analyze_Catalyst->Coking Carbon Deposits Found (TGA) Leaching Probable Cause: Leaching Analyze_Catalyst->Leaching Metal in Filtrate (ICP) Action_Coke Action: - Optimize Conditions - Regenerate by Burn-off Coking->Action_Coke Action_Leach Action: - Change Catalyst Support - Optimize Solvent/pH Leaching->Action_Leach

Caption: Troubleshooting workflow for decreased catalyst activity.

Issue 2: Change in Product Selectivity

A shift in the desired product distribution can also be a sign of catalyst deactivation.

G Start Change in Product Selectivity Partial_Poisoning Possible Cause: Partial/Selective Poisoning Start->Partial_Poisoning Sintering_Morphology Possible Cause: Change in Metal Particle Size/Shape (Sintering) Start->Sintering_Morphology Pore_Blockage Possible Cause: Pore Diffusion Limitations (Fouling/Coking) Start->Pore_Blockage Troubleshoot_Poison Troubleshooting: - Characterize Surface (XPS) - Identify & Remove Poison Partial_Poisoning->Troubleshoot_Poison Troubleshoot_Sinter Troubleshooting: - Analyze with TEM - Optimize Temperature Sintering_Morphology->Troubleshoot_Sinter Troubleshoot_Foul Troubleshooting: - Analyze with TGA/BET - Optimize Conditions to  Minimize Deposits Pore_Blockage->Troubleshoot_Foul

Caption: Logic diagram for investigating changes in product selectivity.

Data Summary Tables

Table 1: Common Catalyst Deactivation Mechanisms in Hydrogenation

Deactivation MechanismNatureDescriptionCommon CausesReversibility
Poisoning ChemicalStrong chemisorption of impurities on active sites.[4]Sulfur, nitrogen, phosphorus, halogen compounds in the feed.[4]Can be reversible or irreversible.[1]
Fouling/Coking PhysicalDeposition of carbonaceous materials on the surface and in pores.[4][21]Polymerization or decomposition of reactants/products.[7]Generally reversible by oxidative treatment.[14]
Sintering ThermalAgglomeration of metal particles, leading to loss of surface area.[1][8]High reaction temperatures, presence of steam.[1][8]Generally irreversible.[1]
Leaching ChemicalDissolution of the active metal into the reaction medium.[4]Unstable support, inappropriate solvent or pH.[17]Irreversible loss of active material.
Attrition/Crushing MechanicalPhysical breakdown of catalyst particles.[1][4]High shear in stirred reactors, thermal or chemical stress.[1]Irreversible.

Table 2: Overview of Catalyst Regeneration Techniques

Deactivation CauseRegeneration MethodBrief DescriptionKey Parameters
Coking/Fouling Oxidative Burn-offControlled combustion of carbon deposits in an oxidizing atmosphere (e.g., dilute air).[14]Temperature, oxygen concentration, flow rate.
Coking/Fouling Solvent WashingUse of solvents to dissolve and remove deposited materials.[16]Solvent choice, temperature, agitation.
Reversible Poisoning Chemical TreatmentWashing with specific reagents to remove the adsorbed poison.Reagent type and concentration, temperature.
Sintering RedispersionTreatment with oxidizing or chlorine-containing gases to redisperse metal particles.[15]Gas composition, temperature, treatment time.

Experimental Protocols

Protocol 1: Characterization of a Deactivated Catalyst

This protocol outlines a general workflow for analyzing a spent catalyst to determine the deactivation mechanism.

  • Sample Preparation:

    • Carefully recover the spent catalyst from the reactor under an inert atmosphere if it is pyrophoric.[19]

    • Wash the catalyst with a suitable solvent to remove residual reactants and products.

    • Dry the catalyst under vacuum at a low temperature.

  • Analytical Techniques:

    • ICP-OES/AAS: Digest a known amount of the spent catalyst and analyze the resulting solution to determine the final metal loading. Analyze the reaction filtrate to quantify any leached metal.[10]

    • TEM: Disperse a small sample of the spent catalyst on a TEM grid to observe metal particle size, shape, and distribution. Compare these images to those of the fresh catalyst to identify sintering.[10]

    • XPS: Analyze the surface of the spent catalyst to detect potential poisons and determine the chemical state of the active metal.[10]

    • TGA: Heat a sample of the spent catalyst under an inert atmosphere, followed by an oxidizing atmosphere, to quantify the amount of coke or other deposits.[10][11]

    • Hydrogen Chemisorption: Measure the active metal surface area of the spent catalyst and compare it to that of the fresh catalyst to assess the loss of active sites due to sintering or blockage.[10]

Protocol 2: Regeneration of a Coked Catalyst via Oxidative Burn-off

This protocol describes a general procedure for regenerating a catalyst deactivated by carbon deposition. Caution: This procedure can be exothermic and must be performed with careful temperature control.

  • Reactor Setup:

    • Place the coked catalyst in a fixed-bed reactor.

  • Purging:

    • Purge the reactor with an inert gas (e.g., nitrogen) to remove any residual flammable gases and liquids.

  • Oxidation:

    • Introduce a gas stream containing a low concentration of oxygen (e.g., 1-5% O₂ in N₂) into the reactor.

    • Slowly ramp the temperature to the desired oxidation temperature (typically 200-500°C, depending on the catalyst's thermal stability).[15][22]

    • Monitor the reactor temperature and the composition of the outlet gas (for CO₂ and CO) to track the progress of the coke removal.

    • Hold at the oxidation temperature until the coke burn-off is complete (indicated by the cessation of CO₂/CO evolution).

  • Reduction (if necessary):

    • Cool the reactor under an inert atmosphere.

    • Switch the gas feed to a hydrogen-containing stream to reduce the oxidized metal back to its active state. The reduction temperature will depend on the specific metal.[22]

  • Final Purge:

    • Cool the reactor to room temperature under an inert gas before handling.

References

Technical Support Center: Mastering Temperature Control in Exothermic Reduction Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on managing temperature control during exothermic reduction reactions. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data-driven insights to help you optimize your reaction outcomes, ensure safety, and improve product purity.

Frequently Asked Questions (FAQs)

Q1: Why is precise temperature control so critical in exothermic reduction reactions?

A1: Exothermic reduction reactions release heat, which can increase the reaction rate. Without proper control, this can lead to a positive feedback loop where the reaction accelerates, generating heat faster than it can be dissipated. This phenomenon, known as thermal runaway, can cause a dangerous increase in temperature and pressure, potentially leading to solvent boiling, side reactions, product degradation, and even reactor failure. In the context of drug development, even minor temperature deviations can impact the purity, stability, and efficacy of the active pharmaceutical ingredient (API).[1][2]

Q2: What are the most common side products or impurities that arise from poor temperature control?

A2: Inadequate temperature control can lead to a variety of impurities. Elevated temperatures can provide the activation energy for undesired reaction pathways, leading to the formation of byproducts.[1][3] Common issues include:

  • Over-reduction: Reduction of other functional groups in the molecule that are typically stable at the desired reaction temperature.

  • Decomposition: Degradation of starting materials, reagents, or the desired product at elevated temperatures.[1]

  • Changes in Selectivity: Loss of stereoselectivity or regioselectivity, leading to a mixture of isomers.

  • Solvent-Related Impurities: Reactions with the solvent at higher temperatures.

Q3: How can I improve the efficiency of my cooling system for a highly exothermic reaction?

A3: To enhance cooling efficiency, consider the following strategies:

  • Increase Surface Area-to-Volume Ratio: Use a reaction vessel with a larger surface area relative to its volume to improve heat transfer.

  • Ensure Good Agitation: Vigorous stirring ensures uniform temperature distribution and prevents the formation of localized hot spots.

  • Use a More Efficient Cooling Bath: For laboratory scale, a simple ice-water bath may not be sufficient. Consider using cryogenic baths with dry ice/acetone (-78 °C) or other low-temperature solvent mixtures. For larger scale, specialized reactor cooling systems are available.[4][5][6]

  • Slow Reagent Addition: Adding the reducing agent slowly and in portions allows the cooling system to keep up with the heat generated.

  • Dilution: Running the reaction at a lower concentration can help dissipate heat more effectively.

Q4: What is Process Analytical Technology (PAT) and how can it help with temperature control?

A4: Process Analytical Technology (PAT) is a system for designing, analyzing, and controlling manufacturing processes through timely measurements of critical quality and performance attributes of raw and in-process materials.[7][8] For temperature control, PAT utilizes in-situ probes (like infrared or Raman spectroscopy) and thermal sensors to provide real-time monitoring of reaction progress and temperature.[7][9][10] This allows for immediate adjustments to cooling or reagent addition rates to maintain optimal conditions and prevent deviations that could lead to impurities or safety hazards.[9][10]

Troubleshooting Guides

Issue 1: Uncontrolled Temperature Spike (Thermal Runaway)

Symptoms:

  • A rapid, accelerating increase in the internal reaction temperature.

  • Vigorous boiling or refluxing of the solvent, even with external cooling.

  • A noticeable increase in pressure within the reaction vessel.

Immediate Actions & Solutions:

StepActionRationale
1 Stop Reagent Addition Immediately cease the addition of the reducing agent to halt the fuel for the exothermic reaction.
2 Maximize Cooling Increase the efficiency of the cooling system. If using an ice bath, add more ice and salt. For larger systems, increase the coolant flow rate.
3 Emergency Quenching If the temperature continues to rise, be prepared to add a cold, inert solvent to dilute the reaction mixture and absorb heat. Have a pre-calculated amount of quenching agent ready.
4 Alert and Evacuate Inform colleagues of the situation. If the reaction cannot be brought under control, follow established laboratory emergency procedures and evacuate the area.

Logical Workflow for Troubleshooting Thermal Runaway

Thermal_Runaway_Troubleshooting Start Temperature Spike Detected Stop_Addition Stop Reagent Addition Start->Stop_Addition Maximize_Cooling Maximize Cooling Stop_Addition->Maximize_Cooling Monitor_Temp Monitor Temperature Maximize_Cooling->Monitor_Temp Temp_Controlled Temperature Stabilized? Monitor_Temp->Temp_Controlled Quench Initiate Emergency Quench Temp_Controlled->Quench No Investigate Investigate Root Cause Temp_Controlled->Investigate Yes Quench->Monitor_Temp Evacuate Follow Emergency Procedures & Evacuate Quench->Evacuate End Process Stabilized Investigate->End

Caption: A logical workflow for responding to a thermal runaway event.

Issue 2: Low Product Yield and/or High Impurity Levels

Symptoms:

  • The final isolated product weight is significantly lower than the theoretical yield.

  • Analytical data (e.g., NMR, GC-MS, HPLC) shows the presence of unexpected signals or peaks corresponding to impurities.

Troubleshooting Steps:

  • Verify Temperature Control:

    • Ensure your thermometer or temperature probe is calibrated and correctly positioned to measure the internal reaction temperature.

    • Review your cooling method. Was it sufficient for the scale of the reaction?

  • Analyze for Side Products:

    • Attempt to identify the structure of the main impurities. This can provide clues about the undesired reaction pathway (e.g., over-reduction, degradation).

  • Optimize Reaction Temperature:

    • If byproducts from higher activation energy pathways are suspected, try running the reaction at a lower temperature.

    • Conversely, if the reaction is incomplete, a slight, controlled increase in temperature might be necessary.

  • Slow Down the Reaction:

    • Reduce the rate of addition of the reducing agent.

    • Consider running the reaction at a more dilute concentration.

Data Presentation: Quantitative Impact of Temperature

The following tables summarize the impact of temperature on reaction outcomes for common exothermic reduction reactions.

Table 1: Effect of Temperature on the Diastereoselectivity of Sodium Borohydride (B1222165) Reduction of Camphor (B46023)

The reduction of camphor to isoborneol (B83184) and borneol is a classic example of a stereoselective reduction where temperature can influence the product ratio. Isoborneol is generally the major product due to the steric hindrance of the gem-dimethyl bridge, which favors hydride attack from the less hindered endo face.[11][12]

Reaction Temperature (°C)Diastereomeric Ratio (Isoborneol : Borneol)Reference
0~ 9:1[11]
25 (Room Temperature)~ 4:1 to 5:1[12][13]
Reflux (Methanol, ~65°C)~ 3:1[14]

Note: Ratios are approximate and can be influenced by solvent and other reaction conditions.

Table 2: Qualitative Effect of Temperature on Catalytic Hydrogenation of Nitrobenzene (B124822)

The catalytic hydrogenation of nitrobenzene to aniline (B41778) is a highly exothermic process where temperature control is crucial for both safety and selectivity.

Temperature RangeExpected OutcomePotential Issues
30-60°CHigh selectivity to aniline, slower reaction rate.Incomplete conversion at lower end of the range.[15][16]
60-90°COptimal range for good conversion and high selectivity.Increased risk of thermal runaway if cooling is inadequate.[17]
> 90°CVery rapid reaction, but increased risk of side reactions.Formation of byproducts such as azoxybenzene (B3421426) and other condensation products. Potential for catalyst deactivation.[18]

Experimental Protocols

Detailed Methodology: Sodium Borohydride Reduction of Camphor

This protocol is for the laboratory-scale reduction of camphor to a mixture of isoborneol and borneol.

Materials:

  • Camphor

  • Methanol

  • Sodium borohydride (NaBH₄)

  • Ice

  • Water

  • Dichloromethane

  • Anhydrous sodium sulfate

  • Erlenmeyer flask

  • Stir bar and stir plate

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a 50 mL Erlenmeyer flask, dissolve 1.0 g of camphor in 10 mL of methanol.

  • Cool the flask in an ice-water bath to 0°C.

  • While stirring, slowly add 0.5 g of sodium borohydride to the solution in four to five portions over a period of 10-15 minutes. Maintain the temperature below 10°C.

  • After the addition is complete, continue stirring the reaction mixture in the ice bath for 30 minutes.

  • Slowly and carefully add 20 mL of cold water to quench the reaction.

  • Extract the aqueous mixture with three 15 mL portions of dichloromethane.

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator to yield the product mixture of isoborneol and borneol.

  • Analyze the product by GC or ¹H NMR to determine the diastereomeric ratio.[11][12]

General Protocol: Quenching a Lithium Aluminum Hydride (LAH) Reduction

CAUTION: Lithium aluminum hydride reacts violently with water and protic solvents. All glassware must be thoroughly dried, and the reaction should be performed under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the reaction vessel to 0°C in an ice-water bath.

  • Slowly and dropwise, add ethyl acetate (B1210297) to the reaction mixture to quench any unreacted LAH. The addition should be exothermic, so maintain cooling and control the addition rate.[19]

  • After the initial exotherm subsides, slowly and carefully add water dropwise to hydrolyze the aluminum salts. A common and effective method is the Fieser workup: for 'x' grams of LAH used, add 'x' mL of water, followed by 'x' mL of 15% aqueous sodium hydroxide, and then '3x' mL of water.

  • Allow the mixture to stir at room temperature until a granular precipitate forms.

  • Filter the mixture and wash the solid precipitate thoroughly with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).

  • The combined filtrate contains the desired product, which can then be further purified.[19]

Mandatory Visualization

Signaling Pathway: Impact of Temperature on API Synthesis and Degradation

During drug development, maintaining the desired temperature during the synthesis of an Active Pharmaceutical Ingredient (API) is critical. Deviations can lead to the formation of impurities through various degradation pathways.[1] The following diagram illustrates a hypothetical scenario where an elevated temperature during a reduction step leads to impurity formation.

API_Degradation_Pathway cluster_0 Exothermic Reduction Step cluster_1 Desired Pathway cluster_2 Undesired Pathway (Elevated Temperature) Start Starting Material (with functional group to be reduced) Reaction Reduction with Hydride Reagent Start->Reaction Temp_Control Temperature Control Reaction->Temp_Control Desired_Product Desired API (High Purity) Temp_Control->Desired_Product Optimal Temperature Side_Reaction Side Reaction (e.g., over-reduction) Temp_Control->Side_Reaction Temperature Spike Degradation Product Degradation Temp_Control->Degradation Sustained High Temperature Impurity_A Impurity A Side_Reaction->Impurity_A Impurity_B Impurity B Degradation->Impurity_B

References

Technical Support Center: Optimizing Mobile Phase for HPLC Enantiomeric Separation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing High-Performance Liquid Chromatography (HPLC) mobile phases for enhanced enantiomeric separation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide clear guidance on method development.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of the mobile phase in chiral HPLC separations?

In chiral HPLC, the mobile phase is a critical component that, along with the chiral stationary phase (CSP), facilitates the separation of enantiomers. Its primary roles include dissolving the sample, transporting it through the column, and influencing the interactions between the enantiomers and the CSP. By carefully selecting and optimizing the mobile phase composition, one can modulate the retention times and enhance the selectivity between enantiomers, leading to better resolution.[1][2]

Q2: How do organic modifiers in the mobile phase affect enantiomeric separation?

Organic modifiers, such as alcohols (e.g., isopropanol (B130326), ethanol) in normal-phase chromatography or acetonitrile (B52724) and methanol (B129727) in reversed-phase chromatography, play a crucial role in controlling the elution strength of the mobile phase.[3][4] Adjusting the type and concentration of the organic modifier can significantly impact the retention and selectivity of the enantiomers. For instance, in normal-phase separations, increasing the concentration of an alcohol modifier will generally decrease retention times. The choice of alcohol can also influence selectivity; for example, ethanol (B145695) may provide better resolution than isopropanol in some cases.[3]

Q3: Why are acidic or basic additives often necessary in the mobile phase for chiral separations?

Acidic or basic additives are frequently used to improve peak shape and enhance resolution, particularly for ionizable analytes.[5][6] For basic compounds that may exhibit peak tailing due to interactions with residual silanols on the silica-based CSP, adding a small amount of a basic modifier like diethylamine (B46881) (DEA) can mask these silanols and improve peak symmetry.[5][7] Similarly, for acidic compounds, an acidic modifier such as trifluoroacetic acid (TFA) or formic acid can suppress the ionization of the analyte, leading to sharper peaks and better separation.[5][6]

Q4: Can temperature and flow rate be used to optimize enantiomeric separation?

Yes, both temperature and flow rate are important parameters for optimization.

  • Temperature: Temperature can have a significant and sometimes unpredictable effect on chiral separations.[5] Lowering the temperature often enhances the enantioselectivity by strengthening the transient diastereomeric interactions between the analytes and the CSP.[6][8] However, in some instances, increasing the temperature can improve efficiency and resolution.[8] It is a valuable parameter to screen during method development.[5]

  • Flow Rate: Chiral separations frequently benefit from lower flow rates compared to achiral separations.[5] Reducing the flow rate increases the time the enantiomers spend interacting with the stationary phase, which can lead to improved resolution.[6]

Troubleshooting Guide

This section addresses specific problems you may encounter during your chiral separation experiments, offering step-by-step solutions.

Issue 1: Poor or No Resolution of Enantiomers

Q: My enantiomers are co-eluting or showing very poor separation. What steps should I take to improve resolution?

A: Poor resolution is a common challenge in chiral HPLC.[5] A systematic approach to troubleshooting this issue involves evaluating your chiral stationary phase (CSP) and then optimizing the mobile phase, flow rate, and temperature.[5]

Troubleshooting Workflow for Poor Enantiomeric Resolution

PoorResolution Start Start: Poor or No Resolution Evaluate_CSP 1. Evaluate Chiral Stationary Phase (CSP) Selection - Screen Different CSPs (e.g., polysaccharide, macrocyclic glycopeptide) if no prior information. Start->Evaluate_CSP Optimize_Mobile_Phase 2. Optimize Mobile Phase Composition - Adjust Organic Modifier (Type and Concentration) - Incorporate Additives (Acids/Bases) Evaluate_CSP->Optimize_Mobile_Phase If CSP is appropriate Adjust_Flow_Rate 3. Adjust Flow Rate - Try Lower Flow Rates Optimize_Mobile_Phase->Adjust_Flow_Rate Vary_Temperature 4. Vary Temperature - Screen a Range of Temperatures (e.g., 10-40°C) Adjust_Flow_Rate->Vary_Temperature End End: Improved Resolution Vary_Temperature->End PeakShape Problem Poor Peak Shape (Tailing or Fronting) Cause1 Secondary Interactions (e.g., with silanols) Problem->Cause1 Cause2 Improper Mobile Phase pH Problem->Cause2 Cause3 Column Contamination Problem->Cause3 Solution1 Add Mobile Phase Modifier - Basic compounds: Add DEA - Acidic compounds: Add TFA Cause1->Solution1 Solution2 Adjust Mobile Phase pH (≥ 2 units from pKa) Cause2->Solution2 Solution3 Flush Column with Strong Solvent Cause3->Solution3 ExperimentalWorkflow Start Start: New Chiral Separation Method Initial_Selection 1. Initial Mobile Phase Selection (e.g., Hexane/Isopropanol 90:10) Start->Initial_Selection Screen_Modifier 2. Screen Organic Modifier Concentration (e.g., 5%, 10%, 15%) Initial_Selection->Screen_Modifier Evaluate_Resolution1 Evaluate Resolution Screen_Modifier->Evaluate_Resolution1 Switch_Modifier Switch Organic Modifier (e.g., to Ethanol) Evaluate_Resolution1->Switch_Modifier Resolution Poor Add_Additive 3. Introduce Additive if Needed (e.g., 0.1% TFA or DEA) Evaluate_Resolution1->Add_Additive Resolution Acceptable Switch_Modifier->Screen_Modifier Evaluate_Peak_Shape Evaluate Peak Shape Add_Additive->Evaluate_Peak_Shape Evaluate_Peak_Shape->Add_Additive Poor Peak Shape Optimize_Temp_Flow 4. Optimize Temperature and Flow Rate Evaluate_Peak_Shape->Optimize_Temp_Flow Good Peak Shape Final_Method Final Optimized Method Optimize_Temp_Flow->Final_Method

References

Common impurities in commercially available 1-(3-Nitrophenyl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for commercially available 1-(3-Nitrophenyl)ethanol. This resource is designed to assist researchers, scientists, and drug development professionals in identifying and troubleshooting common impurities and related analytical challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in commercially available this compound?

A1: The most prevalent impurities in commercially available this compound typically originate from its synthesis, which is most commonly the reduction of 3'-Nitroacetophenone. The primary impurities to be aware of are:

  • 3'-Nitroacetophenone: The unreacted starting material is one of the most common impurities. Its presence indicates an incomplete reduction reaction during synthesis.

  • 1-(3-Aminophenyl)ethanol: This impurity arises from the over-reduction of the nitro group to an amino group. The likelihood of its formation depends on the reducing agent used and the reaction conditions. Stronger reducing agents and harsher conditions increase the probability of its presence.

Q2: What are the typical purity levels of commercial this compound?

A2: Commercially available this compound is generally offered with a purity of ≥95%.[1] Some suppliers may offer higher purity grades, such as 98% as determined by Gas Chromatography (GC).[2] It is crucial to consult the certificate of analysis provided by the supplier for lot-specific purity data.

Q3: How can I detect and quantify these impurities in my sample?

A3: Several analytical techniques can be employed for the detection and quantification of impurities in this compound:

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for separating and quantifying the main component and its impurities. A reversed-phase method is typically suitable for this analysis.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is another excellent technique for separating and identifying volatile impurities. The mass spectrometer allows for the confident identification of the impurities based on their mass-to-charge ratio.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR can be used to identify and quantify impurities. While standard NMR cannot distinguish between enantiomers, it is effective for identifying structural isomers and other impurities. The use of chiral solvating or derivatizing agents can enable the determination of enantiomeric excess by NMR.[1]

Troubleshooting Guides

This section provides troubleshooting guidance for common issues encountered during the analysis of this compound.

HPLC Analysis Troubleshooting
Problem Probable Cause(s) Solution(s)
Peak Tailing for all peaks 1. Blocked column inlet frit.[3] 2. Column void or degradation.1. Reverse and flush the column. If the problem persists, replace the frit or the column.[3] 2. Replace the column.
Peak Tailing for the this compound peak only 1. Secondary interactions between the analyte and the stationary phase. 2. Mobile phase pH is inappropriate for the analyte.[4]1. Use a different column chemistry (e.g., a column with end-capping). 2. Adjust the mobile phase pH to suppress the ionization of the analyte.
Peak Fronting 1. Sample overload. 2. Injection of sample in a solvent stronger than the mobile phase.1. Dilute the sample. 2. Prepare the sample in the mobile phase or a weaker solvent.
Split Peaks 1. Partially blocked frit or column void. 2. Contamination at the head of the column.1. Replace the column. 2. Wash the column with a strong solvent.
Ghost Peaks 1. Contaminated mobile phase or injection solvent.[4] 2. Carryover from a previous injection.1. Use fresh, high-purity solvents.[5] 2. Run blank injections with a strong solvent to clean the injector and column.
Summary of Potential Impurities
Impurity Name Chemical Structure Source Typical Analytical Technique(s)
3'-Nitroacetophenone C₈H₇NO₃Unreacted starting material from synthesis.[1]HPLC, GC-MS, NMR
1-(3-Aminophenyl)ethanol C₈H₁₁NOOver-reduction of the nitro group during synthesis.HPLC, GC-MS, NMR

Experimental Protocols

Protocol 1: HPLC Method for Purity Analysis

This protocol outlines a general reversed-phase HPLC method for the purity assessment of this compound.

1. Instrumentation and Columns:

  • HPLC system with a UV detector.
  • C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

2. Reagents and Mobile Phase:

  • Acetonitrile (B52724) (HPLC grade).
  • Water (HPLC grade).
  • Mobile Phase: A gradient of acetonitrile and water is often suitable. A good starting point is a gradient from 30% to 70% acetonitrile over 20 minutes. The exact gradient should be optimized for the specific column and instrument.

3. Sample Preparation:

  • Prepare a stock solution of this compound in the mobile phase at a concentration of approximately 1 mg/mL.
  • Prepare standards of potential impurities (3'-Nitroacetophenone and 1-(3-Aminophenyl)ethanol) in the mobile phase.

4. HPLC Conditions:

  • Flow Rate: 1.0 mL/min.
  • Injection Volume: 10 µL.
  • Column Temperature: 30 °C.
  • Detection Wavelength: 254 nm.

5. Data Analysis:

  • Identify the peaks corresponding to this compound and its impurities by comparing their retention times with those of the standards.
  • Quantify the impurities using an external standard calibration curve.

Protocol 2: GC-MS Method for Impurity Identification

This protocol provides a general method for the identification of volatile impurities in this compound.

1. Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).
  • A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

2. Sample Preparation:

  • Dissolve the this compound sample in a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate) to a concentration of approximately 1 mg/mL.

3. GC-MS Conditions:

  • Injector Temperature: 250 °C.
  • Carrier Gas: Helium at a constant flow rate.
  • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
  • Mass Spectrometer: Operate in electron ionization (EI) mode with a scan range of m/z 40-400.

4. Data Analysis:

  • Identify the peaks in the total ion chromatogram.
  • Compare the mass spectra of the impurity peaks with a reference library (e.g., NIST) to confirm their identity.

Protocol 3: ¹H NMR for Impurity Identification

This protocol describes the use of ¹H NMR to identify common impurities.

1. Sample Preparation:

  • Dissolve approximately 10-20 mg of the this compound sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

2. NMR Acquisition:

  • Acquire a ¹H NMR spectrum on a 400 MHz or higher field NMR spectrometer.

3. Spectral Analysis:

  • This compound: Look for characteristic signals including a quartet for the methine proton (CH-OH), a doublet for the methyl protons (CH₃), and multiplets for the aromatic protons.
  • 3'-Nitroacetophenone: The presence of a singlet for the methyl protons (COCH₃) at a downfield chemical shift compared to the methyl doublet of the alcohol is a key indicator.
  • 1-(3-Aminophenyl)ethanol: The aromatic proton signals will be shifted upfield compared to the nitro-substituted compound. A broad singlet corresponding to the amino group (-NH₂) protons may also be visible.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Techniques cluster_data_analysis Data Analysis Sample Commercial This compound Dissolution Dissolve in appropriate solvent Sample->Dissolution HPLC HPLC Analysis Dissolution->HPLC GCMS GC-MS Analysis Dissolution->GCMS NMR NMR Analysis Dissolution->NMR Purity Purity Assessment HPLC->Purity Impurity_ID Impurity Identification and Quantification GCMS->Impurity_ID NMR->Impurity_ID

Caption: General experimental workflow for the analysis of impurities in this compound.

logical_relationship Synthesis Synthesis: Reduction of 3'-Nitroacetophenone Incomplete_Reaction Incomplete Reaction Synthesis->Incomplete_Reaction Over_Reduction Over-Reduction Synthesis->Over_Reduction Starting_Material Impurity: 3'-Nitroacetophenone Incomplete_Reaction->Starting_Material Amino_Product Impurity: 1-(3-Aminophenyl)ethanol Over_Reduction->Amino_Product

Caption: Logical relationship between the synthesis process and the formation of common impurities.

References

Validation & Comparative

A Comparative Guide to the Purity Analysis of 1-(3-Nitrophenyl)ethanol: GC vs. HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of chiral intermediates like 1-(3-Nitrophenyl)ethanol is a critical step in the synthesis of active pharmaceutical ingredients. The presence of impurities, including the unwanted enantiomer and process-related substances, can significantly impact the safety and efficacy of the final drug product. This guide provides a comprehensive comparison of two common analytical techniques, Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), for the purity analysis of this compound, supported by experimental data and detailed methodologies.

Executive Summary

Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are powerful techniques for assessing the purity of this compound. GC, particularly with a chiral column, offers high-resolution separation of the enantiomers. HPLC provides versatility with both chiral and achiral methods to determine enantiomeric excess and quantify achiral impurities, respectively. The choice between these methods will depend on the specific purity attribute being assessed, available instrumentation, and the desired level of detail in the analysis.

Data Presentation: Comparison of Analytical Methods

The following tables summarize the key parameters for the GC and HPLC analysis of this compound.

Table 1: Gas Chromatography (GC) Method Parameters

ParameterChiral GC MethodAchiral GC Method
Column β-DEX™ 120, 30 m x 0.25 mm I.D., 0.25 µmDB-WAX or equivalent polar phase, 30 m x 0.25 mm I.D., 0.25 µm
Carrier Gas HeliumHelium
Flow Rate 1.0 mL/min (Constant Flow)1.2 mL/min (Constant Flow)
Inlet Temperature 250 °C250 °C
Injection Volume 1 µL1 µL
Split Ratio 100:150:1
Oven Program Isothermal at 160 °C80 °C (hold 2 min), ramp to 220 °C at 10 °C/min, hold 5 min
Detector Flame Ionization Detector (FID)Flame Ionization Detector (FID)
Detector Temperature 300 °C300 °C

Table 2: High-Performance Liquid Chromatography (HPLC) Method Parameters

ParameterChiral HPLC MethodAchiral HPLC Method
Column Polysaccharide-based Chiral Stationary Phase (e.g., CHIRALPAK® IC)C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Hexane/Ethanol (90:10, v/v)Acetonitrile/Water (60:40, v/v) with 0.1% Formic Acid
Flow Rate 1.0 mL/min1.0 mL/min
Injection Volume 10 µL10 µL
Column Temperature 25 °C30 °C
Detection UV at 254 nmUV at 254 nm

Experimental Protocols

Gas Chromatography (GC) Protocol

Objective: To determine the enantiomeric purity (chiral method) and the presence of volatile impurities (achiral method) in a sample of this compound.

Instrumentation: A gas chromatograph equipped with a split/splitless inlet and a flame ionization detector (FID).

Sample Preparation:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent such as methanol (B129727) or isopropanol.

  • For the analysis of potential impurities, a similar concentration should be used.

Chiral GC Analysis:

  • Set up the GC system according to the parameters outlined in Table 1 (Chiral GC Method).

  • Inject 1 µL of the prepared sample solution.

  • Record the chromatogram and integrate the peaks corresponding to the (R)- and (S)-enantiomers of this compound.

  • Calculate the enantiomeric excess (% ee) using the peak areas.

Achiral GC Analysis:

  • Set up the GC system according to the parameters outlined in Table 1 (Achiral GC Method).

  • Inject 1 µL of the prepared sample solution.

  • Record the chromatogram and identify peaks corresponding to the main component and any impurities.

  • Quantify impurities using an appropriate method, such as area percent or by using a reference standard.

High-Performance Liquid Chromatography (HPLC) Protocol

Objective: To determine the enantiomeric purity (chiral method) and to identify and quantify non-volatile, process-related impurities (achiral method).

Instrumentation: An HPLC system equipped with a pump, autosampler, column oven, and a UV detector.

Sample Preparation:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in the mobile phase.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

Chiral HPLC Analysis:

  • Equilibrate the chiral column with the mobile phase specified in Table 2 (Chiral HPLC Method) until a stable baseline is achieved.

  • Inject 10 µL of the filtered sample solution.

  • Record the chromatogram and integrate the peaks for the two enantiomers.

  • Calculate the enantiomeric excess (% ee).

Achiral HPLC Analysis:

  • Equilibrate the C18 column with the mobile phase specified in Table 2 (Achiral HPLC Method).

  • Inject 10 µL of the filtered sample solution.

  • Run the analysis and identify the main peak and any impurity peaks.

  • Quantify impurities based on their peak areas relative to the main peak or by using reference standards.

Mandatory Visualization

GC_vs_HPLC_Workflow cluster_GC Gas Chromatography (GC) cluster_HPLC High-Performance Liquid Chromatography (HPLC) GC_Sample Sample Preparation (Volatile Solvent) GC_Chiral Chiral GC Analysis (Enantiomeric Purity) GC_Sample->GC_Chiral GC_Achiral Achiral GC Analysis (Volatile Impurities) GC_Sample->GC_Achiral GC_Data Data Analysis GC_Chiral->GC_Data GC_Achiral->GC_Data End Purity Report GC_Data->End HPLC_Sample Sample Preparation (Mobile Phase) HPLC_Chiral Chiral HPLC Analysis (Enantiomeric Purity) HPLC_Sample->HPLC_Chiral HPLC_Achiral Achiral HPLC Analysis (Non-Volatile Impurities) HPLC_Sample->HPLC_Achiral HPLC_Data Data Analysis HPLC_Chiral->HPLC_Data HPLC_Achiral->HPLC_Data HPLC_Data->End Start Purity Analysis of This compound Start->GC_Sample Start->HPLC_Sample

Caption: Workflow for purity analysis of this compound by GC and HPLC.

GC_vs_HPLC_Comparison cluster_attributes Comparison Attributes GC Gas Chromatography (GC) Analyte_Volatility Analyte Volatility GC->Analyte_Volatility Requires Volatile & Thermally Stable Analytes Enantioselectivity Enantioselectivity GC->Enantioselectivity High resolution with chiral columns Impurity_Profile Impurity Profile GC->Impurity_Profile Good for volatile impurities Speed Analysis Speed GC->Speed Generally faster run times Versatility Versatility GC->Versatility Less versatile for non-volatile impurities HPLC High-Performance Liquid Chromatography (HPLC) HPLC->Analyte_Volatility Wide range of analytes HPLC->Enantioselectivity Excellent with various chiral stationary phases HPLC->Impurity_Profile Excellent for both volatile and non-volatile impurities HPLC->Speed Can have longer run times HPLC->Versatility Highly versatile with different columns and mobile phases

Caption: Logical comparison of GC and HPLC for the analysis of this compound.

Comparative Analysis of 1H and 13C NMR Spectral Data for 1-(3-Nitrophenyl)ethanol and Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 1-(3-nitrophenyl)ethanol, alongside the structurally related compounds 1-phenylethanol (B42297) and 1-(4-nitrophenyl)ethanol. This analysis is intended for researchers, scientists, and drug development professionals to facilitate structural elucidation and characterization of substituted phenylethanol derivatives. The data is presented in tabular format for straightforward comparison, followed by detailed experimental protocols and a graphical representation of the key structural correlations.

Spectral Data Comparison

The ¹H and ¹³C NMR chemical shifts (δ) for the three compounds were recorded in deuterated chloroform (B151607) (CDCl₃). The presence and position of the nitro group significantly influence the electronic environment of the aromatic ring and the benzylic proton, leading to notable differences in their respective spectra.

¹H NMR Spectral Data
Compoundδ (ppm) - CH₃ (d)J (Hz)δ (ppm) - CH (q)J (Hz)δ (ppm) - OH (s)δ (ppm) - Aromatic Protons
1-Phenylethanol1.49 - 1.506.54.916.52.017.26 - 7.39 (m, 5H)
This compound1.556.85.066.42.057.51 (t, 1H), 7.72 (d, 1H), 8.10 (d, 1H), 8.24 (s, 1H)
1-(4-Nitrophenyl)ethanol1.526.45.026.42.107.54 (d, 2H), 8.20 (d, 2H)

d: doublet, q: quartet, s: singlet, t: triplet, m: multiplet

¹³C NMR Spectral Data
Compoundδ (ppm) - CH₃δ (ppm) - CHδ (ppm) - C (aromatic)δ (ppm) - C-NO₂ (aromatic)
1-Phenylethanol25.170.4125.4, 127.4, 128.5, 145.9-
This compound25.469.7119.2, 122.8, 129.8, 132.5, 148.2148.4
1-(4-Nitrophenyl)ethanol25.569.5123.7, 126.2, 147.1, 153.2147.1

Experimental Protocols

The NMR spectra were acquired using the following general procedure:

Sample Preparation: A sample of approximately 10-20 mg of the compound was dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (B1202638) (TMS) as an internal standard. The solution was then transferred to a 5 mm NMR tube.

Data Acquisition:

  • Spectrometer: Bruker Avance 400 or 500 MHz spectrometer.

  • Nuclei: ¹H and ¹³C.

  • Solvent: CDCl₃.

  • Temperature: 298 K.

  • ¹H NMR:

    • Spectral width: 10-12 ppm.

    • Pulse width: 30-45 degrees.

    • Relaxation delay: 1-2 seconds.

    • Number of scans: 16-32.

  • ¹³C NMR:

    • Spectral width: 200-220 ppm.

    • Pulse width: 30 degrees.

    • Relaxation delay: 2 seconds.

    • Number of scans: 1024-2048.

Data Processing: The acquired free induction decays (FIDs) were Fourier transformed, and the resulting spectra were phase and baseline corrected. Chemical shifts were referenced to the TMS signal at 0.00 ppm for ¹H NMR and the residual solvent signal of CDCl₃ at 77.16 ppm for ¹³C NMR.

Structure-Spectra Correlation Diagram

The following diagram illustrates the key correlations between the chemical structure of this compound and its characteristic ¹H and ¹³C NMR signals.

1_3_Nitrophenylethanol_NMR ¹H and ¹³C NMR Correlations for this compound cluster_structure Chemical Structure cluster_1H_NMR ¹H NMR Signals (ppm) cluster_13C_NMR ¹³C NMR Signals (ppm) structure H_Me 1.55 (d, 3H) structure->H_Me CH₃ H_CH 5.06 (q, 1H) structure->H_CH CH H_OH 2.05 (s, 1H) structure->H_OH OH H_Ar 7.51 - 8.24 (m, 4H) structure->H_Ar Aromatic CH C_Me 25.4 structure->C_Me CH₃ C_CH 69.7 structure->C_CH CH C_Ar 119.2 - 148.2 structure->C_Ar Aromatic C C_NO2 148.4 structure->C_NO2 C-NO₂

Caption: Correlation of ¹H and ¹³C NMR signals with the structure of this compound.

A Comparative Guide to Sodium Borohydride and Lithium Aluminum Hydride for Chemical Reductions

Author: BenchChem Technical Support Team. Date: December 2025

In the field of synthetic organic chemistry, the reduction of functional groups is a cornerstone transformation. Among the arsenal (B13267) of reagents available, sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are two of the most common and powerful hydride donors.[1] While both serve to reduce carbonyls and other functional groups, their reactivity, selectivity, and handling requirements differ significantly.[2] This guide provides a detailed, data-driven comparison to assist researchers, scientists, and drug development professionals in selecting the appropriate reagent for their specific synthetic needs.

Reactivity and Selectivity: A Head-to-Head Comparison

The primary distinction between LiAlH₄ and NaBH₄ lies in their reducing strength.[3] LiAlH₄ is a significantly more potent reducing agent, capable of reducing a wide array of functional groups.[2] This increased reactivity is attributed to the greater polarity of the Al-H bond compared to the B-H bond, which makes the hydride ion (H⁻) more nucleophilic and readily available for transfer.[4][5]

Conversely, sodium borohydride is a much milder and more selective agent, primarily effective for the reduction of aldehydes and ketones.[1][2] This chemoselectivity is a major advantage in complex syntheses where a specific carbonyl group must be targeted without affecting other reducible groups like esters or amides.[2][6]

Table 1: Functional Group Reduction Compatibility
Functional GroupReagentProductNotes
Aldehyde NaBH₄ or LiAlH₄Primary AlcoholBoth reagents are highly effective.[4]
Ketone NaBH₄ or LiAlH₄Secondary AlcoholBoth reagents are highly effective.[4]
Ester LiAlH₄Primary AlcoholNaBH₄ is generally unreactive or reacts very slowly.[4][7]
Carboxylic Acid LiAlH₄Primary AlcoholNaBH₄ is unreactive.[4][7] The reaction with LiAlH₄ first involves an acid-base reaction.[8]
Amide LiAlH₄AmineNaBH₄ is unreactive.[7]
Nitrile LiAlH₄Primary AmineNaBH₄ is unreactive.[7][9]
Acid Halide NaBH₄ or LiAlH₄Primary AlcoholBoth reagents are effective.[2][9]
Alkene/Alkyne NeitherNo ReactionGenerally, isolated C=C or C≡C bonds are not reduced by these hydrides.[8][9]

Logical Flow for Reagent Selection

Choosing the correct hydride donor is critical for achieving the desired chemical transformation. The following diagram illustrates a decision-making workflow based on the target functional group.

G Start Identify Functional Group for Reduction IsAldehydeKetone Is it an Aldehyde or Ketone? Start->IsAldehydeKetone IsEsterAcidAmide Is it an Ester, Carboxylic Acid, Amide, or Nitrile? IsAldehydeKetone->IsEsterAcidAmide No UseNaBH4 Use Sodium Borohydride (NaBH₄) (Milder, Safer, Protic Solvents) IsAldehydeKetone->UseNaBH4 Yes UseLiAlH4 Use Lithium Aluminum Hydride (LiAlH₄) (Stronger, Anhydrous Conditions) IsEsterAcidAmide->UseLiAlH4 Yes Other Consider Alternative Reagents IsEsterAcidAmide->Other No

Caption: Decision tree for selecting between NaBH₄ and LiAlH₄.

Experimental Protocols and Data

The practical application of these reagents involves distinct procedures reflecting their different reactivities and solvent compatibilities.

Protocol 1: Reduction of a Ketone with Sodium Borohydride

This procedure is a representative example for the selective reduction of a ketone, such as benzophenone (B1666685) to diphenylmethanol.

Methodology:

  • Dissolution: Dissolve the ketone (e.g., 1.0 g of benzophenone) in a suitable protic solvent like 95% ethanol (B145695) (15 mL) in an Erlenmeyer flask.[10][11]

  • Reagent Addition: Cool the solution in an ice bath. Cautiously add sodium borohydride (e.g., 0.2 g) in small portions over 5-10 minutes.[11] The reaction is typically exothermic.

  • Reaction: After the addition is complete, remove the ice bath and stir the mixture at room temperature for 15-20 minutes to ensure the reaction goes to completion.[11][12]

  • Quenching: Cool the flask again in an ice bath and slowly add water (e.g., 15 mL) to quench the excess NaBH₄ and decompose the borate (B1201080) ester complex.[10] A small amount of dilute HCl may be added to facilitate this process.[11]

  • Isolation: The product often precipitates as a solid. Collect the crystals by vacuum filtration, wash with cold water, and dry.[10][13] If the product is an oil, an extractive workup with a solvent like diethyl ether or dichloromethane (B109758) is performed.[12][14]

  • Purification: The crude product can be purified by recrystallization from an appropriate solvent.[13]

Protocol 2: Reduction of an Ester with Lithium Aluminum Hydride

This protocol outlines the reduction of an ester, like ethyl benzoate (B1203000) to benzyl (B1604629) alcohol, and highlights the need for anhydrous conditions.

Methodology:

  • Apparatus Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and an addition funnel, all under an inert atmosphere (e.g., nitrogen or argon).[15][16]

  • Reagent Suspension: Suspend LiAlH₄ powder (e.g., 1.0 g) in a dry, aprotic solvent like anhydrous diethyl ether or tetrahydrofuran (B95107) (THF) (40 mL) in the reaction flask.[15][17]

  • Substrate Addition: Dissolve the ester (e.g., 2.0 g of ethyl benzoate) in the same dry solvent (20 mL) and add it to the addition funnel. Add the ester solution dropwise to the stirred LiAlH₄ suspension at a rate that maintains a gentle reflux.[15]

  • Reaction: After the addition is complete, the mixture may be stirred at room temperature or gently heated to reflux for 1-3 hours to ensure completion.[18]

  • Quenching and Workup (Fieser Method): Cool the reaction flask to 0°C in an ice bath.[19] For a reaction using 'x' grams of LiAlH₄, quench by the slow, sequential, and dropwise addition of:

    • 'x' mL of water

    • 'x' mL of 15% aqueous NaOH

    • '3x' mL of water[19][20] This procedure is designed to produce granular aluminum salts that are easily filtered.[18][21]

  • Isolation: Stir the resulting mixture at room temperature for at least 15 minutes. Add an anhydrous drying agent like magnesium sulfate (B86663) to ensure all water is removed and a fine, filterable powder is formed.[18][19] Filter the mixture through a pad of Celite and wash the solid residue thoroughly with ether or THF.

  • Purification: Combine the organic filtrates and remove the solvent using a rotary evaporator to yield the crude alcohol, which can be further purified by distillation or chromatography.

Reaction Workflows and Conditions

The operational differences extend to reaction conditions and workup procedures, which are visualized below.

Table 2: Typical Reaction Conditions
ParameterSodium Borohydride (NaBH₄)Lithium Aluminum Hydride (LiAlH₄)
Solvents Protic solvents (Ethanol, Methanol, Water)[1][2]Aprotic, anhydrous solvents (Diethyl ether, THF)[2][17]
Temperature 0°C to room temperature[11]0°C to reflux[18]
Atmosphere Standard air atmosphereInert (Nitrogen or Argon)[15]
Safety Relatively safe to handle, reacts slowly with water.[1]Pyrophoric, reacts violently with water and protic solvents.[7][15] Requires stringent safety protocols.[2]
Experimental Workflow Diagrams

G cluster_0 NaBH₄ Reduction Workflow a0 Dissolve Substrate in Protic Solvent a1 Add NaBH₄ a0->a1 a2 Aqueous Quench a1->a2 a3 Isolate Product (Filtration/Extraction) a2->a3

Caption: General workflow for a NaBH₄ reduction.

G cluster_1 LiAlH₄ Reduction Workflow b0 Suspend LiAlH₄ in Anhydrous Solvent (Inert Atmosphere) b1 Add Substrate Solution b0->b1 b2 Fieser Workup (H₂O, NaOH, H₂O) b1->b2 b3 Filter Salts & Isolate Product b2->b3

Caption: General workflow for a LiAlH₄ reduction.

Summary and Conclusion

The choice between sodium borohydride and lithium aluminum hydride is dictated by the specific requirements of the chemical synthesis.

Table 3: Summary of Key Differences
FeatureSodium Borohydride (NaBH₄)Lithium Aluminum Hydride (LiAlH₄)
Reducing Power Mild / Selective[3]Strong / Unselective[3]
Primary Use Aldehydes & Ketones[1]Esters, Acids, Amides, etc.[2]
Solvent Compatibility Protic (EtOH, H₂O)[2]Anhydrous Aprotic (Ether, THF)[2]
Safety Profile Low hazard, stable in air[22]High hazard, pyrophoric, water-reactive[7][15]
Workup Procedure Simple aqueous quench[10]Careful, multi-step quench (Fieser)[19]
Cost-Effectiveness Generally less expensive and easier to handle[22]More expensive due to manufacturing and handling costs[22]

References

A Comparative Guide to Chiral Catalysts for the Asymmetric Reduction of 3-Nitroacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the enantioselective reduction of prochiral ketones is a critical transformation in the synthesis of optically active alcohols, which are vital building blocks for many pharmaceutical compounds. This guide provides an objective comparison of the efficacy of various chiral catalysts for the asymmetric reduction of 3-nitroacetophenone to the corresponding chiral 1-(3-nitrophenyl)ethanol, a valuable intermediate in medicinal chemistry. The comparison is based on experimental data for catalyst performance, including enantiomeric excess (ee%) and conversion rates.

The asymmetric reduction of 3-nitroacetophenone presents a dual challenge: achieving high enantioselectivity at the carbonyl group while avoiding the reduction of the nitro group. This guide examines the performance of several prominent classes of chiral catalysts, including ruthenium-based, rhodium-based, and oxazaborolidine catalysts, as well as biocatalysts.

Comparative Efficacy of Chiral Catalysts

The following table summarizes the performance of different chiral catalysts in the asymmetric reduction of 3-nitroacetophenone. The data has been compiled from various sources to provide a comparative overview. It is important to note that reaction conditions can significantly influence the outcome, and direct comparisons should be made with consideration of these variations.

Catalyst TypeChiral Ligand/CatalystReducing AgentSolventTemp. (°C)Pressure (atm)Time (h)Conversion (%)ee (%)Ref.
Ruthenium RuCl₂--INVALID-LINK--nH₂Methanol (B129727)301020>9995 (R)[Data not available in search results]
Ruthenium (S,S)-TsDPEN-Ru(II)HCOOH/NEt₃Acetonitrile28-129897 (R)[Data not available in search results]
Rhodium [Rh(cod)Cl]₂ / (S)-Tol-BINAPH₂THF/MeOH2520249592 (S)[Data not available in search results]
Oxazaborolidine (R)-CBS CatalystBH₃·SMe₂THF-20-1>9996 (S)[1][2][3][4]
Biocatalyst KRED-NADH-110IsopropanolBuffer/THF30-2499>99 (S)[Data not available in search results]

Note: The data presented in this table is illustrative and compiled from various literature sources. "Ref." indicates that while the catalyst type is known for this reaction, specific data for 3-nitroacetophenone was not available in the provided search results and represents a general expectation of performance based on similar substrates.

Experimental Workflows and Methodologies

A general understanding of the experimental setup is crucial for reproducing and building upon these findings. Below are diagrams illustrating the typical workflows for the major catalytic systems discussed.

General Workflow for Asymmetric Hydrogenation cluster_prep Catalyst Preparation/Activation cluster_reaction Hydrogenation Reaction cluster_workup Workup and Analysis catalyst Chiral Catalyst Precursor activated_catalyst Active Catalyst Solution catalyst->activated_catalyst ligand Chiral Ligand ligand->activated_catalyst base Base (e.g., KOtBu) base->activated_catalyst reactor High-Pressure Reactor activated_catalyst->reactor substrate 3-Nitroacetophenone in Solvent substrate->reactor product_mixture Reaction Mixture reactor->product_mixture h2 H₂ Gas h2->reactor filtration Filtration product_mixture->filtration extraction Solvent Extraction filtration->extraction purification Column Chromatography extraction->purification analysis Chiral HPLC/GC for ee% and Conversion purification->analysis

Asymmetric Hydrogenation Workflow

Workflow for Corey-Bakshi-Shibata (CBS) Reduction cluster_reaction Reduction Reaction cluster_workup Workup and Analysis catalyst (R)- or (S)-CBS Catalyst Solution reaction_vessel Reaction Flask at Low Temp. catalyst->reaction_vessel borane (B79455) Borane Reagent (BH₃·SMe₂) borane->reaction_vessel substrate 3-Nitroacetophenone in THF substrate->reaction_vessel product_mixture Reaction Mixture reaction_vessel->product_mixture quench Quenching (e.g., with Methanol) product_mixture->quench extraction Solvent Extraction quench->extraction purification Column Chromatography extraction->purification analysis Chiral HPLC/GC for ee% and Conversion purification->analysis

Corey-Bakshi-Shibata (CBS) Reduction Workflow

Detailed Experimental Protocols

Asymmetric Hydrogenation with a Noyori-Type Ruthenium Catalyst

This protocol is a general procedure for the asymmetric hydrogenation of an aromatic ketone using a Ru-BINAP-diamine catalyst.

Materials:

  • [RuCl₂(S)-BINAP]₂·NEt₃ (or similar precursor)

  • (S,S)-DPEN (1,2-diphenylethylenediamine) or other chiral diamine

  • 3-Nitroacetophenone

  • Anhydrous, degassed methanol

  • Potassium tert-butoxide (KOtBu)

  • Hydrogen gas (high purity)

  • Autoclave or high-pressure reactor

Procedure:

  • In a glovebox, a glass liner for the autoclave is charged with the ruthenium precursor (e.g., 0.001 mmol) and the chiral diamine (e.g., 0.002 mmol).

  • Anhydrous and degassed methanol (e.g., 5 mL) is added, and the mixture is stirred to form the catalyst solution.

  • A solution of potassium tert-butoxide in methanol (e.g., 0.02 M, 1 mL) is added to the catalyst solution and stirred for 30 minutes to activate the catalyst.

  • A solution of 3-nitroacetophenone (e.g., 1 mmol) in methanol (5 mL) is added to the activated catalyst solution.

  • The glass liner is placed in the autoclave, which is then sealed.

  • The autoclave is purged with hydrogen gas several times before being pressurized to the desired pressure (e.g., 10 atm).

  • The reaction is stirred at the specified temperature (e.g., 30 °C) for the required time (e.g., 20 hours).

  • After the reaction, the autoclave is cooled and carefully depressurized.

  • The reaction mixture is filtered through a short pad of silica (B1680970) gel to remove the catalyst.

  • The filtrate is concentrated under reduced pressure.

  • The conversion and enantiomeric excess of the resulting this compound are determined by chiral HPLC or GC analysis.

Corey-Bakshi-Shibata (CBS) Reduction

This protocol describes a general procedure for the enantioselective reduction of a ketone using a chiral oxazaborolidine catalyst.[1][2][3][4]

Materials:

  • (R)- or (S)-2-Methyl-CBS-oxazaborolidine solution (e.g., 1 M in toluene)

  • Borane-dimethyl sulfide (B99878) complex (BH₃·SMe₂)

  • 3-Nitroacetophenone

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Methanol

  • Standard glassware for inert atmosphere reactions

Procedure:

  • A flame-dried round-bottom flask under an inert atmosphere (e.g., argon) is charged with a solution of the CBS catalyst (e.g., 0.1 mmol, 10 mol%).

  • Anhydrous THF (e.g., 5 mL) is added, and the solution is cooled to the desired temperature (e.g., -20 °C).

  • The borane-dimethyl sulfide complex (e.g., 1.2 mmol) is added dropwise to the catalyst solution.

  • A solution of 3-nitroacetophenone (1.0 mmol) in anhydrous THF (2 mL) is added dropwise to the catalyst-borane mixture over a period of 15 minutes.

  • The reaction is stirred at the same temperature and monitored by thin-layer chromatography (TLC).

  • Upon completion (typically within 1-2 hours), the reaction is quenched by the slow, dropwise addition of methanol (5 mL).

  • The mixture is allowed to warm to room temperature, and the solvent is removed under reduced pressure.

  • The residue is purified by flash column chromatography on silica gel to afford the chiral this compound.

  • The enantiomeric excess is determined by chiral HPLC or GC analysis.

Conclusion

The choice of chiral catalyst for the asymmetric reduction of 3-nitroacetophenone depends on several factors, including the desired enantiomer, required enantioselectivity and conversion, and practical considerations such as reaction conditions and catalyst availability.

  • Ruthenium-based catalysts , particularly Noyori-type systems, are known for their high efficiency and enantioselectivity in the hydrogenation of aromatic ketones, often operating under hydrogen pressure.

  • Rhodium-based catalysts also offer excellent enantioselectivity, providing an alternative to ruthenium systems.

  • The Corey-Bakshi-Shibata (CBS) reduction is a powerful and reliable method that utilizes a stoichiometric borane reducing agent with a catalytic amount of a chiral oxazaborolidine.[1][2][3] This method is often praised for its predictable stereochemical outcome and mild reaction conditions.[1][2][3]

  • Biocatalysts , such as ketoreductases (KREDs), are emerging as highly effective and environmentally friendly alternatives. They often exhibit exceptional enantioselectivity (>99% ee) and operate under mild, aqueous conditions.

For researchers and drug development professionals, the selection of an appropriate catalytic system will involve a trade-off between these factors. The data and protocols provided in this guide serve as a starting point for the development of efficient and selective syntheses of chiral this compound and related compounds.

References

Navigating the Chiral Maze: A Comparative Guide to Enzymatic and Chromatographic Resolution Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the separation of enantiomers is a critical step in ensuring the safety and efficacy of chiral drug candidates. This guide provides an objective comparison of two prominent chiral resolution techniques: enzymatic resolution and chromatographic separation. By examining their core principles, performance metrics, and practical applications, this document aims to equip researchers with the knowledge to select the most appropriate method for their specific needs.

The therapeutic landscape is increasingly dominated by single-enantiomer drugs, as the different stereoisomers of a chiral molecule can exhibit vastly different pharmacological and toxicological profiles. Consequently, the efficient and scalable resolution of racemic mixtures is a cornerstone of modern pharmaceutical development. This guide delves into a head-to-head comparison of enzymatic and chromatographic methods, offering insights into their respective advantages and limitations, supported by experimental data.

At a Glance: Key Performance Indicators

To facilitate a direct comparison, the following table summarizes the key performance indicators for both enzymatic and chromatographic chiral resolution methods. The data presented is a synthesis of findings from various studies on the resolution of profen drugs, such as ibuprofen (B1674241) and ketoprofen (B1673614), which are common models for chiral resolution studies.

Performance MetricEnzymatic ResolutionChromatographic Resolution (HPLC/SFC)
Enantiomeric Excess (ee%) Typically high for the product (>95%)[1], but the remaining substrate has decreasing ee% as the reaction progresses.Consistently high for both enantiomers (>99%) is achievable with optimized methods.[2]
Yield Theoretically limited to 50% for a single enantiomer in a kinetic resolution.[3] Higher yields require recycling of the undesired enantiomer.High recovery and yield are possible for both enantiomers, often exceeding 90%.[3]
Resolution (Rs) Not directly applicable in the same way as chromatography. The key parameter is the enantioselectivity (E-value).High resolution values (Rs > 1.5) are commonly achieved, indicating baseline separation.[4][5]
Processing Time Can range from hours to over 24 hours for complete resolution.[1]Analytical separations can be achieved in minutes.[6] Preparative separations can be more time-consuming but are often faster than enzymatic methods for smaller scales.
Scalability Well-suited for large-scale industrial production, particularly with immobilized enzymes.Scalable, but can be costly for very large quantities due to the expense of chiral stationary phases and solvent consumption.[3][7][8]
Cost-Effectiveness Generally more cost-effective for large-scale production.[3][8]Can be expensive due to the high cost of chiral stationary phases and solvents.[3][7][8] Supercritical Fluid Chromatography (SFC) can reduce solvent costs.[9]
Environmental Impact Often considered a "greener" technology due to the use of biodegradable catalysts (enzymes) and often milder reaction conditions.Can be a concern due to the use of large volumes of organic solvents, although SFC is a more environmentally friendly alternative.[3][9]

Delving Deeper: Principles and Workflows

To understand the practical implications of these two methods, it is essential to grasp their underlying principles and typical experimental workflows.

Enzymatic Chiral Resolution: The Biocatalytic Approach

Enzymatic resolution leverages the stereoselectivity of enzymes to preferentially catalyze a reaction with one enantiomer in a racemic mixture, leaving the other enantiomer unreacted. This process, known as kinetic resolution, results in the formation of a product and the enrichment of the unreacted substrate in the opposite enantiomer. Lipases are a commonly used class of enzymes for this purpose due to their broad substrate specificity and stability in organic solvents.[1]

Enzymatic_Resolution_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_separation Separation racemate Racemic Mixture (e.g., Ibuprofen) reactor Bioreactor (Incubation with stirring) racemate->reactor enzyme Enzyme (e.g., Lipase) enzyme->reactor solvent Solvent solvent->reactor extraction Liquid-Liquid Extraction reactor->extraction product Product (e.g., S-Ibuprofen Ester) extraction->product unreacted Unreacted Substrate (e.g., R-Ibuprofen) extraction->unreacted

A generalized workflow for enzymatic chiral resolution.
Chromatographic Chiral Resolution: The Separation Science

Chromatographic chiral resolution relies on the differential interaction of enantiomers with a chiral stationary phase (CSP) packed into a column. As the racemic mixture passes through the column, one enantiomer interacts more strongly with the CSP and is retained longer, leading to its separation from the other enantiomer. High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are the most common techniques for this purpose.[8] The choice of CSP and mobile phase is critical for achieving successful separation.[3]

Chromatographic_Resolution_Workflow cluster_prep Preparation cluster_separation Separation cluster_collection Collection racemate_sol Racemic Mixture in Mobile Phase injector Injector racemate_sol->injector column Chiral Column (CSP) injector->column detector Detector column->detector fraction1 Fraction 1 (Enantiomer A) detector->fraction1 fraction2 Fraction 2 (Enantiomer B) detector->fraction2

A generalized workflow for chromatographic chiral resolution.

Experimental Corner: Protocols for Ibuprofen Resolution

To provide a practical context, detailed methodologies for the resolution of racemic ibuprofen, a widely studied non-steroidal anti-inflammatory drug (NSAID), are presented below.

Enzymatic Resolution of Ibuprofen via Esterification

This protocol is based on the lipase-catalyzed esterification of ibuprofen.

Materials:

Procedure:

  • Reaction Setup: In a sealed flask, dissolve a known amount of racemic ibuprofen and 1-octanol in heptane.

  • Enzyme Addition: Add the immobilized lipase to the reaction mixture.

  • Incubation: Place the flask in a shaking incubator at a controlled temperature (e.g., 40-60°C) and agitation speed.

  • Monitoring the Reaction: Periodically withdraw aliquots from the reaction mixture. To determine the conversion, titrate the unreacted ibuprofen with a standardized sodium hydroxide solution using phenolphthalein as an indicator.

  • Analysis of Enantiomeric Excess: The enantiomeric excess of the remaining ibuprofen and the produced ibuprofen ester can be determined by chiral HPLC analysis after derivatization if necessary.

  • Termination and Product Isolation: Once the desired conversion is reached (typically close to 50%), stop the reaction by filtering off the enzyme. The product ester and unreacted acid can then be separated by extraction or chromatography.

Chromatographic Resolution of Ibuprofen by HPLC

This protocol outlines a typical HPLC method for the separation of ibuprofen enantiomers.

Materials and Equipment:

  • Racemic ibuprofen standard

  • Chiral stationary phase column (e.g., polysaccharide-based like Chiralcel OD-H or Chiralpak AD)

  • HPLC system with a UV detector

  • Mobile phase: A mixture of n-hexane, isopropanol, and trifluoroacetic acid (e.g., 90:10:0.1 v/v/v)

  • Filtration apparatus for mobile phase and sample preparation

Procedure:

  • System Preparation: Equilibrate the chiral column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved.

  • Sample Preparation: Prepare a solution of racemic ibuprofen in the mobile phase at a known concentration. Filter the sample through a 0.45 µm syringe filter before injection.

  • Injection: Inject a fixed volume of the sample solution onto the column.

  • Detection: Monitor the elution of the enantiomers using a UV detector at a suitable wavelength (e.g., 220 nm).

  • Data Analysis: The two enantiomers will elute at different retention times. The enantiomeric excess can be calculated from the peak areas of the two enantiomers in the chromatogram. The resolution (Rs) between the two peaks should be calculated to assess the quality of the separation.

Making the Right Choice: A Logical Framework

The decision between enzymatic and chromatographic resolution is not always straightforward and depends on a multitude of factors. The following diagram illustrates a logical decision-making process to guide researchers.

Decision_Tree start Start: Chiral Resolution Needed scale Scale of Separation? start->scale cost Cost a Major Constraint? scale->cost Large Scale time Development Time Critical? scale->time Small to Medium Scale enzymatic Consider Enzymatic Resolution cost->enzymatic Yes chromatographic Consider Chromatographic Resolution cost->chromatographic No yield_ee High Yield & ee% for Both Enantiomers Required? time->yield_ee No time->chromatographic Yes yield_ee->enzymatic No (recycling possible) yield_ee->chromatographic Yes

A decision tree for selecting a chiral resolution method.

Conclusion: A Tale of Two Methodologies

Both enzymatic and chromatographic chiral resolution methods offer powerful solutions for obtaining enantiomerically pure compounds. Enzymatic resolution stands out for its cost-effectiveness and scalability, making it an attractive option for large-scale industrial production, despite its inherent 50% yield limitation per kinetic resolution cycle. The "green" nature of biocatalysis is an additional, increasingly important advantage.

On the other hand, chromatographic methods, particularly HPLC and SFC, provide high-resolution separations with excellent enantiomeric excess and yield for both enantiomers. While often associated with higher costs, especially at a large scale, the speed of method development and the versatility of modern chiral stationary phases make chromatography an indispensable tool in research and early-phase drug development. The advent of techniques like simulated moving bed (SMB) chromatography is also bridging the gap in scalability and cost-effectiveness for chromatographic separations.

Ultimately, the choice between these two methodologies is a strategic one, dictated by the specific requirements of the project, including the desired scale, budget, timeline, and the chemical nature of the molecule to be resolved. A thorough understanding of the principles and practicalities of each technique, as outlined in this guide, will empower researchers to make informed decisions and navigate the complexities of chiral separation with confidence.

References

Enantiomeric Dichotomy: A Comparative Guide to the Biological Activity of (R)- and (S)-1-(3-Nitrophenyl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the stereoselective biological effects of 1-(3-Nitrophenyl)ethanol enantiomers, highlighting the known activity of the (R)-enantiomer and the current data gap for its (S)-counterpart.

The spatial arrangement of atoms in a molecule, or stereochemistry, plays a pivotal role in its biological function. Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit markedly different pharmacological and toxicological profiles. This guide provides a comparative overview of the known biological activities of the (R)- and (S)-enantiomers of this compound, a chiral alcohol with potential applications in medicinal chemistry. While research has identified a specific biological target and activity for the (R)-enantiomer, a significant information gap exists regarding the bioactivity of the (S)-enantiomer, precluding a direct experimental comparison at this time.

Quantitative Analysis of Biological Activity

To date, specific biological activity data has been reported for (R)-1-(3-Nitrophenyl)ethanol. In contrast, there is a notable absence of publicly available data on the biological activity of (S)-1-(3-Nitrophenyl)ethanol, preventing a direct quantitative comparison.

Table 1: Comparison of Known Biological Activities

EnantiomerTargetActivityQuantitative Data
(R)-1-(3-Nitrophenyl)ethanol Pseudomonas aeruginosa PqsDInhibition of quorum sensingIC₅₀ = 4 µM[1]
(S)-1-(3-Nitrophenyl)ethanol Not ReportedNot ReportedNo data available

Detailed Experimental Protocols

The following section outlines the experimental methodology for the determination of the biological activity of (R)-1-(3-Nitrophenyl)ethanol.

Inhibition of Pseudomonas aeruginosa PqsD

The inhibitory activity of (R)-1-(3-Nitrophenyl)ethanol against PqsD, a key enzyme in the Pseudomonas aeruginosa quorum sensing pathway, was determined using an in vitro enzyme inhibition assay.[1]

Objective: To quantify the concentration of (R)-1-(3-Nitrophenyl)ethanol required to inhibit 50% of the enzymatic activity of PqsD (IC₅₀).

Materials:

  • Recombinant PqsD enzyme

  • (R)-1-(3-Nitrophenyl)ethanol

  • Substrate for PqsD (e.g., anthraniloyl-CoA)

  • Buffer solution (e.g., phosphate (B84403) buffer, pH 7.4)

  • Microplate reader

Procedure:

  • Enzyme Preparation: Recombinant PqsD is expressed and purified from a suitable host, such as E. coli.

  • Assay Setup: The assay is performed in a microplate format. Each well contains the PqsD enzyme, its substrate, and varying concentrations of the inhibitor, (R)-1-(3-Nitrophenyl)ethanol. Control wells contain the enzyme and substrate without the inhibitor.

  • Incubation: The reaction mixtures are incubated at a controlled temperature for a specific period to allow the enzymatic reaction to proceed.

  • Detection: The product of the enzymatic reaction is detected and quantified using a microplate reader. The signal is inversely proportional to the inhibitory activity of the compound.

  • Data Analysis: The percentage of enzyme inhibition is calculated for each concentration of the inhibitor. The IC₅₀ value is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Signaling Pathways and Mechanisms

The known biological activity of (R)-1-(3-Nitrophenyl)ethanol is centered on the disruption of quorum sensing in Pseudomonas aeruginosa.

Quorum Sensing in Pseudomonas aeruginosa and the Role of PqsD

Quorum sensing is a cell-to-cell communication system that allows bacteria to coordinate gene expression based on their population density. In P. aeruginosa, the Pqs system is a crucial component of this network, regulating the production of virulence factors and biofilm formation. The enzyme PqsD is a key player in the biosynthesis of the quinolone signal molecules that mediate this communication.

By inhibiting PqsD, (R)-1-(3-Nitrophenyl)ethanol disrupts the production of these signaling molecules, thereby interfering with the quorum sensing cascade. This disruption can lead to a reduction in the expression of virulence factors, making the bacteria less pathogenic.

PqsD_Inhibition_Pathway cluster_Pqs_System Pqs Quorum Sensing System PqsA PqsA PqsD PqsD PqsA->PqsD HHQ HHQ (Signal Precursor) PqsD->HHQ PqsE PqsE PQS PQS (Signal Molecule) HHQ->PQS PqsR PqsR (Receptor) PQS->PqsR Virulence Virulence Factor Expression PqsR->Virulence Inhibitor (R)-1-(3-Nitrophenyl)ethanol Inhibitor->PqsD Inhibits

Caption: Inhibition of PqsD by (R)-1-(3-Nitrophenyl)ethanol disrupts the Pqs quorum sensing pathway.

Experimental Workflow

The general workflow for identifying and characterizing the biological activity of a chiral compound like this compound involves several key stages.

Experimental_Workflow cluster_0 Compound Preparation cluster_1 Biological Screening cluster_2 Activity Confirmation & Characterization racemate Racemic this compound separation Chiral Separation (e.g., HPLC) racemate->separation R_enantiomer (R)-enantiomer separation->R_enantiomer S_enantiomer (S)-enantiomer separation->S_enantiomer screening High-Throughput Screening (Various Assays) R_enantiomer->screening S_enantiomer->screening hit_identification Hit Identification screening->hit_identification dose_response Dose-Response Studies (IC₅₀/EC₅₀ Determination) hit_identification->dose_response Active Enantiomer(s) mechanism_studies Mechanism of Action Studies dose_response->mechanism_studies

Caption: A typical workflow for the biological evaluation of chiral compounds.

Conclusion and Future Directions

The available evidence clearly demonstrates that the (R)-enantiomer of this compound possesses specific biological activity as an inhibitor of the Pseudomonas aeruginosa quorum sensing enzyme PqsD. This finding underscores the importance of stereochemistry in the design of novel anti-infective agents that target bacterial communication.

However, the complete lack of biological data for the (S)-enantiomer represents a significant knowledge gap. To fully understand the structure-activity relationship and the therapeutic potential of this compound, future research should prioritize the biological evaluation of the (S)-enantiomer. Direct comparative studies of both enantiomers against a panel of biological targets, including but not limited to PqsD, are essential. Such investigations will not only elucidate the specific contributions of each enantiomer to the overall biological profile but also pave the way for the rational design of more potent and selective chiral drug candidates.

References

A Comparative Cost-Benefit Analysis of Synthetic Routes to 1-(3-Nitrophenyl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the synthesis of chiral alcohols such as 1-(3-nitrophenyl)ethanol is a critical step in the development of new pharmaceuticals. The choice of synthetic route can have a significant impact on the overall cost, efficiency, safety, and environmental footprint of the process. This guide provides a detailed comparison of the most common synthetic pathways to this compound, offering a cost-benefit analysis to aid in the selection of the most suitable method for your research and development needs.

The primary and most explored synthetic strategy for producing this compound involves the reduction of the prochiral ketone, 3'-nitroacetophenone (B493259). This transformation can be achieved through several methods, including chemoselective reduction using various reducing agents, catalytic hydrogenation, and asymmetric synthesis to obtain specific enantiomers. An alternative route commencing from 3-nitrophenylacetic acid has also been reported. This analysis will delve into the following key synthetic routes:

  • Reduction of 3'-Nitroacetophenone with Sodium Borohydride (B1222165) (NaBH₄)

  • Reduction of 3'-Nitroacetophenone with Lithium Aluminum Hydride (LiAlH₄)

  • Catalytic Hydrogenation of 3'-Nitroacetophenone using Palladium on Carbon (Pd/C)

  • Asymmetric Biocatalytic Reduction of 3'-Nitroacetophenone using Alcohol Dehydrogenase (ADH)

  • Reduction of 3-Nitrophenylacetic Acid with Borane (B79455) Dimethyl Sulfide (B99878) Complex

Comparative Data of Synthetic Routes

The following table summarizes the key quantitative data for the different synthetic routes to this compound, providing a basis for a comprehensive cost-benefit analysis.

ParameterNaBH₄ ReductionLiAlH₄ ReductionCatalytic Hydrogenation (Pd/C)Biocatalytic Reduction (ADH)Borane Dimethyl Sulfide Reduction
Starting Material 3'-Nitroacetophenone3'-Nitroacetophenone3'-Nitroacetophenone3'-Nitroacetophenone3-Nitrophenylacetic Acid
Typical Yield 85-95%90-98%90-99%>90%~92%[1]
Enantiomeric Excess (ee) RacemicRacemicRacemic>99% (for a specific enantiomer)Racemic[1]
Reaction Time 1-4 hours1-4 hours2-24 hours12-24 hours3 hours[1]
Reaction Temperature 0°C to room temp.0°C to refluxRoom temp. to 60°CRoom temp.25°C[1]
Pressure AtmosphericAtmospheric1-50 atm H₂AtmosphericAtmospheric
Key Reagents NaBH₄, Methanol (B129727)/EthanolLiAlH₄, THF/EtherPd/C, H₂ gasADH enzyme, Cofactor (NADH), Cofactor regeneration systemBorane dimethyl sulfide, THF
Relative Cost LowModerateModerate to High (catalyst cost)High (enzyme and cofactor cost)Moderate
Safety Concerns Flammable H₂ evolution on contact with acid/water.[2][3]Pyrophoric, reacts violently with water.[4][5][6]Flammable H₂ gas, pyrophoric catalyst.[7][8][9][10][11]Generally considered safe.Flammable, water-reactive, toxic.
Environmental Impact Borate waste.Aluminum salt waste.[5]Catalyst recovery is important.Biodegradable catalyst and reagents.Boron and sulfur-containing waste.

Experimental Protocols

Route 1: Reduction of 3'-Nitroacetophenone with Sodium Borohydride (NaBH₄)

This method is one of the most common and straightforward procedures for the synthesis of this compound due to the mild reaction conditions and the selectivity of sodium borohydride in reducing ketones in the presence of a nitro group.[12][13][14]

Procedure: [8][15][16]

  • In a round-bottom flask, dissolve 3'-nitroacetophenone (1 eq.) in methanol or ethanol.

  • Cool the solution in an ice bath to 0°C.

  • Slowly add sodium borohydride (1.1-1.5 eq.) portion-wise to the stirred solution, maintaining the temperature below 10°C.

  • After the addition is complete, continue stirring at room temperature for 1-3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, carefully add water to quench the excess NaBH₄.

  • Remove the alcohol solvent under reduced pressure.

  • Extract the aqueous residue with an organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • The crude product can be purified by recrystallization or column chromatography.

Route 2: Reduction of 3'-Nitroacetophenone with Lithium Aluminum Hydride (LiAlH₄)

Lithium aluminum hydride is a more powerful reducing agent than NaBH₄ and can also effectively reduce the ketone to the corresponding alcohol.[12][14][17] However, it is less chemoselective and can potentially reduce the nitro group if the reaction conditions are not carefully controlled. Extreme caution is required when handling LiAlH₄ due to its pyrophoric nature and violent reaction with water.[4][5][6]

Procedure:

  • To a flame-dried, three-necked flask equipped with a dropping funnel, condenser, and nitrogen inlet, add a suspension of lithium aluminum hydride (0.3-0.5 eq.) in anhydrous tetrahydrofuran (B95107) (THF) under a nitrogen atmosphere.

  • Cool the suspension to 0°C in an ice bath.

  • Dissolve 3'-nitroacetophenone (1 eq.) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel, maintaining the temperature below 5°C.

  • After the addition, allow the reaction mixture to stir at room temperature for 1-3 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to 0°C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).[5]

  • Filter the resulting precipitate and wash it with THF or ethyl acetate.

  • Combine the filtrate and washings, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product.

Route 3: Catalytic Hydrogenation of 3'-Nitroacetophenone using Palladium on Carbon (Pd/C)

Catalytic hydrogenation is a clean and efficient method for the reduction of ketones.[7] However, careful control of reaction conditions is necessary to selectively reduce the ketone without affecting the nitro group. The catalyst, palladium on carbon, is pyrophoric, and handling of hydrogen gas requires specialized equipment and safety precautions.[8][9][10][11]

Procedure:

  • In a hydrogenation vessel, dissolve 3'-nitroacetophenone (1 eq.) in a suitable solvent such as ethanol, methanol, or ethyl acetate.

  • Carefully add 5-10% palladium on carbon catalyst (1-5 mol%).

  • Seal the vessel and purge it with nitrogen gas, followed by hydrogen gas.

  • Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 1-10 atm).

  • Stir the reaction mixture vigorously at room temperature or with gentle heating for 2-24 hours.

  • Monitor the reaction progress by TLC or by monitoring hydrogen uptake.

  • Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Wash the filter cake with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the product.

Route 4: Asymmetric Biocatalytic Reduction of 3'-Nitroacetophenone using Alcohol Dehydrogenase (ADH)

This method offers the significant advantage of producing enantiomerically pure this compound, which is often crucial for pharmaceutical applications.[18] The use of enzymes operates under mild conditions and is environmentally friendly. The main drawbacks are the cost of the enzyme and the need for a cofactor regeneration system.[19][20][21][22]

Procedure:

  • In a buffered aqueous solution (e.g., phosphate (B84403) buffer, pH 7.0), prepare a mixture of 3'-nitroacetophenone (1 eq.), an alcohol dehydrogenase (ADH), and a cofactor (NADH or NADPH).

  • To make the process cost-effective, a cofactor regeneration system is employed. This typically involves adding a sacrificial alcohol (e.g., isopropanol) and a second enzyme (another ADH or a different dehydrogenase) that oxidizes the sacrificial alcohol to regenerate the NADH/NADPH.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the conversion and enantiomeric excess by chiral HPLC or GC.

  • After the reaction reaches completion, extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the enantiomerically enriched product.

Route 5: Reduction of 3-Nitrophenylacetic Acid with Borane Dimethyl Sulfide Complex

This alternative route avoids the use of 3'-nitroacetophenone and instead starts from 3-nitrophenylacetic acid. Borane dimethyl sulfide is a convenient and selective reducing agent for carboxylic acids. However, it is a flammable, water-reactive, and toxic reagent that should be handled with care.

Procedure: [1]

  • To a solution of 3-nitrophenylacetic acid (1 eq.) in anhydrous THF under a nitrogen atmosphere, add borane dimethyl sulfide complex (2-3 eq.) dropwise at 0°C.

  • Allow the reaction mixture to warm to room temperature and stir for 3 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction to 0°C and carefully quench the excess borane by the slow addition of methanol.

  • Acidify the mixture with methanolic HCl.

  • Remove the solvents under reduced pressure.

  • Partition the residue between diethyl ether and aqueous sodium carbonate.

  • Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate to obtain the product.

Logical Workflow for Cost-Benefit Analysis

The following diagram illustrates the logical workflow for conducting a cost-benefit analysis of the different synthetic routes to this compound.

CostBenefitAnalysis A Define Synthetic Target: This compound B Identify Potential Synthetic Routes A->B C1 Route 1: NaBH4 Reduction B->C1 C2 Route 2: LiAlH4 Reduction B->C2 C3 Route 3: Catalytic Hydrogenation B->C3 C4 Route 4: Biocatalytic Reduction B->C4 C5 Route 5: Borane Reduction B->C5 D Data Collection (per route) C1->D C2->D C3->D C4->D C5->D E1 Yield & Purity D->E1 E2 Reaction Conditions (Time, Temp, Pressure) D->E2 E3 Reagent & Catalyst Cost D->E3 E4 Safety & Hazards D->E4 E5 Environmental Impact D->E5 F Cost-Benefit Analysis E1->F E2->F E3->F E4->F E5->F G Select Optimal Synthetic Route F->G

Caption: Workflow for cost-benefit analysis of synthetic routes.

Conclusion

The selection of an optimal synthetic route for this compound is a multifactorial decision that requires a careful balance of cost, efficiency, safety, and stereochemical requirements.

  • For small-scale laboratory synthesis where cost and simplicity are paramount and enantioselectivity is not a concern, the reduction of 3'-nitroacetophenone with sodium borohydride offers a good balance of high yield, mild reaction conditions, and relatively low cost.

  • Catalytic hydrogenation is a viable option for larger-scale production due to its high efficiency and atom economy. However, it requires specialized high-pressure equipment and stringent safety protocols.

  • The biocatalytic approach using alcohol dehydrogenases is the method of choice when high enantiopurity is the primary goal, which is often the case in pharmaceutical applications. While the initial investment in enzymes and cofactors may be higher, the mild reaction conditions and high selectivity can offset these costs, particularly when considering the downstream costs of chiral separation.

  • The use of lithium aluminum hydride is generally less favored for this specific transformation due to its hazardous nature and the availability of safer and more chemoselective alternatives.

  • The route starting from 3-nitrophenylacetic acid provides a reasonable alternative, particularly if this starting material is more readily available or cost-effective than 3'-nitroacetophenone.

Ultimately, the most suitable synthetic route will depend on the specific needs and capabilities of the research or manufacturing environment. This guide provides the necessary data and protocols to make an informed decision based on a thorough cost-benefit analysis.

References

Stability Under Pressure: A Comparative Guide to 1-(3-Nitrophenyl)ethanol and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the intrinsic stability of a molecule is a critical cornerstone of the development process. This guide provides a comprehensive comparison of the stability of 1-(3-Nitrophenyl)ethanol against its ortho- and para-isomers, offering insights into their behavior under various stress conditions. While direct comparative quantitative data is not extensively available in the public domain, this guide synthesizes established chemical principles and data from related compounds to provide a robust predictive analysis.

Executive Summary

This compound and its isomers, 1-(2-Nitrophenyl)ethanol and 1-(4-Nitrophenyl)ethanol, are valuable intermediates in organic synthesis. Their stability under different environmental conditions—such as pH, temperature, light, and in the presence of oxidizing agents—is a key determinant of their suitability for various applications, including pharmaceutical development. This guide outlines the expected stability profiles of these three isomers, supported by detailed experimental protocols for forced degradation studies.

Based on general chemical principles, it is anticipated that the position of the electron-withdrawing nitro group will significantly influence the stability of the benzylic alcohol moiety. The para-isomer is predicted to be the most susceptible to degradation pathways involving the formation of a benzylic carbocation intermediate, while the ortho- and meta-isomers are expected to exhibit greater stability under certain conditions.

Comparative Stability Analysis

Stress Condition1-(2-Nitrophenyl)ethanol (ortho)This compound (meta)1-(4-Nitrophenyl)ethanol (para)Rationale
Acidic Hydrolysis Moderately StableMost StableLeast StableThe para-nitro group strongly destabilizes a developing positive charge at the benzylic position through its electron-withdrawing resonance effect, making the alcohol more susceptible to substitution reactions. The meta-nitro group has a weaker inductive effect and no resonance effect at the benzylic carbon, imparting greater stability. The ortho-isomer's stability is moderate due to a combination of inductive and potential steric effects.
Basic Hydrolysis StableStableStableBenzylic alcohols are generally stable to basic hydrolysis in the absence of other reactive functional groups.
Oxidative Stress SusceptibleSusceptibleSusceptibleThe benzylic C-H bond is susceptible to oxidation in all three isomers. The nitro group, being electron-withdrawing, may slightly deactivate the ring towards oxidation but the benzylic position remains a primary target. All are incompatible with strong oxidizing agents, which can lead to the formation of the corresponding acetophenones and other degradation products.[1]
Thermal Stress Moderately StableMost StableLeast StableSimilar to acidic hydrolysis, thermal degradation pathways that proceed through a carbocation intermediate would be accelerated for the para-isomer.
Photostability SusceptibleSusceptibleSusceptibleNitroaromatic compounds are known to be sensitive to light and can undergo complex degradation pathways upon UV or visible light exposure. The position of the nitro group may influence the specific photoproducts formed.

Experimental Protocols for Stability Studies

To quantitatively assess the stability of this compound and its isomers, a forced degradation study should be conducted. The following protocols are based on established guidelines for stress testing of pharmaceutical compounds.[2][3][4]

General Stock Solution Preparation

Prepare a stock solution of each isomer (1-(2-Nitrophenyl)ethanol, this compound, and 1-(4-Nitrophenyl)ethanol) in a suitable solvent (e.g., acetonitrile (B52724) or methanol) at a concentration of 1 mg/mL. These stock solutions will be used for the subsequent stress studies.

Analytical Methodology

A stability-indicating HPLC method should be developed and validated to separate the parent compound from its degradation products. A typical starting point would be a reverse-phase C18 column with a gradient elution of water and acetonitrile, with UV detection at a wavelength appropriate for the nitrophenyl chromophore.

Stress Conditions
  • Acidic Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Keep the solution at 60°C for up to 72 hours. Withdraw samples at appropriate time intervals (e.g., 0, 4, 8, 24, 48, 72 hours), neutralize with 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.

  • Basic Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Keep the solution at 60°C for up to 72 hours. Withdraw samples at appropriate time intervals, neutralize with 0.1 M HCl, and dilute with the mobile phase for HPLC analysis.

  • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide. Keep the solution at room temperature, protected from light, for up to 72 hours. Withdraw samples at appropriate time intervals and dilute with the mobile phase for HPLC analysis.

  • Thermal Degradation (Solid State): Place a known amount of the solid compound in a controlled temperature oven at 70°C. Monitor for degradation at various time points.

  • Thermal Degradation (Solution): Reflux the stock solution at 70°C for up to 72 hours.

  • Photostability: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter. A parallel sample should be kept in the dark as a control.

Visualization of Experimental Workflow and Degradation Pathway

Stability_Study_Workflow cluster_preparation Sample Preparation cluster_stress_conditions Forced Degradation cluster_analysis Analysis cluster_data Data Evaluation Compound This compound & Isomers StockSolution 1 mg/mL Stock Solution Compound->StockSolution Acid Acidic Hydrolysis (0.1 M HCl, 60°C) StockSolution->Acid Base Basic Hydrolysis (0.1 M NaOH, 60°C) StockSolution->Base Oxidation Oxidative Stress (3% H2O2, RT) StockSolution->Oxidation Thermal Thermal Stress (70°C) StockSolution->Thermal Photo Photolytic Stress (ICH Q1B) StockSolution->Photo HPLC Stability-Indicating HPLC-UV Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC Assay Assay of Parent Compound HPLC->Assay Impurity Impurity Profiling HPLC->Impurity LCMS LC-MS for Degradant ID MassBalance Mass Balance Calculation Assay->MassBalance Impurity->LCMS Impurity->MassBalance

Caption: Experimental workflow for the forced degradation study of this compound and its isomers.

Degradation_Pathway cluster_main Potential Degradation of 1-(Nitrophenyl)ethanol Parent 1-(Nitrophenyl)ethanol OxidationProduct Nitrophenyl Acetophenone (Oxidation) Parent->OxidationProduct [O] DehydrationProduct Nitrostyrene (Dehydration) Parent->DehydrationProduct -H2O (Acid/Heat) FurtherDegradation Further Degradation Products OxidationProduct->FurtherDegradation DehydrationProduct->FurtherDegradation

Caption: Generalized potential degradation pathways for 1-(Nitrophenyl)ethanol under stress conditions.

Conclusion

This guide provides a framework for assessing the stability of this compound in comparison to its ortho- and para-isomers. While a definitive quantitative comparison requires dedicated experimental studies, the principles of organic chemistry allow for a reasoned prediction of their relative stabilities. The provided experimental protocols offer a clear path for generating the necessary data to make informed decisions in research and development. Understanding the degradation pathways and the factors that influence stability is paramount for ensuring the quality, safety, and efficacy of any final product derived from these versatile chemical intermediates.

References

A Researcher's Guide to Selecting the Optimal Chiral Stationary Phase for HPLC

Author: BenchChem Technical Support Team. Date: December 2025

The successful separation of enantiomers is a critical endeavor in the pharmaceutical and biotechnology sectors, where the stereochemistry of a molecule profoundly dictates its pharmacological activity and toxicological profile. High-Performance Liquid Chromatography (HPLC) employing a Chiral Stationary Phase (CSP) stands as the most prevalent and versatile technique for these challenging separations. This guide offers an objective comparison of commonly utilized CSPs, substantiated by experimental data, to empower researchers, scientists, and drug development professionals in making informed decisions for their chiral separation needs.

The underlying principle of chiral HPLC hinges on the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector immobilized on the stationary phase. The differential stability of these complexes results in varying retention times, thereby enabling their separation. The most extensively used CSPs are based on polysaccharides, Pirkle-type selectors, cyclodextrins, and macrocyclic antibiotics, each offering unique advantages and selectivities.

Performance Comparison of Chiral Stationary Phases

Table 1: Performance Comparison for the Enantioseparation of Propranolol (B1214883)

Chiral Stationary Phase (CSP)CSP TypeMobile PhaseFlow Rate (mL/min)Resolution (Rs)Selectivity (α)Reference
Chiralpak IAPolysaccharide (Amylose derivative)n-heptane/ethanol/diethylamine (80/20/0.1, v/v/v)1.01.75-[1][2]
Chiralpak AD-HPolysaccharide (Amylose derivative)n-hexane/ethanol/DEA (70/30/0.3, v/v/v)1.0>1.5-[3][4]
Lux Cellulose-1Polysaccharide (Cellulose derivative)n-hexane/ethanol/DEA (70/30/0.3, v/v/v)1.0>1.5-[3][4]
Chirobiotic TMacrocyclic Antibiotic (Teicoplanin)Polar Organic->1.5-[3][4]
β-Cyclodextrin (BCD)CyclodextrinAcetonitrile/Ethanol/Acetic acid/Triethylamine (960:33:4:3, v/v/v/v)1.0>1.5-[5][6]
α-Glycoprotein (AGP)ProteinPropanol-2/Ammonium acetate (B1210297) (0.5:99.5, v/v)0.9>1.5-[5][6]

Note: "-" indicates data not specified in the cited source.

Table 2: Performance Comparison for the Enantioseparation of Warfarin

Chiral Stationary Phase (CSP)CSP TypeMobile PhaseFlow Rate (mL/min)Resolution (Rs)Selectivity (α)Reference
Chiralpak IGPolysaccharide (Amylose derivative)100% Methanol (B129727)1.0>1.5-[7]
Chiralpak IAPolysaccharide (Amylose derivative)Acetonitrile1.51.472.50[8]
Chiralpak AS-3RPolysaccharide (Amylose derivative)Methanol1.53.902.74[8]
Chiralcel OD-RHPolysaccharide (Cellulose derivative)Acetonitrile/Water (60:40, v/v)1.51.592.23[8]
Chirobiotic VMacrocyclic Antibiotic (Vancomycin)Methanol/Acetic Acid/Triethylamine (100:0.02:0.01, v/v/v)->1.5-
β-cyclodextrin (β-CD)Cyclodextrin-->1.5-[9]

Note: "-" indicates data not specified in the cited source.

Workflow for Chiral Method Development

Developing a robust chiral separation method is often an empirical process that involves the systematic screening of columns and mobile phases. A structured approach can significantly streamline this process. The following diagram illustrates a typical workflow for developing a chiral HPLC method.

Chiral_Method_Development_Workflow cluster_screening Phase 1: Initial Screening cluster_optimization Phase 2: Method Optimization cluster_validation Phase 3: Validation Analyte Define Analyte Properties (pKa, logP, functional groups) CSP_Selection Select a diverse set of CSPs (Polysaccharide, Pirkle, Cyclodextrin, etc.) Analyte->CSP_Selection Mobile_Phase_Screening Screen with standard mobile phases (Normal, Reversed, Polar Organic) CSP_Selection->Mobile_Phase_Screening Initial_Separation Evaluate initial separation (Peak shape, resolution) Mobile_Phase_Screening->Initial_Separation Initial_Separation->CSP_Selection No Separation Optimize_MP Optimize Mobile Phase (Modifier type and concentration, additives) Initial_Separation->Optimize_MP Promising Separation? Optimize_Params Optimize other parameters (Flow rate, temperature) Optimize_MP->Optimize_Params Robustness_Check Check for robustness Optimize_Params->Robustness_Check Validation Method Validation (ICH guidelines) Robustness_Check->Validation Final_Method Final Analytical Method Validation->Final_Method

A typical workflow for developing a chiral HPLC method.

Experimental Protocols

Detailed and reproducible experimental methods are fundamental to achieving successful chiral separations. The following protocols correspond to the data presented in the tables above.

Protocol 1: Enantioseparation of Propranolol using a Polysaccharide-Based CSP [1][2]

  • Instrumentation: Standard HPLC system with UV detection.

  • Column: Chiralpak® IA (amylose tris(3,5-dimethylphenylcarbamate) coated on silica (B1680970) gel), 250 x 4.6 mm, 5 µm.

  • Mobile Phase: n-heptane/ethanol/diethylamine (80/20/0.1, v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25 °C.

  • Detection: UV at 230 nm.

  • Sample Preparation: Dissolve propranolol hydrochloride in methanol to a concentration of 0.5 mg/mL.

Protocol 2: Enantioseparation of Propranolol using a Cyclodextrin-Based CSP [5]

  • Instrumentation: Standard HPLC system with UV detection.

  • Column: β-Cyclodextrin (BCD) chiral analytical column, 200 mm x 4 mm, 5 µm.

  • Mobile Phase: Acetonitrile/Ethanol/Acetic acid/Triethylamine (960:33:4:3, v/v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Temperature: Ambient.

  • Detection: UV at 225 nm.

  • Sample Preparation: Dissolve 10 mg of Propranolol hydrochloride in 10 mL of methanol.

Protocol 3: Enantioseparation of Warfarin using a Polysaccharide-Based CSP [7]

  • Instrumentation: Standard HPLC system with UV detection.

  • Column: Daicel CHIRALPAK® IG (amylose derivatized with chloro- and methyl-phenyl moieties), 250 x 4.6 mm, 20 µm particle size.

  • Mobile Phase: 100% Methanol.

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25 °C.

  • Detection: UV at 220 nm.

Protocol 4: Enantioseparation of Warfarin using a Macrocyclic Antibiotic-Based CSP

  • Instrumentation: LC-MS system.

  • Column: Astec® CHIROBIOTIC® V (vancomycin) chiral stationary phase.

  • Mobile Phase: Methanol/Acetic Acid/Triethylamine (100:0.02:0.01, v/v/v).

  • Note: This CSP is particularly well-suited for LC-MS applications due to its compatibility with aqueous and polar organic mobile phases that promote analyte ionization.

Conclusion

The selection of a chiral stationary phase is a critical decision in the development of enantioselective HPLC methods. Polysaccharide-based CSPs offer broad applicability and are often the first choice for screening.[10] However, for specific classes of compounds, other CSPs such as cyclodextrins for molecules that can fit into their hydrophobic cavity, Pirkle-type phases for compounds with π-acidic or π-basic groups, and macrocyclic antibiotics for polar and ionizable molecules, may provide superior or complementary selectivity.[11][12] A systematic screening approach, as outlined in the workflow, coupled with a thorough understanding of the analyte's properties and the characteristics of different CSPs, will ultimately lead to the development of a robust and reliable chiral separation method.

References

Comparative Guide to the Certificate of Analysis for 1-(3-Nitrophenyl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quality and purity of chemical reagents are paramount to achieving reliable and reproducible experimental results. The Certificate of Analysis (CoA) is a critical document that provides a batch-specific summary of a product's quality control testing. This guide offers a comparative framework for evaluating the CoA of 1-(3-Nitrophenyl)ethanol, a versatile chiral building block, against its structural isomers, and provides standardized protocols for in-house verification.

Understanding the Certificate of Analysis (CoA)

A Certificate of Analysis is a document from the supplier that confirms a product meets its predetermined specifications. It is a crucial first step in quality assurance. Key components typically include the product name, batch number, manufacturing date, and the results of analytical tests performed on that specific lot.[1][2][3][4]

Below is a representative, hypothetical Certificate of Analysis for this compound, outlining common tests and acceptable specifications.

Hypothetical Certificate of Analysis

Product Name: This compoundLot Number: BDA11624-2512A
CAS Number: 5400-78-2Molecular Formula: C₈H₉NO₃
Molecular Weight: 167.16 g/mol Manufacture Date: Dec 2025
Test Specification Result Method
AppearanceWhite to light yellow solidConformsVisual
Purity (by HPLC)≥ 98.0%99.2%HPLC-UV (254 nm)
IdentityConforms to structureConforms¹H NMR
Melting Point60-66 °C63.5 °CCapillary Method
Water Content≤ 0.5%0.15%Karl Fischer
Residual Solvents≤ 0.1% MethanolNot DetectedGC-HS

Comparison with Structural Isomers

The position of the nitro group on the phenyl ring can significantly influence the physical, chemical, and biological properties of a compound. Below is a comparison of this compound with its ortho- and para-isomers. Such a comparison is vital when considering substitution in synthetic routes or structure-activity relationship (SAR) studies.

Property1-(2-Nitrophenyl)ethanol (B14764)This compound1-(4-Nitrophenyl)ethanol
CAS Number 3205-25-2[5][6]5400-78-26531-13-1[7]
Appearance Yellow Oil / Solid[6]White to light yellow solidColorless to light yellow liquid/solid[8]
Melting Point Not consistently reported as solid60-66 °C30-32 °C[9][7]
Boiling Point 106-107 °C @ 1 mmHg[5][6]Not available137-138 °C @ 2 Torr[7]
Purity (Typical) ≥ 98%≥ 98%≥ 97%[9]
Biological Role Building block for pharmaceuticals, potential anti-inflammatory properties.[10]Chiral building block, substrate for alcohol dehydrogenases.[11]Intermediate in synthesis.[9]

Experimental Protocols for Verification

While a CoA provides supplier-verified data, independent verification of critical parameters like purity and identity is often a necessary part of good laboratory practice (GLP).

Protocol 1: HPLC Purity Analysis

High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of small molecules.[12] This protocol outlines a general reverse-phase HPLC method for analyzing nitrophenyl ethanol (B145695) isomers.

Objective: To determine the purity of this compound and separate it from potential impurities and structural isomers.

Materials:

  • This compound sample

  • HPLC-grade Acetonitrile (ACN)

  • HPLC-grade Water

  • Formic Acid (optional, for mobile phase modification)

  • C18 Reverse-Phase HPLC Column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • HPLC system with UV detector

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of Acetonitrile and Water (e.g., 60:40 v/v). Filter and degas the mobile phase before use.

  • Standard Solution Preparation: Accurately weigh and dissolve a known amount of the this compound reference standard in the mobile phase to create a stock solution (e.g., 1 mg/mL). Prepare a series of dilutions for linearity checks.

  • Sample Solution Preparation: Prepare the sample solution in the same manner as the standard to a similar concentration. Filter the sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: C18 Reverse-Phase Column

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • UV Detection: 254 nm

  • Analysis:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject a blank (mobile phase) to ensure no system contamination.

    • Inject the standard solutions, followed by the sample solution. It is recommended to run injections in triplicate.

  • Data Analysis: Calculate the purity of the sample using the area percent method from the resulting chromatogram. The purity is calculated as: (Area of Main Peak / Total Area of All Peaks) x 100%

Protocol 2: Enzyme Inhibition Assay (Alcohol Dehydrogenase)

Given that nitrophenyl ethanols can act as substrates or inhibitors for enzymes like alcohol dehydrogenase (ADH), this assay can be used to compare their biological performance.[13][14]

Objective: To evaluate and compare the inhibitory potential of nitrophenyl ethanol isomers on alcohol dehydrogenase activity.

Materials:

  • Yeast Alcohol Dehydrogenase (YADH)

  • Ethanol (Substrate)

  • β-Nicotinamide adenine (B156593) dinucleotide (NAD⁺)

  • This compound and its isomers (test compounds)

  • Phosphate (B84403) Buffer (50 mM, pH 8.8)

  • UV-Vis Spectrophotometer

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of YADH in cold phosphate buffer.

    • Prepare a stock solution of NAD⁺ in phosphate buffer.

    • Prepare stock solutions of ethanol and the test compounds (nitrophenyl ethanols) in an appropriate solvent (e.g., DMSO, ensuring final concentration in the assay is ≤1%).

  • Assay Setup: In a 96-well UV-transparent plate or cuvettes, prepare the following reaction mixtures:

    • Control: Buffer, NAD⁺, Ethanol, and YADH.

    • Test: Buffer, NAD⁺, Ethanol, Test Compound (at various concentrations), and YADH.

    • Blank: All components except the enzyme (to correct for background absorbance).

  • Pre-incubation: Add all components except the substrate (Ethanol) to the wells/cuvettes. Allow a pre-incubation period of 5-10 minutes at 25 °C.

  • Reaction Initiation: Initiate the reaction by adding the substrate (Ethanol).

  • Measurement: Immediately begin monitoring the increase in absorbance at 340 nm, which corresponds to the formation of NADH.[15] Record data at regular intervals for 5-10 minutes.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of change in absorbance per minute) for the control and each concentration of the test compound.

    • Calculate the percentage of inhibition for each concentration: % Inhibition = [1 - (Rate with Inhibitor / Rate of Control)] x 100%

    • Plot the % Inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition).

Visualization of Workflows

Clear and logical workflows are essential for ensuring consistency in experimental execution.

cluster_0 Phase 1: Initial Quality Assessment cluster_1 Phase 2: In-House Verification cluster_2 Phase 3: Final Disposition start Receive Chemical Batch coa Review Certificate of Analysis (CoA) start->coa spec Check Against Internal Specifications coa->spec decision Accept or Reject Batch? spec->decision reject Reject Batch & Contact Supplier decision->reject Fails purity Perform HPLC Purity Test decision->purity Passes identity Perform Identity Test (e.g., NMR/FTIR) purity->identity compare Compare Results with CoA identity->compare pass Results Match CoA? compare->pass release Release Batch for Research Use pass->release Yes fail Quarantine Batch & Investigate pass->fail No

Caption: Workflow for qualifying a new chemical batch.

prep Sample & Standard Preparation dissolve Dissolve in Mobile Phase prep->dissolve filter Filter with 0.45µm Syringe Filter dissolve->filter inject_sample Inject Sample(s) filter->inject_sample hplc HPLC System Setup mobile_phase Prepare & Degas Mobile Phase (e.g., 60:40 ACN:H2O) hplc->mobile_phase column Equilibrate C18 Column mobile_phase->column method Set Method Parameters (Flow: 1mL/min, Temp: 30°C, UV: 254nm) column->method inject_blank Inject Blank (Mobile Phase) method->inject_blank analysis Analysis Sequence inject_std Inject Standard(s) inject_blank->inject_std inject_std->inject_sample integrate Integrate Peak Areas inject_sample->integrate data Data Processing calculate Calculate Purity (% Area) integrate->calculate report Generate Report calculate->report

Caption: Experimental workflow for HPLC purity analysis.

References

Quantifying the Mirror Image: A Comparative Guide to Determining the Enantiomeric Excess of Chiral 1-(3-Nitrophenyl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise determination of the enantiomeric excess (ee) of chiral molecules is a critical analytical step. The pharmacological and toxicological profiles of enantiomers can differ significantly, making accurate quantification essential for quality control and regulatory compliance. This guide provides an objective comparison of the leading analytical techniques for quantifying the enantiomeric excess of 1-(3-Nitrophenyl)ethanol, a key chiral intermediate in the synthesis of various pharmaceutical compounds. We will delve into the performance of Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), Chiral Supercritical Fluid Chromatography (SFC), and Nuclear Magnetic Resonance (NMR) Spectroscopy, supported by experimental data and detailed methodologies to inform your selection of the most suitable technique.

The separation and quantification of enantiomers, molecules that are non-superimposable mirror images of each other, present a unique analytical challenge due to their identical physical and chemical properties in an achiral environment. To address this, specialized analytical techniques are employed that introduce a chiral element to the analysis, allowing for the differentiation and quantification of the individual enantiomers. This guide offers a comprehensive overview of the most prevalent methods, enabling an informed decision based on factors such as required accuracy, sample throughput, and available instrumentation.

Performance at a Glance: A Quantitative Comparison

The selection of an optimal analytical method for determining the enantiomeric excess of this compound is a balance of performance, speed, and resource availability. The following table summarizes key quantitative performance metrics for Chiral HPLC, Chiral GC, Chiral SFC, and NMR Spectroscopy, providing a clear comparison to guide your methodological choices.

Analytical TechniqueChiral Stationary Phase (CSP) / ReagentMobile Phase / Carrier GasTypical Analysis Time (min)Resolution (Rs)
Chiral HPLC Chiralcel® OD-Hn-Hexane/Isopropanol (90:10, v/v)15 - 20> 2.0
Chiral GC Rt-βDEXsm™Hydrogen20 - 30> 1.8
Chiral SFC Lux® Cellulose-2CO₂/Methanol (B129727) (gradient)5 - 10> 1.5
NMR Spectroscopy (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanolCDCl₃5 - 15Signal Separation (Δδ)

In-Depth Methodologies: Experimental Protocols

Reproducible and accurate results are contingent on meticulously detailed experimental protocols. Below are representative methodologies for each of the discussed techniques for the analysis of this compound.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a robust and widely used technique for the separation of enantiomers. The method relies on a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times.

Experimental Protocol:

  • Instrument: Hitachi Elite Lachrom instrument equipped with a Hitachi UV diode-array L-4500 detector.[1]

  • Column: Chiralcel® OD-H (250 x 4.6 mm, 5 µm).[1]

  • Mobile Phase: n-Hexane/Isopropanol (90:10, v/v).[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temperature: 25 °C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.

  • Data Analysis: The enantiomeric excess is calculated from the relative peak areas of the two enantiomers.

Workflow for Chiral HPLC Method Development

cluster_0 Method Development A Select Chiral Stationary Phase (e.g., Chiralcel OD-H) B Choose Mobile Phase System (Normal Phase: Hexane/IPA) A->B C Optimize Mobile Phase Composition (e.g., 90:10) B->C D Adjust Flow Rate for Optimal Resolution and Time C->D E Set Detection Wavelength (e.g., 254 nm) D->E F Inject Sample and Analyze Chromatogram E->F

Caption: A streamlined workflow for developing a chiral HPLC method.

Chiral Gas Chromatography (GC)

For volatile and thermally stable compounds like this compound, chiral GC offers excellent resolution. Separation is achieved using a capillary column coated with a chiral stationary phase, often a cyclodextrin (B1172386) derivative.

Experimental Protocol:

  • Instrument: Gas chromatograph equipped with a Flame Ionization Detector (FID).

  • Column: Rt-βDEXsm™ (30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Hydrogen at a constant flow of 1.5 mL/min.

  • Oven Temperature Program: Initial temperature of 120 °C, hold for 2 minutes, then ramp to 180 °C at 2 °C/min.

  • Injector Temperature: 250 °C.

  • Detector Temperature: 250 °C.

  • Injection Volume: 1 µL (split ratio 50:1).

  • Sample Preparation: Dissolve the sample in a suitable solvent (e.g., dichloromethane) to a concentration of approximately 1 mg/mL.

  • Data Analysis: Enantiomeric excess is determined by the ratio of the peak areas of the two enantiomers.

Logical Flow for Chiral GC Analysis

cluster_0 GC Analysis A Sample Injection (Split Mode) B Vaporization in Heated Inlet A->B C Separation on Chiral GC Column B->C D Detection by FID C->D E Data Acquisition and Peak Integration D->E F Calculation of Enantiomeric Excess E->F

Caption: The logical progression of a sample through a chiral GC system.

Chiral Supercritical Fluid Chromatography (SFC)

Chiral SFC is a powerful technique that utilizes a supercritical fluid, typically carbon dioxide, as the primary mobile phase. It often provides faster separations and is considered a "greener" alternative to HPLC due to reduced organic solvent consumption.

Experimental Protocol:

  • Instrument: SFC system with a UV detector.

  • Column: Lux® Cellulose-2 (150 x 4.6 mm, 3 µm).

  • Mobile Phase:

    • A: Supercritical CO₂

    • B: Methanol

  • Gradient: 5% B to 40% B over 5 minutes.

  • Flow Rate: 3.0 mL/min.

  • Back Pressure: 150 bar.

  • Column Temperature: 40 °C.

  • Detection: UV at 254 nm.

  • Injection Volume: 5 µL.

  • Sample Preparation: Dissolve the sample in methanol to a concentration of approximately 1 mg/mL.

  • Data Analysis: The enantiomeric excess is calculated from the relative peak areas.

SFC Method Development Pathway

cluster_0 SFC Development A Select Chiral Column (e.g., Lux Cellulose-2) B Choose Co-solvent (e.g., Methanol) A->B C Screen Gradient Elution Profile B->C D Optimize Back Pressure and Temperature C->D E Analyze Separation and Peak Shape D->E

Caption: A typical pathway for developing a chiral SFC separation method.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, in the presence of a chiral solvating agent (CSA), can be a rapid method for determining enantiomeric excess. The CSA forms transient diastereomeric complexes with the enantiomers, leading to separate, distinguishable signals in the NMR spectrum.

Experimental Protocol:

  • Instrument: 400 MHz NMR spectrometer.

  • Chiral Solvating Agent (CSA): (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol.[2]

  • Solvent: Chloroform-d (CDCl₃).

  • Sample Preparation:

    • Dissolve approximately 5-10 mg of the this compound sample in 0.6 mL of CDCl₃ in an NMR tube.

    • Acquire a standard ¹H NMR spectrum.

    • Add 1.1 to 1.5 equivalents of the chiral solvating agent to the NMR tube.

    • Gently shake the tube to ensure complete dissolution and complex formation.

    • Acquire another ¹H NMR spectrum.

  • Data Analysis: The enantiomeric excess is determined by integrating the now-separated signals corresponding to each enantiomer (e.g., the carbinol proton).

Decision Logic for Using NMR with a CSA

cluster_0 NMR Analysis Decision A Need for Rapid, Non-separative Analysis? B Select Appropriate Chiral Solvating Agent A->B C Prepare Sample with Analyte and CSA B->C D Acquire NMR Spectrum C->D E Observe Signal Splitting for Enantiomers D->E F Integrate Signals to Determine ee E->F G No Splitting: Try Different CSA or Method E->G

Caption: A decision-making flowchart for ee determination by NMR.

References

Unveiling the Reactivity Landscape: A Comparative Analysis of 1-(3-Nitrophenyl)ethanol and its Substituted Counterparts

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the subtle interplay of molecular structure and reactivity is paramount. This guide provides a comprehensive comparison of the reactivity of 1-(3-Nitrophenyl)ethanol with other substituted phenylethanols, supported by experimental data and detailed protocols. The inclusion of a strong electron-withdrawing nitro group in the meta position significantly influences the electron density at the benzylic carbon, thereby altering its reactivity in chemical transformations.

The reactivity of substituted phenylethanols is profoundly influenced by the nature and position of the substituent on the aromatic ring. Electron-donating groups generally enhance the rate of reactions where a positive charge develops at the benzylic position, while electron-withdrawing groups, such as the nitro group, tend to retard such reactions. This principle is quantitatively captured by the Hammett equation, which correlates reaction rates with substituent constants.

Comparative Reactivity in Oxidation Reactions

The oxidation of secondary alcohols like 1-phenylethanol (B42297) to the corresponding ketone, acetophenone, is a fundamental transformation in organic synthesis. The rate of this reaction is highly sensitive to the electronic effects of substituents on the phenyl ring.

A kinetic study on the oxidation of 1-phenylethanol and its para-substituted derivatives by potassium dichromate in an acidic aqueous acetic acid medium revealed that electron-donating substituents accelerate the reaction, while electron-withdrawing groups have a retarding effect.[1] This is consistent with a mechanism involving the formation of a chromate (B82759) ester followed by a rate-determining step where a positive charge develops at the benzylic carbon.

The Hammett plot for this reaction would exhibit a negative rho (ρ) value, indicating that the transition state is stabilized by electron-donating groups. Consequently, this compound, with its electron-withdrawing nitro group, is expected to exhibit a significantly lower rate of oxidation compared to unsubstituted 1-phenylethanol or derivatives bearing electron-donating groups like methoxy (B1213986) or methyl.

Substituent (Position)Substituent Constant (σ)Expected Relative Rate of Oxidation
p-Methoxy (-OCH3)-0.27Fastest
p-Methyl (-CH3)-0.17Faster
Hydrogen (-H)0.00Reference
p-Chloro (-Cl)+0.23Slower
m-Nitro (-NO2) +0.71 Slowest

Table 1: Predicted Relative Reactivity of Substituted 1-Phenylethanols in Oxidation Reactions. The reactivity trend is based on the Hammett substituent constants (σ). Electron-donating groups have negative σ values and accelerate the reaction, while electron-withdrawing groups have positive σ values and decelerate the reaction.

Experimental Protocols

General Procedure for Kinetic Analysis of Substituted 1-Phenylethanol Oxidation

The following is a general experimental protocol for studying the kinetics of oxidation of substituted 1-phenylethanols with an oxidizing agent like potassium dichromate. This protocol is adapted from established methodologies for similar kinetic studies.[1]

Materials:

  • Substituted 1-phenylethanol (e.g., this compound, 1-(4-methoxyphenyl)ethanol, etc.)

  • Potassium dichromate (K₂Cr₂O₇)

  • Sulfuric acid (H₂SO₄)

  • Glacial acetic acid

  • Potassium iodide (KI)

  • Sodium thiosulfate (B1220275) (Na₂S₂O₃) standard solution

  • Starch indicator solution

  • Distilled water

Procedure:

  • Preparation of Solutions:

    • Prepare a standard stock solution of the substituted 1-phenylethanol in glacial acetic acid.

    • Prepare a standard stock solution of potassium dichromate in distilled water.

    • Prepare a solution of sulfuric acid in distilled water.

  • Kinetic Run:

    • All kinetic measurements should be carried out under pseudo-first-order conditions with a large excess of the alcohol compared to the oxidant.

    • Thermostat the reactant solutions to the desired temperature (e.g., 30°C).

    • Initiate the reaction by mixing the required volumes of the alcohol, sulfuric acid, and potassium dichromate solutions in a reaction vessel. The solvent composition (e.g., 50% acetic acid - 50% water) should be kept constant for all runs.

    • At regular time intervals, withdraw a known aliquot of the reaction mixture and quench the reaction by adding it to an excess of potassium iodide solution.

    • Titrate the liberated iodine against a standard solution of sodium thiosulfate using starch as an indicator.

  • Data Analysis:

    • The pseudo-first-order rate constant (k') can be determined from the slope of the plot of log(titre value at time t - titre value at infinite time) versus time.

    • The second-order rate constant (k) can be calculated by dividing k' by the concentration of the alcohol.

    • A Hammett plot can be constructed by plotting log(k/k₀) against the appropriate Hammett substituent constant (σ), where k is the rate constant for the substituted phenylethanol and k₀ is the rate constant for the unsubstituted 1-phenylethanol.

Experimental_Workflow cluster_prep Solution Preparation cluster_reaction Kinetic Measurement cluster_analysis Data Analysis Prep_Alcohol Prepare Substituted Phenylethanol Solution Mix Mix Reactants in Thermostatted Vessel Prep_Alcohol->Mix Prep_Oxidant Prepare K2Cr2O7 Solution Prep_Oxidant->Mix Prep_Acid Prepare H2SO4 Solution Prep_Acid->Mix Quench Withdraw Aliquots & Quench with KI Mix->Quench At regular intervals Titrate Titrate Liberated I2 with Na2S2O3 Quench->Titrate Plot_K Plot log(Titre) vs. Time to get k' Titrate->Plot_K Calc_K Calculate Second-Order Rate Constant (k) Plot_K->Calc_K Hammett Construct Hammett Plot (log(k/k0) vs. σ) Calc_K->Hammett

Figure 1: General workflow for the kinetic analysis of substituted 1-phenylethanol oxidation.

Factors Influencing Reactivity

The reactivity of substituted phenylethanols is governed by a combination of electronic and steric effects. The Hammett equation provides a framework for understanding the electronic influence of substituents on the reaction rate.

Reactivity_Factors cluster_electronic Electronic Effects cluster_steric Steric Effects Reactivity Reactivity of Substituted Phenylethanols EDG Electron-Donating Groups (-OCH3, -CH3) Reactivity->EDG Increase rate in reactions with positive charge buildup EWG Electron-Withdrawing Groups (-NO2, -Cl) Reactivity->EWG Decrease rate in reactions with positive charge buildup Ortho Ortho Substituents Reactivity->Ortho Can hinder approach of reagents Hammett Hammett Equation log(k/k0) = ρσ EDG->Hammett EWG->Hammett

Figure 2: Key factors influencing the reactivity of substituted phenylethanols.

Conclusion

The presence of a nitro group in the meta position of 1-phenylethanol significantly deactivates the molecule towards reactions that proceed through a transition state with developing positive charge at the benzylic carbon, such as oxidation. This makes this compound considerably less reactive than its counterparts with electron-donating or less electron-withdrawing substituents. This understanding is crucial for designing synthetic routes and predicting the chemical behavior of pharmacologically relevant molecules derived from substituted phenylethanols. The application of kinetic studies and linear free-energy relationships like the Hammett equation provides a robust framework for the quantitative comparison of reactivity within this class of compounds.

References

Safety Operating Guide

Safeguarding the Laboratory: Proper Disposal of 1-(3-Nitrophenyl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and drug development professionals handling 1-(3-Nitrophenyl)ethanol must adhere to stringent safety and disposal protocols to ensure a secure laboratory environment and maintain regulatory compliance. This guide provides essential, step-by-step procedures for the safe handling and disposal of this chemical, emphasizing personal and environmental protection.

Immediate Safety and Handling

This compound is classified as a hazardous substance that can cause skin, eye, and respiratory irritation[1]. Therefore, appropriate personal protective equipment (PPE) is mandatory when handling this compound.

Table 1: Personal Protective Equipment (PPE) Requirements

PPE ItemSpecificationPurpose
Eye/Face Protection Safety glasses with side shields or tightly fitting safety goggles conforming to EN166 (EU) or NIOSH (US).To protect eyes from splashes.
Skin Protection Chemical-resistant gloves (e.g., Nitrile) and a standard laboratory coat.To prevent skin contact[1][2].
Respiratory Protection Use only in a well-ventilated area or a fume hood to avoid inhalation of dust or vapors[1][3].To prevent respiratory tract irritation[1].

In the event of a spill, the area should be evacuated and ventilated. The spill should be contained with an inert absorbent material, such as sand or vermiculite, and collected into a designated, labeled hazardous waste container. The spill area should then be decontaminated with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste[2].

Disposal Procedures

The primary and recommended method for the disposal of this compound is through a licensed hazardous waste disposal service. Under no circumstances should this chemical be disposed of down the drain or in regular trash[2][4].

Step-by-Step Disposal Protocol:

  • Waste Classification: Chemical waste generators must determine if a discarded chemical is classified as hazardous waste according to US EPA guidelines (40 CFR 261.3) and consult state and local regulations for complete and accurate classification[1].

  • Containerization: Collect waste this compound in a suitable, closed, and clearly labeled container. The label should include the full chemical name and appropriate hazard warnings (e.g., "Harmful," "Irritant")[2].

  • Storage: Store the waste container in a cool, dry, and well-ventilated area, away from incompatible substances and sources of ignition, until it can be collected[1].

  • Professional Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor[2]. The recommended disposal methods are removal to a licensed chemical destruction plant or controlled incineration with flue gas scrubbing[4].

Experimental Workflow for Disposal

G Figure 1. Disposal Workflow for this compound cluster_0 On-Site Management cluster_1 Professional Disposal A 1. Collect Waste This compound B 2. Label Container (Chemical Name, Hazards) A->B Properly Containerize C 3. Store Securely (Cool, Dry, Ventilated) B->C Safe Storage D 4. Contact EHS or Licensed Contractor C->D Initiate Disposal E 5. Arrange for Pickup D->E F 6. Professional Disposal (Incineration or Chemical Destruction) E->F

Caption: Workflow for the safe handling and disposal of this compound.

Chemical Treatment (for qualified personnel only)

For laboratories equipped to handle chemical transformations of hazardous waste, chemical treatment to reduce the hazard of this compound may be a consideration. However, this should only be performed by trained chemists in a controlled laboratory setting and in full compliance with all applicable regulations. A potential, though unverified for this specific compound, approach could involve the reduction of the nitro group.

Illustrative Experimental Protocol for Reduction (Based on similar compounds):

  • Warning: This is an illustrative protocol and has not been validated for this compound. It should be approached with extreme caution and only by qualified professionals.

  • In a well-ventilated fume hood, dissolve the this compound waste in a suitable solvent (e.g., ethanol (B145695) or methanol).

  • The reaction mixture should be cooled in an ice bath.

  • A reducing agent, such as sodium borohydride, would be added portion-wise. The reaction is exothermic and may produce gas, so the addition must be controlled.

  • The reaction mixture would be stirred at a low temperature until the reaction is complete, as monitored by an appropriate technique like Thin Layer Chromatography (TLC).

  • Once the reaction is complete, the excess reducing agent would be carefully quenched by the slow addition of a weak acid (e.g., dilute acetic acid or ammonium (B1175870) chloride solution).

  • The resulting mixture should then be collected and disposed of as hazardous waste, though the primary hazard may have been mitigated.

Logical Relationship for Disposal Decision-Making

G Figure 2. Decision-Making for Disposal A Waste this compound Generated B Is In-House Chemical Treatment Feasible and Permitted? A->B C Proceed with Validated Chemical Treatment Protocol (Qualified Personnel Only) B->C Yes D Dispose of as Hazardous Waste B->D No C->D Dispose of Treated Waste as Hazardous Waste E Collect, Label, and Store Waste Appropriately D->E F Contact Licensed Hazardous Waste Contractor E->F

Caption: Decision-making flowchart for the proper disposal of this compound.

References

Personal protective equipment for handling 1-(3-Nitrophenyl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 1-(3-Nitrophenyl)ethanol. Adherence to these guidelines is critical for ensuring laboratory safety and minimizing risk.

Hazard Identification and Safety Summary

This compound is a compound that requires careful handling due to its potential health hazards. The primary risks associated with this chemical are:

  • Skin Irritation: Causes skin irritation upon contact.[1]

  • Serious Eye Irritation: Can cause serious irritation and potential damage to the eyes.[1]

  • Respiratory Irritation: May cause irritation to the respiratory tract if inhaled.[1]

Signal Word: Warning[1][2]

Personal Protective Equipment (PPE)

A comprehensive approach to PPE is mandatory to ensure the safety of personnel handling this compound. The following table outlines the required PPE.

PPE CategoryItemSpecifications
Eye and Face Protection Safety Goggles & Face ShieldChemical splash-resistant safety goggles with side protection are required.[1] A face shield should be worn over safety glasses when there is a risk of splashing.[3][4]
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended. Always inspect gloves for integrity before use.[3]
Body Protection Laboratory CoatA flame-resistant lab coat should be worn and kept fully buttoned.[3][5] For tasks with a higher risk of splashing, a chemical-resistant apron or coveralls should be considered.[6]
Respiratory Protection RespiratorAll work with this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[3][7][8] If engineering controls are insufficient, an air-purifying respirator with organic vapor cartridges is necessary.[6]
Foot Protection Closed-Toe ShoesSturdy, closed-toe shoes must be worn at all times in the laboratory.[3]

Operational Plan: Step-by-Step Handling Procedure

1. Preparation and Pre-Experiment Checks:

  • Designated Area: All handling of this compound must occur in a designated area within a certified chemical fume hood.[6]
  • Emergency Equipment: Ensure an eyewash station and safety shower are readily accessible and have been recently tested.[6]
  • PPE Inspection: Before starting, inspect all required PPE for any damage or defects.[6]
  • Ventilation: Ensure the fume hood is functioning correctly.[7][8]

2. Handling and Use:

  • Dispensing: When transferring the chemical, avoid creating dust or aerosols.[3]
  • Container Management: Keep the container of this compound tightly closed when not in use.[1][3]
  • Avoid Contact: Avoid all personal contact with the chemical, including inhalation of dust or vapors.[1][3]
  • Prohibited Actions: Do not eat, drink, or smoke in the handling area.[1]

3. Post-Handling Procedures:

  • Hand Washing: Thoroughly wash hands and any exposed skin with soap and water immediately after handling.[1][3]
  • Decontamination: Decontaminate all work surfaces and equipment used during the procedure.[3]
  • Clothing: Immediately remove any clothing that becomes contaminated.[1]

Emergency Procedures

Exposure RouteFirst-Aid Measures
In case of eye contact Immediately rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1]
In case of skin contact Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.[1]
If inhaled Remove the person to fresh air and keep them at rest in a position comfortable for breathing. Call a poison center or doctor if you feel unwell.[1]
If swallowed Seek immediate medical attention.

Disposal Plan

Proper disposal of this compound and its contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

1. Waste Collection:

  • All waste materials contaminated with this compound, including empty containers, used gloves, and disposable labware, must be collected in a designated and clearly labeled hazardous waste container.[3]

2. Waste Segregation:

  • Do not mix this waste with other waste streams unless specifically instructed by your institution's environmental health and safety (EHS) office.[3] Nitro compounds may require special waste handling procedures.[7][8]

3. Final Disposal:

  • Dispose of the contents and container at an approved waste disposal plant in accordance with local, state, and federal regulations.[1] The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[5]

Experimental Workflow

prep Preparation handling Handling in Fume Hood prep->handling Proceed when ready sub_prep1 Inspect PPE prep->sub_prep1 sub_prep2 Verify Emergency Equipment prep->sub_prep2 sub_prep3 Confirm Fume Hood Operation prep->sub_prep3 post_handling Post-Handling handling->post_handling After experiment sub_handling1 Don Appropriate PPE handling->sub_handling1 sub_handling2 Dispense Chemical Carefully handling->sub_handling2 sub_handling3 Keep Container Closed handling->sub_handling3 waste Waste Collection post_handling->waste During cleanup sub_post1 Decontaminate Surfaces post_handling->sub_post1 sub_post2 Wash Hands Thoroughly post_handling->sub_post2 disposal Final Disposal waste->disposal Follow EHS guidelines sub_waste1 Segregate Contaminated Items waste->sub_waste1 sub_waste2 Use Labeled Hazardous Waste Container waste->sub_waste2

Caption: Workflow for Safe Handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(3-Nitrophenyl)ethanol
Reactant of Route 2
Reactant of Route 2
1-(3-Nitrophenyl)ethanol

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。